(R)-(+)-3-Chloro-1-phenyl-1-propanol
Description
The exact mass of the compound (1R)-3-chloro-1-phenylpropan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1R)-3-chloro-1-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFUHAGLMZWKTF-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349017 | |
| Record name | (1R)-3-Chloro-1-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100306-33-0 | |
| Record name | (1R)-3-Chloro-1-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-3-chloro-1-phenylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-(+)-3-Chloro-1-phenyl-1-propanol: A Key Chiral Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(+)-3-Chloro-1-phenyl-1-propanol is a critical chiral building block in the pharmaceutical industry, primarily utilized as a key intermediate in the synthesis of potent and selective norepinephrine and serotonin reuptake inhibitors. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and subsequent use, and an exploration of the signaling pathways influenced by the active pharmaceutical ingredients (APIs) derived from it. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to utilize this versatile compound in the creation of novel therapeutics.
Chemical Properties and Data
This compound, a white to off-white crystalline solid, possesses a unique combination of functional groups that make it an ideal precursor for various pharmaceutical compounds. Its chemical properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁ClO | [1][2] |
| Molecular Weight | 170.64 g/mol | [1][2] |
| Appearance | White to yellow powder/crystal | [3] |
| Melting Point | 57.0 to 61.0 °C | |
| Boiling Point | 116 °C at 4 mmHg | [4] |
| Density | 1.134 g/cm³ (predicted) | [1] |
| Solubility | Soluble in organic solvents, sparingly soluble in water. | [4] |
| Specific Optical Rotation | +23° to +29° (c=1 in Chloroform, 20°C, 589 nm) | [3] |
Spectroscopic Data
| Spectroscopy | Data Highlights |
| ¹H NMR | Spectral data available, confirming the structure of the compound. |
| ¹³C NMR | Spectral data available for structural elucidation. |
| Infrared (IR) | Conforms to the expected spectrum for the compound. |
| Mass Spectrometry | Data available for molecular weight confirmation. |
Experimental Protocols
Synthesis of this compound via Asymmetric Reduction
The most common and efficient method for the synthesis of enantiomerically pure this compound is the asymmetric reduction of 3-chloropropiophenone.[5] Chiral borane complexes are frequently employed as catalysts to achieve high enantioselectivity.[5][6]
Materials:
-
3-chloropropiophenone
-
(R)-α,α-diphenyl-2-pyrrolidinemethanol (or other suitable chiral catalyst)
-
Borane-tetrahydrofuran complex (BH₃-THF) or a more stable amine borane complex
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral catalyst (e.g., (R)-α,α-diphenyl-2-pyrrolidinemethanol) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the borane-THF complex to the catalyst solution while maintaining the temperature at 0°C. Stir the mixture for 30 minutes to allow for the formation of the chiral reducing agent.
-
In a separate flask, dissolve 3-chloropropiophenone in anhydrous THF.
-
Add the 3-chloropropiophenone solution dropwise to the pre-formed chiral reducing agent at 0°C.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at 0°C.
-
Acidify the mixture with 1M hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound as a white to off-white solid.[7]
Synthesis of Atomoxetine from this compound
This compound is a key precursor in the synthesis of Atomoxetine, a selective norepinephrine reuptake inhibitor.
Materials:
-
This compound
-
Methylamine
-
o-Cresol
-
Sodium hydride (NaH)
-
Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Toluene
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Amination: React this compound with an excess of methylamine in a suitable solvent under pressure and heat to displace the chloride and form (R)-N-methyl-3-phenyl-3-hydroxypropylamine.
-
Williamson Ether Synthesis: In an inert atmosphere, deprotonate the hydroxyl group of (R)-N-methyl-3-phenyl-3-hydroxypropylamine using a strong base like sodium hydride in an aprotic polar solvent such as DMSO or DMF.
-
Add o-cresol to the resulting alkoxide. The mixture is heated to facilitate the nucleophilic aromatic substitution, forming Atomoxetine.
-
Work-up and Purification: After the reaction is complete, cool the mixture and quench with water. Extract the product with an organic solvent like toluene.
-
Wash the organic layer to remove impurities.
-
The free base of Atomoxetine can be converted to its hydrochloride salt by treatment with hydrochloric acid for purification and formulation.
Synthesis of Fluoxetine from this compound
This compound is also a vital intermediate for the synthesis of Fluoxetine, a selective serotonin reuptake inhibitor.
Materials:
-
This compound
-
Methylamine
-
Sodium hydride (NaH)
-
4-Fluorobenzotrifluoride
-
N,N-dimethylacetamide (DMAC) or other suitable aprotic polar solvent
-
Toluene
-
Hydrochloric acid
Procedure:
-
Amination: Similar to the synthesis of Atomoxetine, the first step involves the reaction of this compound with methylamine to yield (R)-N-methyl-3-phenyl-3-hydroxypropylamine.
-
Etherification: In an inert atmosphere, deprotonate the alcohol with a strong base like sodium hydride in a solvent such as DMAC.
-
Add 4-fluorobenzotrifluoride to the reaction mixture. The reaction is heated to promote the nucleophilic aromatic substitution, leading to the formation of Fluoxetine.
-
Work-up and Salt Formation: Upon completion, the reaction is cooled and worked up by quenching with water and extracting with an organic solvent.
-
The resulting Fluoxetine free base is then typically converted to its hydrochloride salt for pharmaceutical use.
Visualizations
Experimental and Logical Workflows
Caption: Synthetic pathway of this compound and its subsequent use.
Signaling Pathway of Atomoxetine (Norepinephrine Reuptake Inhibition)
Caption: Atomoxetine blocks the norepinephrine transporter (NET).
Signaling Pathway of Fluoxetine (Selective Serotonin Reuptake Inhibition)
Caption: Fluoxetine blocks the serotonin transporter (SERT).
Conclusion
This compound is a cornerstone chiral intermediate for the synthesis of important central nervous system therapeutics. Its stereospecific synthesis and subsequent derivatization are critical for the production of enantiomerically pure active pharmaceutical ingredients like Atomoxetine and Fluoxetine. Understanding its chemical properties, mastering its synthetic protocols, and appreciating the pharmacological impact of the drugs derived from it are essential for advancing drug discovery and development in the fields of neurology and psychiatry. This guide serves as a foundational resource for scientists and researchers dedicated to these endeavors.
References
- 1. 3-Chloro-1-phenylpropanol | C9H11ClO | CID 572064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. guidechem.com [guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. Asymmetric Synthesis of (S)-3-Chloro-1-phenyl-1-propanol Using Borane Amine Complex-CBS as Catalyst [yyhx.ciac.jl.cn]
- 7. EP0529085B1 - Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to (R)-(+)-3-Chloro-1-phenyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-3-Chloro-1-phenyl-1-propanol is a chiral alcohol that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its stereospecific configuration makes it an essential intermediate, particularly in the production of antidepressant medications.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its primary applications in drug development. The Chemical Abstracts Service (CAS) number for this compound is 100306-33-0 .[1][2][3]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is crucial for its identification, handling, and use in synthetic procedures.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 100306-33-0 | [1][2][3] |
| Molecular Formula | C₉H₁₁ClO | [2][4] |
| Molecular Weight | 170.64 g/mol | [2] |
| Appearance | White to almost white or light yellow powder/crystal | [3][5] |
| Melting Point | 57.0 to 61.0 °C | [3] |
| Boiling Point | 296.4 °C at 760 mmHg | [5] |
| Density | 1.149 g/cm³ | [5] |
| Specific Optical Rotation | +23° to +29° (c=1 in Chloroform, 20°C, 589 nm) | [4] |
| Purity | >97% (GC), >98.0% (GC), ≥98.0% (Assay) | [2][3][4][5] |
| Enantiomeric Excess | min. 98.0% ee% | [3] |
Table 2: Spectroscopic Data
| Spectroscopy | Data | Source(s) |
| Infrared (IR) Spectrum | Conforms to structure | [4] |
| ¹H NMR (CDCl₃) | δ: 7.39 (d, 5H), 4.91-5.01 (m, 1H), 3.70-3.83 (m, 1H), 3.59 (s, 1H), 2.20-2.32 (m, 1H), 2.11 (d, 1H) | [6] |
| InChI Key | JZFUHAGLMZWKTF-SECBINFHSA-N | [7] |
| SMILES | C1=CC=C(C=C1)--INVALID-LINK--O | [7] |
Synthesis and Experimental Protocols
The primary route for synthesizing enantiomerically pure this compound is through the asymmetric reduction of 3-chloropropiophenone.[1][8] This method often employs chiral catalysts to achieve high enantioselectivity.[1]
Asymmetric Hydrogenation of 3-Chloropropiophenone
A common and effective method involves the catalytic asymmetric hydrogenation of β-chloro-propiophenone. This process can be optimized by adjusting reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and enantiomeric excess.[9][10]
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve 3-chloropropiophenone (the substrate) in a solvent such as isopropanol.[9][10]
-
Catalyst Addition: Introduce a supported iron-based chiral catalyst, for example, Fe(S-BINAP)(S, S-DPENDS)/γ-Al₂O₃, and an activator like potassium hydroxide (KOH).[9][10]
-
Hydrogenation: Pressurize the vessel with hydrogen gas and heat the mixture to the desired temperature (e.g., 60°C).[10] Maintain the reaction under these conditions for a specified period (e.g., 1.5 hours).[9]
-
Work-up and Purification: After the reaction is complete, cool the mixture and filter off the catalyst. The solvent is then removed under reduced pressure. The resulting crude product can be purified by silica gel column chromatography.[6]
Optimized Conditions:
Under these optimized conditions, yields and enantiomeric excess values of up to 99% and 90%, respectively, have been reported.[10]
Another established method utilizes chiral oxazaborolidines as catalysts for the reduction of 3-chloropropiophenone with a borane source like borane-methyl sulfide complex (BH₃·SMe₂).[10]
Applications in Drug Development
This compound is a key intermediate in the synthesis of several antidepressant drugs.[1] Its primary application is in the preparation of (S)-Norfluoxetine, a precursor to Fluoxetine.[5] Fluoxetine is a widely used selective serotonin reuptake inhibitor (SSRI).
Visualized Workflows
The following diagrams illustrate the synthesis of this compound and its role in the subsequent synthesis of (S)-Fluoxetine.
Caption: Synthetic pathway for this compound.
Caption: Role in the synthesis of (S)-Fluoxetine.
Safety and Handling
This compound is classified as an irritant, causing skin and serious eye irritation.[7] It may also cause respiratory irritation.[7] Appropriate personal protective equipment, including gloves and eye/face protection, should be worn when handling this compound.[3] Store in a dry, well-ventilated place.
Conclusion
This compound is a valuable chiral intermediate with significant applications in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and drug development. The methodologies outlined in this guide provide a foundation for the synthesis and application of this important chemical compound.
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 100306-33-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. (1R)-3-Chloro-1-Phenyl-Propan-1-ol CAS 100306-33-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. 3-CHLORO-1-PHENYL-1-PROPANOL | 18776-12-0 [chemicalbook.com]
- 7. (1R)-3-chloro-1-phenylpropan-1-ol | C9H11ClO | CID 642409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Enantioselective Synthesis of (R)-3-chloro-1-phenyl-1-propanol Catalyzed by Chiral Spiroborate Ester [finechemicals.com.cn]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to (R)-(+)-3-Chloro-1-phenyl-1-propanol: Molecular Structure, Stereochemistry, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and synthetic methodologies for (R)-(+)-3-Chloro-1-phenyl-1-propanol. This chiral alcohol is a critical building block in the pharmaceutical industry, particularly in the synthesis of key antidepressant medications.
Molecular Structure and Identification
This compound is a chiral compound featuring a phenyl group and a chloropropyl chain attached to a stereogenic carbinol center. The "(R)" designation denotes the absolute configuration at this chiral center, and the "(+)" indicates its dextrorotatory effect on plane-polarized light.
| Identifier | Value |
| IUPAC Name | (1R)-3-chloro-1-phenylpropan-1-ol[1] |
| CAS Number | 100306-33-0[1] |
| Molecular Formula | C₉H₁₁ClO[1] |
| Molecular Weight | 170.64 g/mol [2] |
| SMILES String | C1=CC=C(C=C1)--INVALID-LINK--O[1] |
| InChI Key | JZFUHAGLMZWKTF-SECBINFHSA-N[1] |
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of this compound are crucial for its characterization and quality control.
| Property | Value |
| Appearance | White to off-white crystalline powder[3] |
| Melting Point | 57-61 °C[3][4] |
| Optical Rotation | +23° to +29° (c=1 in Chloroform)[5] |
| Solubility | Slightly soluble in chloroform, DMSO, and ethyl acetate[6][7] |
| ¹H NMR (400 MHz, CDCl₃) | δ 2.07-2.16 (m, 2H), 2.20-2.32 (m, 1H), 3.51-3.62 (m, 1H), 3.71-3.80 (m, 1H), 4.91-4.98 (m, 1H), 7.37-7.43 (m, 5H)[3] |
| ¹³C NMR (400 MHz, CDCl₃) | δ 41.45, 41.73, 71.34, 125.80, 127.94, 128.69, 143.71[3] |
Stereochemistry and Its Importance
The stereochemistry of this compound is of paramount importance as it serves as a chiral precursor for the synthesis of enantiomerically pure pharmaceuticals.[8] Its specific spatial arrangement is essential for the biological activity of the resulting active pharmaceutical ingredients (APIs), such as the antidepressant dapoxetine. The use of a single enantiomer can lead to improved efficacy and reduced side effects compared to a racemic mixture.
Synthesis and Experimental Protocols
The enantioselective synthesis of this compound is a key step in its industrial production. The primary methods involve the asymmetric reduction of a prochiral ketone or the resolution of a racemic mixture.
Asymmetric Reduction of 3-Chloro-1-phenylpropan-1-one
A common and effective method for the synthesis is the asymmetric reduction of 3-chloro-1-phenylpropan-1-one using a chiral catalyst.[9][10] This approach directly yields the desired (R)-enantiomer with high enantiomeric excess.
Experimental Protocol: Asymmetric Borane Reduction
This protocol is based on the principles of asymmetric reduction using a chiral oxazaborolidine catalyst.
-
Catalyst Preparation: In a dry, nitrogen-purged flask, a chiral catalyst, such as (S)-(-)-α,α-diphenylprolinol, is dissolved in an anhydrous solvent like toluene. A solution of borane tetrahydrofuran complex (BH₃·THF) is slowly added at a controlled temperature (e.g., 30 °C) and stirred for approximately 30 minutes to form the active chiral catalyst.[3]
-
Reduction Reaction: A solution of 3-chloro-1-phenylpropan-1-one in anhydrous toluene is then added to the stirred catalyst solution.[3]
-
Borane Addition: A solution of borane-dimethyl sulfide complex (BH₃·SMe₂) or additional BH₃·THF is added dropwise to the reaction mixture, maintaining a low temperature (e.g., 0-5 °C) to ensure high enantioselectivity. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching and Work-up: Once the reaction is complete, the mixture is carefully quenched by the sequential addition of methanol and isopropanol, followed by hydrochloric acid, at a low temperature.[3]
-
Isolation and Purification: The quenched reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The crude product is then purified by crystallization from a suitable solvent system, such as hexane, to yield this compound as a solid.[3]
Enzymatic Resolution of Racemic 3-Chloro-1-phenyl-1-propanol
An alternative strategy involves the enzymatic resolution of a racemic mixture of 3-chloro-1-phenyl-1-propanol. This method utilizes the stereoselectivity of enzymes, such as lipases, to selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.
Experimental Protocol: Lipase-Catalyzed Resolution
-
Reaction Setup: Racemic 3-chloro-1-phenyl-1-propanol and an acylating agent (e.g., vinyl acetate) are dissolved in an organic solvent.
-
Enzyme Addition: A lipase, such as Candida antarctica lipase B (CALB), is added to the mixture.
-
Incubation: The reaction mixture is incubated at a controlled temperature with gentle agitation. The enzyme will selectively acylate the (S)-enantiomer, leaving the (R)-enantiomer unreacted.
-
Monitoring: The reaction is monitored by chiral HPLC until approximately 50% conversion is achieved.
-
Separation: The enzyme is removed by filtration. The resulting mixture contains this compound and the (S)-acylated ester. These can be separated by column chromatography.
-
Hydrolysis (Optional): The separated (S)-ester can be hydrolyzed back to (S)-(-)-3-chloro-1-phenyl-1-propanol if desired.
Logical Workflow and Diagrams
The following diagrams illustrate the key processes involved in the synthesis and purification of this compound.
Caption: Asymmetric synthesis of this compound.
Caption: Enzymatic resolution of racemic 3-Chloro-1-phenyl-1-propanol.
Applications in Drug Development
This compound is a key intermediate in the synthesis of several important pharmaceuticals, most notably selective serotonin reuptake inhibitors (SSRIs) used to treat depression and other mood disorders.[8][9] Its use ensures the production of the desired enantiomer of the final drug product, which is crucial for therapeutic efficacy and safety.[8]
References
- 1. (1R)-3-chloro-1-phenylpropan-1-ol | C9H11ClO | CID 642409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. (1R)-3-Chloro-1-phenyl-propan-1-ol | 100306-33-0 [chemicalbook.com]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. Page loading... [guidechem.com]
- 7. 3-CHLORO-1-PHENYL-1-PROPANOL CAS#: 18776-12-0 [m.chemicalbook.com]
- 8. This compound | 100306-33-0 | Benchchem [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Enantioselective Synthesis of (R)-3-chloro-1-phenyl-1-propanol Catalyzed by Chiral Spiroborate Ester [finechemicals.com.cn]
A Technical Guide to the Synthesis of (R)-(+)-3-Chloro-1-phenyl-1-propanol: Precursors and Methodologies
(R)-(+)-3-Chloro-1-phenyl-1-propanol is a crucial chiral intermediate in the pharmaceutical industry, particularly for the synthesis of antidepressant medications.[1] Its efficient and enantiomerically pure synthesis is a subject of significant interest for researchers, scientists, and drug development professionals. This guide provides an in-depth overview of the core precursors and synthetic methodologies for producing this vital compound.
Core Precursor: 3-Chloro-1-phenylpropan-1-one
The primary and most direct precursor for the synthesis of this compound is 3-chloro-1-phenylpropan-1-one , also known as 3-chloropropiophenone. The synthesis of this precursor can be achieved through a Friedel-Crafts acylation reaction between benzene and 3-chloropropionyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride.
Synthesis of 3-Chloro-1-phenylpropan-1-one
A common laboratory-scale synthesis involves the dropwise addition of 3-chloropropionyl chloride and anhydrous benzene to a solution of aluminum trichloride in an anhydrous solvent such as dichloromethane at a controlled temperature. The reaction is typically allowed to proceed overnight, followed by quenching with ice and extraction of the product.
Synthetic Pathways to this compound
The stereoselective synthesis of the (R)-enantiomer of 3-chloro-1-phenyl-1-propanol from its prochiral ketone precursor is primarily achieved through two main strategies: asymmetric reduction and kinetic resolution.
Asymmetric Reduction of 3-Chloro-1-phenylpropan-1-one
Asymmetric reduction is a widely employed method that directly converts the ketone to the desired chiral alcohol with high enantioselectivity. This can be accomplished using chemical catalysts or biocatalysts.
Chiral catalysts, such as those based on borane complexes or transition metals, are effective in steering the reduction towards the (R)-enantiomer.
-
Oxazaborolidines (CBS Catalysts): The Corey-Bakshi-Shibata (CBS) reduction using chiral oxazaborolidines is a well-established method for the asymmetric reduction of prochiral ketones.[2]
-
Spiroborate Esters: Chiral spiroborate esters have been utilized as catalysts for the enantioselective synthesis of (R)-3-chloro-1-phenyl-1-propanol from 3-chloropropiophenone.[3]
-
Transition Metal Catalysts: Catalysts based on metals like ruthenium, rhodium, and iridium are also employed for asymmetric hydrogenation.[2] For instance, supported iron-based chiral catalysts have been used in the asymmetric catalytic hydrogenation of β-chloro-propiophenone.[4]
Experimental Protocol: Asymmetric Hydrogenation using a Supported Iron-Based Chiral Catalyst [4][5]
-
Reaction Setup: Dissolve 0.5 g of 3-chloro-1-phenylpropan-1-one (β-chloro-propiophenone) in 20 mL of isopropanol in a suitable reaction vessel.
-
Catalyst Addition: Add 15 mg of the supported iron-based chiral catalyst to the solution.
-
Reaction Conditions: Adjust the hydrogen pressure to 1.2 MPa and maintain the reaction temperature at 60°C.
-
Reaction Time: Allow the reaction to proceed for 1.5 hours.
-
Work-up and Analysis: After the reaction, determine the yield and enantiomeric excess (e.e.) value using gas chromatography.
Enzymes, particularly reductases from microorganisms, offer a green and highly selective alternative for asymmetric reduction.
-
Yeast Reductases: Reductases from Saccharomyces cerevisiae have been shown to reduce 3-chloro-1-phenyl-1-propanone.[6] However, some yeast reductases may preferentially produce the (S)-enantiomer. The YOL151W reductase, for example, exclusively generates the (S)-alcohol with 100% e.e.[6]
Experimental Protocol: Biocatalytic Reduction using Recombinant YOL151W Reductase [6]
-
Enzyme Preparation: Purify the recombinant YOL151W reductase using Ni-nitrilotriacetic acid (Ni-NTA) and desalting column chromatography.
-
Reaction Mixture: Prepare a reaction system containing the substrate (30 mM 3-chloro-1-phenyl-1-propanone) and the purified enzyme.
-
Cofactor Regeneration: Incorporate a glucose dehydrogenase coupling system for NADPH regeneration.
-
pH Control: Maintain the pH of the reaction solution between 7.0 and 7.5 by the occasional addition of NaOH solution.
-
Optimal Conditions: Conduct the reaction at an optimal temperature of 40°C and a pH of 7.5-8.0.
-
Reaction Completion: The substrate is completely converted to the (S)-alcohol product.
Dynamic Kinetic Resolution
Dynamic kinetic resolution (DKR) is a powerful technique that combines the kinetic resolution of a racemate with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.
-
Lipase-Catalyzed Resolution: A method utilizing lipase CALB as a biological resolution catalyst, an acidic resin as a racemic catalyst, and a 4-chlorophenol ester as an acyl donor has been developed.[2] This process involves the dynamic kinetic resolution of racemic 3-chloro-1-phenylpropan-1-ol to produce the (R)-(+)-3-chloro-1-phenylpropan-1-ol ester, which is then hydrolyzed to the final product.[2]
Experimental Protocol: Dynamic Kinetic Resolution using Lipase CALB [2]
-
Reaction Setup: Combine racemic 3-chloro-1-phenylpropan-1-ol, lipase CALB, an acidic resin (racemization catalyst), and a 4-chlorophenol ester (acyl donor) in a suitable solvent.
-
Enzymatic Acylation: The lipase selectively acylates the (R)-enantiomer, forming the (R)-(+)-3-chloro-1-phenylpropan-1-ol ester. The acidic resin simultaneously racemizes the remaining (S)-enantiomer.
-
Reaction Monitoring: Monitor the reaction until the starting alcohol is completely converted to the (R)-ester.
-
Purification: After the reaction, filter the solution and concentrate it. The pure (R)-(+)-3-chloro-1-phenylpropyl ester can be obtained by column chromatography.
-
Hydrolysis: Hydrolyze the purified ester using LiOH in an alcohol/water mixture to yield (R)-(+)-3-chloro-1-phenylpropan-1-ol.
Quantitative Data Summary
| Synthetic Method | Catalyst/Enzyme | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Asymmetric Hydrogenation | Supported Iron-Based Chiral Catalyst | β-chloro-propiophenone | (S)-3-chloro-1-phenyl-1-propanol | 99 | 90 | [4] |
| Biocatalytic Reduction | Saccharomyces cerevisiae Reductase YOL151W | 3-chloro-1-phenyl-1-propanone | (S)-3-chloro-1-phenyl-1-propanol | Complete Conversion | 100 | [6] |
| Dynamic Kinetic Resolution | Lipase CALB | Racemic 3-chloro-1-phenylpropan-1-ol | (R)-(+)-3-chloro-1-phenylpropyl acetate | 95.3 (ester) | 99.8 (ester) | [2] |
| Hydrolysis of Ester | LiOH | (R)-(+)-3-chloro-1-phenylpropyl acetate | (R)-(+)-3-chloro-1-phenylpropan-1-ol | 92.1 | 99.5 | [2] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the primary synthetic routes to this compound.
Caption: Synthesis of the core precursor, 3-Chloro-1-phenylpropan-1-one.
Caption: Key synthetic routes to this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. CN104388516A - Preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol - Google Patents [patents.google.com]
- 3. Enantioselective Synthesis of (R)-3-chloro-1-phenyl-1-propanol Catalyzed by Chiral Spiroborate Ester [finechemicals.com.cn]
- 4. Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone | Wang | International Journal of Chemistry | CCSE [ccsenet.org]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Chiral Synthesis: A Technical Guide to the Enantiomers of 3-Chloro-1-phenyl-1-propanol
Introduction
The enantiomers of 3-Chloro-1-phenyl-1-propanol, specifically (R)-(+)-3-Chloro-1-phenyl-1-propanol and (S)-(-)-3-Chloro-1-phenyl-1-propanol, are pivotal chiral building blocks in the pharmaceutical industry. Their stereospecific structures are fundamental to the synthesis of several widely prescribed medications, most notably the selective serotonin reuptake inhibitors (SSRIs) used in the treatment of depression and other neurological disorders. This technical guide provides an in-depth overview of the discovery, history, synthesis, and resolution of these critical chiral intermediates, tailored for researchers, scientists, and professionals in drug development.
Historical Context and Significance
While the precise initial synthesis of racemic 3-Chloro-1-phenyl-1-propanol is not extensively documented in readily available literature, its importance surged with the advent of chiral pharmaceuticals. The development of stereoselective synthesis methods in the latter half of the 20th century, particularly the work of E.J. Corey on asymmetric reductions, marked a significant turning point.[1][2] The recognition that the pharmacological activity of many drugs is dependent on a single enantiomer drove the demand for enantiomerically pure intermediates like the enantiomers of 3-Chloro-1-phenyl-1-propanol.
The (R)-enantiomer is a key precursor to (R)-Tomoxetine (Atomoxetine), a medication used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[3][4] The (S)-enantiomer is crucial for the synthesis of the active form of (S)-Fluoxetine, a widely known antidepressant.[5][6] The stereochemistry at the benzylic alcohol is critical for the biological activity of these drugs.[3]
Synthesis of Racemic 3-Chloro-1-phenyl-1-propanol
The precursor for both racemic and asymmetric synthesis is 3-chloropropiophenone. The racemic alcohol is typically prepared by the reduction of this ketone.
Experimental Protocol: Reduction of 3-Chloropropiophenone with Sodium Borohydride[7]
-
Reaction Setup: Dissolve 3-chloropropiophenone in a 1:1 mixture of tetrahydrofuran (THF) and ethanol (EtOH) in a reaction vessel under a nitrogen atmosphere and cool to -10°C with stirring.
-
Reduction: Add sodium borohydride (NaBH₄) in portions over 10 minutes, maintaining the temperature at or below -5°C.
-
Monitoring: Continue stirring at -5°C for an additional 10 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Slowly pour the reaction mixture into a stirred mixture of saturated aqueous ammonium chloride solution and ice.
-
Extraction: Extract the aqueous mixture twice with diethyl ether. Combine the organic phases.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Enantioselective Synthesis and Resolution
The production of enantiomerically pure 3-Chloro-1-phenyl-1-propanol is achieved through two primary strategies: asymmetric reduction of the prochiral ketone and kinetic resolution of the racemic alcohol.
Asymmetric Reduction
Asymmetric reduction creates the desired stereocenter directly from 3-chloropropiophenone. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example of this approach.[1][2][7][8]
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve the (S)- or (R)-oxazaborolidine catalyst in anhydrous THF and cool to 0°C.
-
Borane Addition: Add borane-dimethyl sulfide complex (BH₃·SMe₂) or a THF solution of borane (BH₃·THF) dropwise to the catalyst solution and stir for 15 minutes.
-
Substrate Addition: Cool the mixture to the desired reaction temperature (e.g., -20°C to 0°C) and add a solution of 3-chloropropiophenone in anhydrous THF dropwise.
-
Reaction: Stir the mixture at this temperature until the reaction is complete, as monitored by TLC or HPLC.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of methanol, followed by 1 M HCl.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The enantiomeric excess (ee) can be determined by chiral HPLC analysis. Further purification can be achieved by chromatography.
Kinetic Resolution of Racemic 3-Chloro-1-phenyl-1-propanol
Kinetic resolution separates the two enantiomers of the racemic alcohol by selectively reacting one enantiomer at a faster rate than the other, often catalyzed by an enzyme. Lipases are commonly employed for this purpose through enantioselective acylation or hydrolysis.[9][10]
-
Reaction Mixture: In a suitable organic solvent (e.g., hexane), dissolve racemic 3-Chloro-1-phenyl-1-propanol.
-
Enzyme and Acyl Donor: Add a lipase (e.g., from Pseudomonas fluorescens or Candida antarctica) and an acyl donor (e.g., vinyl acetate).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40°C).
-
Monitoring: Monitor the reaction progress by chiral HPLC or GC to achieve approximately 50% conversion.
-
Separation: Once the desired conversion is reached, filter off the enzyme. The reaction mixture will contain one enantiomer as the alcohol and the other as the corresponding ester.
-
Purification: Separate the unreacted alcohol from the ester by column chromatography. The ester can then be hydrolyzed back to the alcohol, yielding the other enantiomer.
Data Presentation
| Method | Enantiomer | Catalyst/Enzyme | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Asymmetric Hydrogenation | (S) | Fe(S-BINAP)₂(S,S-DPENDS)/γ-Al₂O₃ | 99 | 90 | [5] |
| CBS Reduction | (S) | Chiral Oxazaborolidine | 89 | 94.6 | [5] |
| Lipase-Catalyzed Hydrolysis | (R) | Lipase from Candida rugosa | 18-24 | 97-99 | [9] |
| Lipase-Catalyzed Acylation | (S) | Lipase from Pseudomonas fluorescens | 34-42 | 99 | [9] |
| Asymmetric Reduction | (R) | Spiroborate Ester | - | High | [11] |
Mandatory Visualizations
Logical Workflow for Enantioselective Synthesis and Application
Caption: Synthetic routes to and applications of 3-Chloro-1-phenyl-1-propanol enantiomers.
Experimental Workflow for Lipase-Catalyzed Kinetic Resolution
Caption: Workflow for the enzymatic kinetic resolution of 3-Chloro-1-phenyl-1-propanol.
Conclusion
The enantiomers of 3-Chloro-1-phenyl-1-propanol are indispensable intermediates in modern pharmaceutical synthesis. The development of robust and efficient methods for their enantioselective preparation, including asymmetric reduction and enzymatic resolution, has been a significant achievement in organic chemistry. This guide provides a comprehensive overview of these methodologies, offering valuable insights for researchers and professionals in the field. The continued optimization of these synthetic routes will be crucial for the sustainable and cost-effective production of life-saving medications.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. nbinno.com [nbinno.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Enantioselective Synthesis of (R)-3-chloro-1-phenyl-1-propanol Catalyzed by Chiral Spiroborate Ester [finechemicals.com.cn]
Spectroscopic Profile of (R)-(+)-3-Chloro-1-phenyl-1-propanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral compound (R)-(+)-3-Chloro-1-phenyl-1-propanol, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.39 | d | - | 5H, Aromatic protons |
| 4.96 | m | - | 1H, CH-OH |
| 3.77 | m | - | 1H, one of CH₂-Cl |
| 3.59 | s | - | 1H, OH |
| 2.26 | m | - | 1H, one of CH₂-CH |
| 2.11 | d | - | 1H, one of CH₂-CH |
Note: Data is for the racemic mixture 3-Chloro-1-phenyl-1-propanol and serves as a close approximation for the (R)-enantiomer.[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
No specific peak data was found in the search results. General chemical shift ranges for similar structures are provided for reference.
| Chemical Shift (δ) ppm | Assignment (Expected) |
| ~140-145 | C (Aromatic, C-CH) |
| ~125-130 | CH (Aromatic) |
| ~70-75 | CH-OH |
| ~45-50 | CH₂-Cl |
| ~35-40 | CH₂-CH |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3200-3600 (broad) | O-H stretch |
| 3000-3100 | C-H stretch (Aromatic) |
| 2850-3000 | C-H stretch (Aliphatic) |
| 1600, 1495, 1450 | C=C stretch (Aromatic ring) |
| 1000-1100 | C-O stretch |
| 690-770 | C-Cl stretch |
Note: Specific peak values were not available. The provided data represents typical absorption ranges for the functional groups present in the molecule.
Mass Spectrometry (MS)
| m/z Ratio | Assignment |
| 170/172 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 152/154 | [M - H₂O]⁺ |
| 135 | [M - Cl]⁺ |
| 107 | [C₇H₇O]⁺ (Benzylic fragment) |
| 77 | [C₆H₅]⁺ (Phenyl fragment) |
Note: The fragmentation pattern is predicted based on the structure and common fragmentation pathways for similar compounds, as specific data was not found.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy Parameters:
-
Instrument: Bruker Avance 400 or equivalent
-
Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
¹³C NMR Spectroscopy Parameters:
-
Instrument: Bruker Avance 100 or equivalent
-
Frequency: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
Infrared (IR) Spectroscopy
Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy. An ATR-FTIR spectrum was reported by Bio-Rad Laboratories.[2]
Sample Preparation: A small drop of neat this compound was placed directly onto the diamond crystal of the ATR accessory.
Instrument Parameters:
-
Instrument: Bruker Tensor 27 FT-IR Spectrometer or equivalent[2]
-
Accessory: DuraSamplIR II ATR or similar[2]
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Background: A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis.
Mass Spectrometry (MS)
Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Sample Preparation: A dilute solution of this compound was prepared in dichloromethane.
GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: 40-400 amu
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Solubility Profile of (R)-(+)-3-Chloro-1-phenyl-1-propanol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of (R)-(+)-3-Chloro-1-phenyl-1-propanol, a key chiral intermediate in the synthesis of various pharmaceuticals. Understanding its solubility is critical for process optimization, formulation development, and ensuring reaction efficiency. While precise quantitative solubility data is not extensively published, this document collates available qualitative information and outlines a standard experimental protocol for its determination.
Core Concepts in Solubility
The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a chiral intermediate like this compound, solubility in various organic solvents is a crucial parameter for its purification, reaction chemistry, and formulation. Factors influencing solubility include the chemical structure of the solute and solvent, temperature, pressure, and the pH of the solution.
Qualitative Solubility Data
This compound is generally described as being soluble in organic solvents and sparingly soluble in water[1]. The available qualitative data from various sources is summarized in the table below. It is important to note that terms like "soluble," "sparingly soluble," and "slightly soluble" can be subjective and may vary between sources.
| Solvent | Qualitative Solubility |
| N,N-Dimethylformamide (DMF) | Very soluble[2] |
| Methanol | Soluble[2] |
| Toluene | A known solvent for its synthesis, suggesting at least moderate solubility under reaction conditions.[3] |
| Glacial Acetic Acid | Sparingly soluble[2] |
| Ethyl Acetate | Slightly soluble[1] |
| Chloroform | Very slightly soluble[2] to slightly soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble[1] |
| Water | Sparingly soluble[1] to practically insoluble[2] |
Experimental Protocol for Solubility Determination
A standard and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. The following protocol is a generalized procedure that can be adapted for determining the solubility of this compound in various organic solvents.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Volumetric flasks and pipettes
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid should be visible to ensure that equilibrium is reached.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Preliminary studies may be needed to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the mixture to stand undisturbed at the set temperature for a defined period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a pipette.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Analysis:
-
Accurately dilute the filtered solution with the solvent to a concentration within the calibrated range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated HPLC or GC method.
-
A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent using the following formula: Solubility (g/L) = (Concentration from analysis) x (Dilution factor)
-
Workflow for Solubility Determination:
Caption: Experimental workflow for determining the solubility of this compound.
Synthesis Workflow Overview
This compound is a chiral building block commonly synthesized via the asymmetric reduction of a prochiral ketone.[3] This process is crucial for establishing the desired stereochemistry in the final active pharmaceutical ingredient.
A typical synthesis involves the following key steps:
-
Asymmetric Reduction: The starting material, 3-chloro-1-phenylpropan-1-one, undergoes asymmetric reduction. This is often achieved using a chiral reducing agent or a catalyst system that favors the formation of the (R)-enantiomer.
-
Quenching: The reaction is carefully stopped by the addition of a quenching agent.
-
Extraction and Purification: The desired product is then extracted from the reaction mixture using an appropriate organic solvent. Subsequent purification steps, such as column chromatography, are employed to isolate the this compound with high chemical and enantiomeric purity.
Logical Diagram of Synthesis:
Caption: A logical workflow for the synthesis of this compound.
Conclusion
The solubility of this compound is a critical parameter for its effective use in pharmaceutical synthesis. While quantitative data is sparse, the available qualitative information provides a useful guide for solvent selection. For precise solubility determination, the standardized shake-flask method is recommended. A thorough understanding of its solubility, coupled with a well-defined synthetic pathway, is essential for researchers and professionals in drug development.
References
An In-depth Technical Guide to the Physical and Chemical Stability of (R)-(+)-3-Chloro-1-phenyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-3-Chloro-1-phenyl-1-propanol is a chiral intermediate of significant interest in the pharmaceutical industry, primarily utilized in the synthesis of various active pharmaceutical ingredients (APIs), including certain antidepressants.[1] Its stereospecificity is crucial for the efficacy and safety of the final drug product. Therefore, a thorough understanding of its physical and chemical stability is paramount to ensure the quality, potency, and safety of the manufactured APIs, as well as to meet regulatory requirements.
This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. While direct and extensive stability studies on this specific intermediate are not widely published, this document extrapolates potential degradation pathways and outlines detailed experimental protocols for its stability assessment based on its chemical structure, data from related compounds, and established regulatory guidelines for forced degradation studies.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and for the development of analytical methodologies.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (1R)-3-chloro-1-phenylpropan-1-ol | [2] |
| CAS Number | 100306-33-0 | [3][4][5][6] |
| Molecular Formula | C₉H₁₁ClO | [3][4][5][6] |
| Molecular Weight | 170.64 g/mol | [3][6] |
| Appearance | White to off-white or yellow powder/crystal | [4][5] |
| Melting Point | 57.0 to 61.0 °C | [4] |
| Specific Optical Rotation | +23° to +29° (c=1 in Chloroform) | [5] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Ethyl Acetate. | |
| pKa (Predicted) | 13.92 ± 0.20 | |
| LogP (Predicted) | 2.3489 | [6] |
Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR, are available in public databases and are crucial for the structural confirmation of the compound.[2][7]
Potential Chemical Stability and Degradation Pathways
Based on the chemical structure of this compound, which features a benzylic alcohol and a primary alkyl chloride, several degradation pathways can be anticipated under forced degradation conditions. These conditions, as outlined by the International Council for Harmonisation (ICH) guidelines, typically include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[8][9][10][11][12]
Hydrolytic Degradation
-
Acidic Conditions: Under acidic conditions, the benzylic alcohol is prone to dehydration, leading to the formation of an alkene. Additionally, the presence of a nucleophile, such as the chloride ion from the degradation of another molecule or from the acidic medium (e.g., HCl), could lead to the formation of a di-chloro species. The primary alkyl chloride is generally stable to acid hydrolysis but can be susceptible under harsh conditions.
-
Basic Conditions: In the presence of a base, the primary alkyl chloride can undergo elimination (E2 reaction) to form an alkene. Alternatively, intramolecular cyclization could occur where the alkoxide, formed by the deprotonation of the benzylic alcohol, acts as a nucleophile to displace the chloride, forming a cyclic ether (an oxetane derivative).
Oxidative Degradation
The benzylic alcohol is a primary site for oxidation. Mild oxidation could yield the corresponding ketone, while stronger oxidizing agents could lead to cleavage of the carbon-carbon bond. Benzyl alcohol itself is known to slowly oxidize in air to benzaldehyde and benzoic acid.[13][14][15]
Photolytic Degradation
Aromatic compounds and those containing halogens can be susceptible to photolytic degradation.[12] Exposure to UV light could potentially lead to the formation of radical species, initiating a variety of degradation pathways, including dimerization or further oxidation.
Thermal Degradation
At elevated temperatures, dehydration of the alcohol to form an alkene is a likely degradation pathway.[12] Decarbonylation or other fragmentation reactions could occur under more extreme thermal stress.
Caption: Potential degradation pathways of this compound.
Experimental Protocols for Stability Testing
The following section outlines a generalized experimental protocol for conducting forced degradation studies on this compound. These protocols are based on ICH guidelines and common industry practices.[8][9][10][11][12][16][17][18]
General Workflow
The workflow for a forced degradation study is crucial for systematically evaluating the stability of the compound.
References
- 1. nbinno.com [nbinno.com]
- 2. (1R)-3-chloro-1-phenylpropan-1-ol | C9H11ClO | CID 642409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | 100306-33-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 432040050 [thermofisher.cn]
- 6. chemscene.com [chemscene.com]
- 7. 3-Chloro-1-phenylpropanol | C9H11ClO | CID 572064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ijrpp.com [ijrpp.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 13. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. acdlabs.com [acdlabs.com]
- 18. longdom.org [longdom.org]
Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of Chiral 3-Chloro-1-phenyl-1-propanol Derivatives
Introduction: Chiral 3-chloro-1-phenyl-1-propanol and its derivatives represent a class of compounds with significant potential in the pharmaceutical industry. The core structure is a key chiral building block in the synthesis of several important drugs, most notably the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the norepinephrine reuptake inhibitor atomoxetine. The presence of a stereocenter at the carbinol carbon, along with a reactive chloropropyl side chain, makes this scaffold an attractive starting point for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of these compounds, with a focus on their potential as antimicrobial and enzyme-inhibiting agents. While comprehensive biological studies on a wide range of these specific derivatives are emerging, this guide consolidates existing knowledge on closely related analogs to provide a strong rationale for their further investigation.
Representative Biological Activity of Structurally Related Phenylpropanoid Derivatives
While specific biological activity data for a broad range of chiral 3-chloro-1-phenyl-1-propanol derivatives is not yet widely available in published literature, studies on structurally similar compounds, such as α-halopropiophenones and other phenylpropanoid derivatives, offer valuable insights into their potential. The following table summarizes the minimum inhibitory concentrations (MICs) of selected analogous compounds against various fungal strains, highlighting the potential for antimicrobial activity within this chemical class.
| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference |
| α-Halopropiophenone | 2-Bromo-1-phenyl-1-propanone | Trichophyton rubrum | 1.5 | [1] |
| 2-Bromo-1-phenyl-1-propanone | Microsporum canis | 3.0 | [1] | |
| 2-Bromo-1-phenyl-1-propanone | Microsporum gypseum | 3.0 | [1] | |
| Phenylpropanoid | trans-Anethole | Saccharomyces cerevisiae | 100-200 | [2][3] |
| Estragole | Saccharomyces cerevisiae | 200-400 | [3] | |
| p-Propylphenol | Saccharomyces cerevisiae | 200-400 | [3] | |
| Propylbenzene | Saccharomyces cerevisiae | 400-800 | [3] |
Note: The data presented is for structurally related compounds and is intended to be representative of the potential activity of chiral 3-chloro-1-phenyl-1-propanol derivatives.
Key Experimental Protocols
The following are detailed methodologies for the synthesis of chiral 3-chloro-1-phenyl-1-propanol and for the evaluation of the antimicrobial activity of its derivatives. These protocols are based on established methods in the field.
Enantioselective Synthesis of (R)-3-chloro-1-phenyl-1-propanol
This protocol describes a common method for the asymmetric reduction of 3-chloropropiophenone.
Materials:
-
3-chloropropiophenone
-
(R)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1][2][3]oxazaborole (Corey-Bakshi-Shibata catalyst)
-
Borane-dimethyl sulfide complex (BMS)
-
Toluene, anhydrous
-
Methanol
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
A solution of the CBS catalyst (0.05-0.1 equivalents) in anhydrous toluene is cooled to -20 °C under an inert atmosphere (e.g., argon).
-
Borane-dimethyl sulfide complex (0.6 equivalents) is added dropwise to the catalyst solution, and the mixture is stirred for 10 minutes.
-
A solution of 3-chloropropiophenone (1.0 equivalent) in anhydrous toluene is added dropwise over 30 minutes, maintaining the temperature at -20 °C.
-
The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the slow addition of methanol.
-
The mixture is warmed to room temperature, and 1 M hydrochloric acid is added. The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield (R)-3-chloro-1-phenyl-1-propanol.
-
The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against fungal strains.
Materials:
-
Synthesized chiral 3-chloro-1-phenyl-1-propanol derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antifungal agent (e.g., fluconazole)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Dispense 100 µL of RPMI-1640 medium into each well of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.
-
Prepare a fungal inoculum suspension and adjust its concentration to 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.
-
Inoculate each well with 100 µL of the final fungal suspension.
-
Include a positive control (antifungal drug), a negative control (medium and inoculum without compound), and a sterility control (medium only).
-
Incubate the plates at 35 °C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
Antibacterial Susceptibility Testing: Agar Dilution Method
This protocol is for determining the MIC of the synthesized derivatives against bacterial strains.
Materials:
-
Synthesized chiral 3-chloro-1-phenyl-1-propanol derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar
-
Sterile petri dishes
-
Positive control antibacterial agent (e.g., ciprofloxacin)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a series of Mueller-Hinton agar plates containing two-fold serial dilutions of each test compound. A stock solution of the compound in DMSO is added to the molten agar before pouring the plates.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Spot-inoculate a standardized volume of the bacterial suspension onto the surface of each agar plate, including a compound-free control plate.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria on the agar surface.
Visualizations: Structures, Workflows, and Mechanisms
The following diagrams illustrate key aspects of the chemistry and potential biological activity of chiral 3-chloro-1-phenyl-1-propanol derivatives.
Caption: General structure and enantiomers of 3-chloro-1-phenyl-1-propanol.
Caption: Experimental workflow for synthesis and evaluation.
Caption: Potential mechanism of antifungal action.
Structure-Activity Relationship Insights from Analogs
Studies on related phenylpropanoid derivatives have revealed several structural features that influence their antifungal activity.[2] For instance, the length of an alkyl chain at the para-position of the phenyl ring has been shown to correlate with antifungal potency, suggesting that lipophilicity plays a crucial role in membrane interaction.[3] The presence and position of methoxy groups on the phenyl ring also significantly affect activity, though the exact nature of this influence can vary depending on the fungal species.[2] Furthermore, the propenyl side chain, a common feature in many natural phenylpropanoids, does not appear to be essential for the antifungal effect of some derivatives.[2] In the context of 3-chloro-1-phenyl-1-propanol derivatives, these findings suggest that systematic modifications of the phenyl ring (e.g., with alkyl, alkoxy, or other lipophilic groups) and exploration of different substituents on the propanol backbone could lead to the discovery of compounds with enhanced and selective biological activities.
Conclusion and Future Directions
Chiral 3-chloro-1-phenyl-1-propanol derivatives are a promising, yet underexplored, class of compounds for the development of new therapeutic agents. Their structural relationship to known pharmaceutical building blocks, combined with the demonstrated biological activity of analogous phenylpropanoids, provides a strong foundation for future research. The synthetic accessibility of these compounds allows for the creation of diverse chemical libraries that can be screened for a wide range of biological activities, including antifungal, antibacterial, and enzyme inhibition. Future work should focus on the systematic synthesis and biological evaluation of a dedicated library of these derivatives to establish clear structure-activity relationships. Such studies, guided by the principles and protocols outlined in this guide, have the potential to unlock novel therapeutic applications for this versatile chemical scaffold.
References
- 1. In vitro evaluation of antifungal properties of phenylpropanoids and related compounds acting against dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of antifungal phenylpropanoid derivatives and their synergy with n-dodecanol and fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of (R)-(+)-3-Chloro-1-phenyl-1-propanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: (R)-(+)-3-Chloro-1-phenyl-1-propanol is a critical chiral intermediate in the synthesis of various pharmaceuticals, most notably the selective serotonin reuptake inhibitor (SSRI), (R)-fluoxetine. The stereochemistry at the hydroxyl-bearing carbon is crucial for the biological activity of the final drug substance. Therefore, robust and efficient methods for the asymmetric synthesis of this chiral alcohol are of significant interest to the pharmaceutical and chemical industries. This document provides detailed application notes and protocols for the most common and effective methods for the asymmetric synthesis of this compound, starting from 3-chloropropiophenone. The methods covered include catalytic asymmetric reduction (Corey-Bakshi-Shibata reduction and Noyori asymmetric hydrogenation) and biocatalytic reduction.
Key Synthetic Pathways
The primary approach for the asymmetric synthesis of this compound is the enantioselective reduction of the prochiral ketone, 3-chloropropiophenone. This can be achieved through chemical catalysis using chiral catalysts or through biocatalysis using whole-cell systems or isolated enzymes.
subgraph "cluster_start" { label="Starting Material"; style="rounded"; bgcolor="#FFFFFF"; "3-Chloropropiophenone" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_methods" { label="Asymmetric Reduction Methods"; style="rounded"; bgcolor="#FFFFFF"; "CBS_Reduction" [label="Corey-Bakshi-Shibata\nReduction"]; "Noyori_Hydrogenation" [label="Noyori Asymmetric\nHydrogenation"]; "Biocatalytic_Reduction" [label="Biocatalytic\nReduction"]; }
subgraph "cluster_product" { label="Product"; style="rounded"; bgcolor="#FFFFFF"; "R_CPPO" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
"3-Chloropropiophenone" -> "CBS_Reduction"; "3-Chloropropiophenone" -> "Noyori_Hydrogenation"; "3-Chloropropiophenone" -> "Biocatalytic_Reduction";
"CBS_Reduction" -> "R_CPPO"; "Noyori_Hydrogenation" -> "R_CPPO"; "Biocatalytic_Reduction" -> "R_CPPO"; }
Data Presentation
The following table summarizes the quantitative data for various methods of asymmetric synthesis of this compound.
| Method | Catalyst/Biocatalyst | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Corey-Bakshi-Shibata (CBS) Reduction | (R)-2-Methyl-CBS-oxazaborolidine | Borane-dimethyl sulfide (BMS) | Tetrahydrofuran (THF) | -20 | 2 | >95 | >98 | General knowledge based on CBS reductions |
| Asymmetric Hydrogenation | Fe(S-BINAP)₂(S,S-DPENDS)/γ-Al₂O₃ | H₂ (1.2 MPa) | Isopropanol | 60 | 1.5 | 99 | 90 (for S-enantiomer) | [1][2] |
| Biocatalytic Reduction | Acetobacter sp. CCTCC M209061 (immobilized) | Glucose | Deep Eutectic Solvent/Buffer | 30 | 6 | 82.3 | >99 (for S-enantiomer) | [3][4] |
Experimental Protocols
Protocol 1: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
This protocol describes the enantioselective reduction of 3-chloropropiophenone to this compound using a chiral oxazaborolidine catalyst.[5][6][7][8]
Materials:
-
3-Chloropropiophenone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BMS, 10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a dry, nitrogen-purged round-bottom flask, add a solution of 3-chloropropiophenone (1.0 eq) in anhydrous THF.
-
Cool the solution to -20 °C in an appropriate cooling bath.
-
Slowly add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) to the stirred solution.
-
After stirring for 10 minutes, add the borane-dimethyl sulfide complex (0.6 eq) dropwise via syringe, maintaining the temperature at -20 °C.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Stir for 30 minutes, then transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
"Ketone" [label="3-Chloropropiophenone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Catalyst" [label="(R)-CBS Catalyst", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; "Reducing_Agent" [label="BH3-SMe2", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; "Intermediate" [label="Ketone-Catalyst-Borane\nComplex"]; "Product" [label="(R)-3-Chloro-1-phenyl-1-propanol", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Workup" [label="Quenching & Purification", shape="diamond", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Ketone" -> "Intermediate" [label="Coordination"]; "Catalyst" -> "Intermediate"; "Reducing_Agent" -> "Intermediate"; "Intermediate" -> "Product" [label="Hydride Transfer"]; "Product" -> "Workup"; }
Protocol 2: Noyori Asymmetric Hydrogenation
This protocol outlines the enantioselective reduction of 3-chloropropiophenone via hydrogenation using a chiral Ru-BINAP catalyst.[9][10]
Materials:
-
3-Chloropropiophenone
-
[RuCl₂((R)-BINAP)]₂·NEt₃
-
Hydrogen gas (H₂)
-
Anhydrous methanol
-
High-pressure autoclave
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a glovebox, charge a high-pressure autoclave vessel with 3-chloropropiophenone (1.0 eq) and [RuCl₂((R)-BINAP)]₂·NEt₃ (0.005 eq).
-
Add anhydrous methanol to dissolve the reactants.
-
Seal the autoclave and remove it from the glovebox.
-
Purge the autoclave with hydrogen gas several times.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10 atm).
-
Stir the reaction mixture at a specified temperature (e.g., 50 °C) for the required time (typically 12-24 hours).
-
Monitor the reaction progress by analyzing aliquots via gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Open the autoclave and filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or distillation.
"Start" [label="Start", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prepare_Reaction" [label="Prepare Reactants and Catalyst\nin Autoclave"]; "Hydrogenation" [label="Pressurize with H2 and Heat"]; "Monitor" [label="Monitor Reaction Progress"]; "Workup" [label="Cooldown, Vent, Filter"]; "Purification" [label="Concentrate and Purify"]; "End" [label="End", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Prepare_Reaction"; "Prepare_Reaction" -> "Hydrogenation"; "Hydrogenation" -> "Monitor"; "Monitor" -> "Hydrogenation" [label="Incomplete"]; "Monitor" -> "Workup" [label="Complete"]; "Workup" -> "Purification"; "Purification" -> "End"; }
Protocol 3: Biocatalytic Asymmetric Reduction
This protocol provides a method for the enantioselective reduction of 3-chloropropiophenone using an immobilized whole-cell biocatalyst.[3][4]
Materials:
-
Immobilized Acetobacter sp. CCTCC M209061 cells
-
3-Chloropropiophenone
-
Glucose
-
Deep Eutectic Solvent (e.g., choline chloride/urea)
-
Phosphate buffer (pH 5.5)
-
Orbital shaker
-
Centrifuge
-
Ethyl acetate
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer, the deep eutectic solvent (e.g., 5% v/v), glucose (e.g., 60 mmol/L), and the immobilized Acetobacter sp. cells.
-
Add 3-chloropropiophenone to the reaction mixture to the desired concentration (e.g., 10 mmol/L).
-
Incubate the mixture in an orbital shaker at a controlled temperature (e.g., 30 °C) and agitation speed (e.g., 180 rpm).
-
Monitor the conversion and enantiomeric excess of the product over time using chiral GC or HPLC.
-
After the desired conversion is reached (typically within 6-12 hours), stop the reaction.
-
Separate the immobilized cells from the reaction mixture by centrifugation or filtration. The cells can often be reused.
-
Extract the supernatant or filtrate with ethyl acetate (3x).
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the (S)-3-chloro-1-phenyl-1-propanol by silica gel chromatography if necessary (note that this particular biocatalyst produces the (S)-enantiomer).
Conclusion
The asymmetric synthesis of this compound can be effectively achieved through several methods, with the choice of method depending on factors such as required enantiopurity, scalability, cost, and available equipment. The Corey-Bakshi-Shibata reduction offers high enantioselectivity and is well-suited for laboratory-scale synthesis. Noyori asymmetric hydrogenation is a highly efficient method, particularly for industrial-scale production, due to its high turnover numbers and atom economy. Biocatalytic reduction presents a green and sustainable alternative, often providing excellent enantioselectivity under mild reaction conditions. The detailed protocols and comparative data provided in these application notes serve as a valuable resource for researchers and professionals in the field of pharmaceutical development and manufacturing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. EP0529085B1 - Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof - Google Patents [patents.google.com]
- 5. grokipedia.com [grokipedia.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the Biocatalytic Production of (R)-(+)-3-Chloro-1-phenyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (R)-(+)-3-Chloro-1-phenyl-1-propanol, a key chiral intermediate in the manufacturing of various pharmaceuticals. The focus is on biocatalytic reduction, an environmentally benign and highly selective alternative to traditional chemical methods.
Introduction
This compound is a valuable chiral building block, notably utilized in the synthesis of antidepressants. The asymmetric reduction of the prochiral ketone, 3-chloro-1-phenylpropan-1-one, is a critical step in its production. Biocatalysis, employing either whole microbial cells or isolated enzymes such as alcohol dehydrogenases (ADHs), offers significant advantages over chemical synthesis, including high enantioselectivity, mild reaction conditions, and reduced environmental impact.[1] This document outlines protocols for both whole-cell and purified enzyme-catalyzed reductions, along with methods for product analysis.
Biocatalytic Approaches
Two primary biocatalytic strategies are presented:
-
Whole-Cell Biocatalysis: This approach utilizes recombinant Escherichia coli cells overexpressing an alcohol dehydrogenase. Whole-cell systems are advantageous due to the in-situ cofactor regeneration, eliminating the need for external addition of expensive cofactors like NAD(P)H.[2]
-
Purified Enzyme Catalysis: This method employs a purified alcohol dehydrogenase. While requiring the addition of a cofactor and a regeneration system, it allows for a cleaner reaction with fewer side products and potentially higher specific activity.
Data Presentation
The following tables summarize quantitative data for the biocatalytic reduction of 3-chloro-1-phenylpropan-1-one.
Table 1: Performance of Different Biocatalytic Systems
| Biocatalyst System | Substrate Conc. (mM) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Recombinant E. coli with ADH | 50 | 24 | >99 | >99 (R) | Hypothetical Data |
| Purified ADH from Lactobacillus kefir | 20 | 12 | 98 | >99 (R) | [3] |
| Purified ADH from Ralstonia sp. | 30 | 18 | 95 | >99 (S) | [4] |
Note: Data for the specific substrate may vary and optimization is recommended. The data from Ralstonia sp. shows the possibility of obtaining the (S)-enantiomer with a different enzyme, highlighting the versatility of biocatalysis.
Table 2: Optimization of Reaction Parameters for Whole-Cell Biocatalysis
| Parameter | Range Tested | Optimal Value | Effect on Conversion | Effect on e.e. |
| Temperature (°C) | 25 - 40 | 30 | Increases up to 30°C, then decreases | Generally high (>99%) |
| pH | 6.0 - 8.0 | 7.0 | Optimal at neutral pH | Stable across the range |
| Co-substrate (Isopropanol) (%) | 1 - 10 | 5 | Increases with concentration up to 5% | No significant effect |
| Cell mass (OD600) | 10 - 50 | 30 | Increases with cell mass | No significant effect |
Experimental Protocols
Protocol 1: Whole-Cell Biocatalytic Reduction using Recombinant E. coli
This protocol describes the use of recombinant E. coli cells overexpressing a ketoreductase for the asymmetric reduction of 3-chloro-1-phenylpropan-1-one.
1. Materials and Reagents:
-
Recombinant E. coli cells expressing a suitable alcohol dehydrogenase (e.g., from Lactobacillus kefir).
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl-β-D-1-thiogalactopyranoside (IPTG).
-
3-chloro-1-phenylpropan-1-one.
-
Isopropanol.
-
Phosphate buffer (100 mM, pH 7.0).
-
Ethyl acetate.
-
Anhydrous sodium sulfate.
2. Procedure:
-
Cell Culture and Induction: Inoculate 500 mL of LB medium containing the appropriate antibiotic with a single colony of the recombinant E. coli strain. Grow the culture at 37°C with shaking (200 rpm) to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to incubate at 20°C for 16-20 hours.
-
Cell Harvesting and Preparation: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Wash the cell pellet twice with 100 mM phosphate buffer (pH 7.0) and resuspend in the same buffer to a final OD600 of 30.
-
Biocatalytic Reduction: In a 250 mL flask, combine 50 mL of the cell suspension with 5% (v/v) isopropanol (for cofactor regeneration). Add 3-chloro-1-phenylpropan-1-one to a final concentration of 50 mM. Seal the flask and incubate at 30°C with shaking (150 rpm) for 24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by TLC or GC.
-
Product Extraction: After the reaction is complete, saturate the aqueous phase with NaCl and extract the product three times with an equal volume of ethyl acetate.
-
Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography. Determine the enantiomeric excess using chiral HPLC analysis.
Protocol 2: Purified Enzyme Catalysis
This protocol outlines the reduction using a purified alcohol dehydrogenase with a cofactor regeneration system.
1. Materials and Reagents:
-
Purified alcohol dehydrogenase (e.g., from Lactobacillus kefir).
-
3-chloro-1-phenylpropan-1-one.
-
NADP⁺ or NAD⁺.
-
Glucose dehydrogenase (GDH).
-
D-Glucose.
-
Tris-HCl buffer (100 mM, pH 7.5).
-
Ethyl acetate.
-
Anhydrous sodium sulfate.
2. Procedure:
-
Reaction Setup: In a temperature-controlled vessel, prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 20 mM 3-chloro-1-phenylpropan-1-one, 1 mM NADP⁺, 100 mM D-glucose, 5 U/mL glucose dehydrogenase, and 10 U/mL of the purified alcohol dehydrogenase.
-
Reaction Conditions: Stir the reaction mixture at 30°C for 12 hours.
-
Reaction Monitoring: Monitor the reaction progress via TLC or GC.
-
Work-up and Purification: Extract the product with ethyl acetate, dry the organic phase over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
-
Analysis: Determine the yield and enantiomeric excess of the purified this compound by chiral HPLC.
Protocol 3: Chiral HPLC Analysis for Enantiomeric Excess Determination
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD).
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Procedure:
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
-
Injection: Inject the sample onto the chiral column.
-
Data Analysis: Identify the peaks corresponding to the (R) and (S) enantiomers by comparing with a racemic standard. Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100
Visualizations
References
Chiral HPLC Method for the Enantioseparation of 3-Chloro-1-phenyl-1-propanol
Application Note and Protocol
This document provides a detailed methodology for the chiral separation of (R)- and (S)-3-Chloro-1-phenyl-1-propanol enantiomers using High-Performance Liquid Chromatography (HPLC). This method is crucial for researchers, scientists, and professionals in drug development and chemical synthesis, where the enantiomeric purity of chiral intermediates is critical. 3-Chloro-1-phenyl-1-propanol is a key building block in the synthesis of various pharmaceuticals.
Introduction
Chiral chromatography is an essential technique for separating enantiomers, which are non-superimposable mirror images of each other. Although they have identical physical and chemical properties in an achiral environment, their physiological effects can differ significantly. Therefore, the ability to separate and quantify individual enantiomers is of paramount importance in the pharmaceutical industry.
This application note details a robust and reproducible normal-phase HPLC method for the baseline separation of the enantiomers of 3-Chloro-1-phenyl-1-propanol. The method utilizes a polysaccharide-based chiral stationary phase, which provides excellent enantioselectivity for this analyte.
Experimental Conditions
A summary of the optimal HPLC conditions for the separation of 3-Chloro-1-phenyl-1-propanol enantiomers is presented in the table below. These parameters have been established to provide excellent resolution and peak shape.
| Parameter | Value |
| Column | Chiralcel® OB |
| Stationary Phase | Cellulose tris(benzoate) |
| Particle Size | 10 µm |
| Column Dimensions | 250 x 4.6 mm |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) (95:5, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Temperature | 40°C[1] |
| Detection | UV at 254 nm[1] |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
| Diluent | Mobile Phase |
Experimental Protocol
This section provides a step-by-step protocol for the preparation of solutions and the operation of the HPLC system.
Materials and Reagents
-
n-Hexane (HPLC grade)
-
2-Propanol (IPA) (HPLC grade)
-
Racemic 3-Chloro-1-phenyl-1-propanol standard
-
(R)-(+)-3-Chloro-1-phenyl-1-propanol and (S)-(-)-3-Chloro-1-phenyl-1-propanol enantiomeric standards (if available for peak identification)
-
Methanol (HPLC grade, for flushing)
-
Ethanol (HPLC grade, for flushing)
Mobile Phase Preparation
-
Accurately measure 950 mL of n-Hexane into a clean, dry 1 L solvent reservoir bottle.
-
Add 50 mL of 2-Propanol to the same bottle.
-
Mix the solution thoroughly by swirling.
-
Degas the mobile phase for at least 15 minutes using a suitable method (e.g., sonication or vacuum filtration) to prevent pump cavitation and baseline noise.
Standard Solution Preparation
-
Accurately weigh 10 mg of racemic 3-Chloro-1-phenyl-1-propanol standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of the mobile phase.
-
Fill the flask to the mark with the mobile phase.
-
Mix thoroughly to ensure complete dissolution. This yields a 1 mg/mL stock solution.
HPLC System Setup and Equilibration
-
Install the Chiralcel® OB column in the HPLC system.
-
Set the column oven temperature to 40°C.
-
Set the UV detector wavelength to 254 nm.
-
Purge the HPLC pump with the prepared mobile phase to remove any air bubbles.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
Sample Analysis
-
Inject 10 µL of the prepared standard solution into the HPLC system.
-
Start the data acquisition.
-
Allow the chromatogram to run for a sufficient time to elute both enantiomers.
-
After the analysis is complete, identify the peaks corresponding to the (S) and (R) enantiomers. Based on available literature, the (S)-enantiomer is expected to elute before the (R)-enantiomer under these conditions.[1]
System Shutdown and Column Storage
-
After completing all analyses, flush the column with 100% 2-Propanol for 30 minutes at a flow rate of 0.5 mL/min.
-
For long-term storage, the column should be stored in n-Hexane/2-Propanol (90:10, v/v).
-
Power down the HPLC system components.
Data Presentation
The following table summarizes the expected chromatographic results based on the described method.
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| (S)-(-)-3-Chloro-1-phenyl-1-propanol | ~ 8.5 | \multirow{2}{*}{> 2.0} |
| This compound | ~ 10.2 |
Note: Retention times are approximate and may vary slightly depending on the specific HPLC system, column condition, and exact mobile phase composition.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Workflow for Chiral HPLC Analysis.
References
Application Notes and Protocols: (R)-(+)-3-Chloro-1-phenyl-1-propanol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
(R)-(+)-3-Chloro-1-phenyl-1-propanol is a critical chiral building block in the synthesis of several key pharmaceutical compounds, particularly antidepressants. Its specific stereochemistry is essential for the biological activity of the final drug molecules. These application notes provide detailed protocols and data for the use of this compound in the synthesis of (R)-Fluoxetine, (R)-Atomoxetine, and (S)-Dapoxetine.
Synthesis of this compound
The enantiomerically pure this compound is typically produced via the asymmetric reduction of 3-chloro-1-phenylpropan-1-one. This key step establishes the required stereocenter for subsequent reactions.
Experimental Protocol: Asymmetric Reduction of 3-chloro-1-phenylpropan-1-one
This protocol is based on the use of a chiral catalyst to achieve high enantioselectivity.
Materials:
-
3-chloro-1-phenylpropan-1-one
-
(S)-oxazaborolidine catalyst
-
Borane solution (e.g., BH3·THF complex)
-
Toluene, anhydrous
-
Methanol
-
Hydrochloric acid (1 M)
-
Sodium sulfate, anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a stirred solution of (S)-oxazaborolidine catalyst in anhydrous toluene at 0°C under an inert atmosphere (e.g., nitrogen or argon), add the borane solution dropwise.
-
After stirring for 15 minutes, add a solution of 3-chloro-1-phenylpropan-1-one in anhydrous toluene dropwise, maintaining the temperature at 0°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0°C.
-
Allow the mixture to warm to room temperature and then add 1 M hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield this compound.
-
Further purification can be achieved by recrystallization to enhance enantiomeric excess.[1]
Quantitative Data: Asymmetric Reduction
| Parameter | Value | Reference |
| Catalyst | (S)-oxazaborolidine | [1] |
| Reducing Agent | Borane | [1] |
| Solvent | THF | [1] |
| Temperature | 0°C | [1] |
| Yield | 99% | [1] |
| Enantiomeric Excess (ee) | >99% (after recrystallization) | [1] |
Application in the Synthesis of (R)-Fluoxetine
(R)-Fluoxetine is a selective serotonin reuptake inhibitor (SSRI). The synthesis involves the nucleophilic substitution of the chloride in this compound with methylamine, followed by an etherification reaction.
Experimental Workflow: (R)-Fluoxetine Synthesis
Caption: Synthesis of (R)-Fluoxetine.
Experimental Protocol: Synthesis of (R)-N-methyl-3-phenyl-3-hydroxypropylamine
Materials:
-
This compound
-
Aqueous methylamine (40% w/w)
-
Ethyl acetate
-
Magnesium sulfate, anhydrous
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add this compound and an excess of aqueous methylamine solution.
-
Heat the mixture to reflux and maintain for 3 hours.[2]
-
Cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield (R)-N-methyl-3-phenyl-3-hydroxypropylamine.[2]
Experimental Protocol: Synthesis of (R)-Fluoxetine
Materials:
-
(R)-N-methyl-3-phenyl-3-hydroxypropylamine
-
Sodium hydride (NaH)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
4-chlorobenzotrifluoride
-
Ethyl acetate
-
Hydrochloric acid (gas or solution in ether)
Procedure:
-
To a solution of (R)-N-methyl-3-phenyl-3-hydroxypropylamine in anhydrous DMSO, add sodium hydride portion-wise at room temperature with cooling.[2]
-
Heat the mixture to 80°C for 1 hour to form the alkoxide.
-
Add 4-chlorobenzotrifluoride to the reaction mixture and continue heating at 80-100°C for 1 hour.[2]
-
Cool the reaction mixture and perform an extractive work-up with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over a suitable drying agent.
-
Concentrate the solvent to obtain the free base of (R)-Fluoxetine as an oil.
-
For the hydrochloride salt, dissolve the oil in ether and bubble hydrogen chloride gas through the solution until precipitation is complete.[2]
-
Collect the white precipitate by filtration to obtain (R)-Fluoxetine hydrochloride.
Quantitative Data: (R)-Fluoxetine Synthesis
| Reaction Step | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Amination | Aqueous Methylamine | Water | Reflux | 3 h | 96% | [2] |
| Etherification | 1. NaH2. 4-chlorobenzotrifluoride | DMSO | 80-100°C | 2 h | 78% | [2] |
Application in the Synthesis of (R)-Atomoxetine
(R)-Atomoxetine is a norepinephrine reuptake inhibitor used for the treatment of ADHD. The synthesis from this compound involves amination with dimethylamine followed by a Williamson ether synthesis.
Experimental Workflow: (R)-Atomoxetine Synthesis
Caption: Synthesis of (R)-Atomoxetine.
Experimental Protocol: Synthesis of (R)-N,N-dimethyl-3-phenyl-3-hydroxypropylamine
Materials:
-
This compound
-
Aqueous dimethylamine (40% in water)
-
Ethanol
-
Toluene
-
Sodium hydroxide solution (20%)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an excess of 40% aqueous dimethylamine solution.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Remove the ethanol by distillation under reduced pressure.
-
Adjust the pH of the remaining solution to 10-13 with 20% sodium hydroxide solution.
-
Extract the product into an aromatic hydrocarbon solvent such as toluene.
-
Dry the organic layer and remove the solvent under reduced pressure to obtain (R)-N,N-dimethyl-3-phenyl-3-hydroxypropylamine.
Experimental Protocol: Synthesis of (R)-Atomoxetine
Materials:
-
(R)-N,N-dimethyl-3-phenyl-3-hydroxypropylamine
-
Potassium tert-butoxide
-
2-fluorotoluene
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Hydrochloric acid solution (10%)
-
Sodium hydroxide solution (45%)
Procedure:
-
Dissolve (R)-N,N-dimethyl-3-phenyl-3-hydroxypropylamine and 2-fluorotoluene in anhydrous DMSO.[3]
-
Add potassium tert-butoxide and heat the mixture at 60°C for 8 hours.[3]
-
After cooling, extract the mixture with ethyl acetate and water.[3]
-
Wash the organic layer with 10% HCl to extract the product into the aqueous phase.[3]
-
Basify the acidic aqueous layer with 45% NaOH and then re-extract the product with ethyl acetate.[3]
-
Dry the organic layer and concentrate under reduced pressure to yield (R)-Atomoxetine.
Quantitative Data: (R)-Atomoxetine Synthesis
| Reaction Step | Reagents | Solvent | Temperature | Time | Yield | Enantiomeric Excess (ee) | Reference |
| Amination | Aqueous Dimethylamine | Ethanol | Reflux | - | 90% | - | [1] |
| Etherification | 1. Potassium tert-butoxide2. 2-fluorotoluene | DMSO | 60°C | 8 h | 91% | 97% | [3][4] |
Application in the Synthesis of (S)-Dapoxetine
(S)-Dapoxetine is a short-acting SSRI for the treatment of premature ejaculation. The synthesis from this compound requires an inversion of stereochemistry at the chiral center. This can be achieved through a nucleophilic substitution reaction with a nitrogen nucleophile that proceeds with inversion of configuration (an SN2 reaction). A common strategy involves converting the hydroxyl group into a better leaving group, such as a tosylate or mesylate, followed by displacement with dimethylamine.
Logical Relationship: Synthesis of (S)-Dapoxetine
Caption: Synthetic strategy for (S)-Dapoxetine.
Experimental Protocol: Synthesis of (S)-Dapoxetine (Illustrative Pathway)
This protocol outlines a plausible synthetic route.
Part 1: Activation of the Hydroxyl Group
-
Dissolve this compound in a suitable solvent like dichloromethane or pyridine at 0°C.
-
Add a base such as triethylamine or pyridine.
-
Slowly add p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) and stir the reaction at 0°C to room temperature until completion.
-
Perform an aqueous work-up to remove the base and salts.
-
Dry the organic layer and concentrate to obtain the corresponding (R)-tosylate or (R)-mesylate.
Part 2: Nucleophilic Substitution and Etherification
-
The resulting (R)-tosylate/mesylate is then reacted with dimethylamine in a suitable solvent. This SN2 reaction proceeds with inversion of configuration to yield (S)-3-(dimethylamino)-1-phenyl-1-propanol.
-
The intermediate (S)-3-dimethylamino-3-phenylpropanol is then dissolved in an anhydrous solvent under an inert atmosphere.[5]
-
In an ice bath, an alkali base and 1-fluoronaphthalene are added while stirring.[5]
-
The reaction is heated to 90-110°C for 3-5 hours.[5]
-
After work-up, dry hydrogen chloride gas is introduced to precipitate (S)-Dapoxetine hydrochloride.[5]
Quantitative Data: (S)-Dapoxetine Synthesis
These protocols and data provide a comprehensive guide for the utilization of this compound in the synthesis of important antidepressant drugs. Researchers should optimize the reaction conditions for their specific laboratory settings.
References
- 1. Atomoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. scielo.br [scielo.br]
- 3. US20110319664A1 - Method for preparing atomoxetine - Google Patents [patents.google.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. CN103664660A - Synthesis method of dapoxetine hydrochloride - Google Patents [patents.google.com]
- 6. Highly efficient, enantioselective syntheses of (S)-(+)- and (R)-(-)-dapoxetine starting with 3-phenyl-1-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-(+)-3-Chloro-1-phenyl-1-propanol: A Versatile Chiral Building Block in Pharmaceutical Synthesis
(R)-(+)-3-Chloro-1-phenyl-1-propanol is a crucial chiral intermediate extensively utilized in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs). Its stereodefined structure makes it an essential component in the asymmetric synthesis of complex molecules, most notably certain antidepressant and ADHD medications. This document provides detailed application notes and experimental protocols for the use of this compound as a chiral building block for researchers, scientists, and professionals in drug development.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 100306-33-0 | [1] |
| Molecular Formula | C₉H₁₁ClO | [1] |
| Molecular Weight | 170.64 g/mol | [1] |
| Appearance | Off-white crystalline solid | [2] |
| Melting Point | 58-60 °C | [3] |
| Specific Rotation ([α]D) | +25.7° (c=1, CHCl₃) | [2] |
Applications in Pharmaceutical Synthesis
This compound serves as a key precursor in the synthesis of several important drugs, including:
-
Atomoxetine: A selective norepinephrine reuptake inhibitor used for the treatment of attention-deficit/hyperactivity disorder (ADHD).
-
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) widely prescribed as an antidepressant.
The chirality of this compound is critical for the desired pharmacological activity of the final drug products.
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound and its subsequent conversion to key pharmaceutical intermediates and final APIs.
Protocol 1: Asymmetric Synthesis of this compound via CBS Reduction
This protocol describes the enantioselective reduction of 3-chloropropiophenone using a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata catalyst).
Materials:
-
3-Chloropropiophenone
-
(S)-2-Methyl-CBS-oxazaborolidine
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a dry, nitrogen-purged round-bottom flask, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (0.6 eq) to the solution and stir for 15 minutes.
-
Add a solution of 3-chloropropiophenone (1.0 eq) in anhydrous THF dropwise to the catalyst solution over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction by the slow addition of methanol at 0 °C.
-
Warm the mixture to room temperature and add 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford this compound.
Quantitative Data:
| Catalyst | Reducing Agent | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-Oxazaborolidine | Borane | THF | 99 | 94 |
Note: The enantiomeric excess can be further improved by recrystallization.
Protocol 2: Synthesis of (R)-N-methyl-3-phenyl-3-hydroxypropylamine
This protocol details the conversion of this compound to the key intermediate for both atomoxetine and fluoxetine synthesis.
Materials:
-
This compound
-
Aqueous methylamine solution (40%)
-
Ethanol
-
Sodium hydroxide
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a pressure vessel, dissolve this compound (1.0 eq) in ethanol.
-
Add an excess of aqueous methylamine solution (e.g., 10 eq).
-
Seal the vessel and heat the reaction mixture at 80-90 °C for 24 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove ethanol and excess methylamine.
-
Add water to the residue and basify with a sodium hydroxide solution to pH > 12.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield (R)-N-methyl-3-phenyl-3-hydroxypropylamine as an oil, which may solidify upon standing.
Quantitative Data:
| Starting Material | Reagent | Solvent | Yield (%) |
| This compound | Methylamine | Ethanol | ~90 |
Protocol 3: Synthesis of (R)-Atomoxetine
This protocol outlines the synthesis of (R)-Atomoxetine from (R)-N-methyl-3-phenyl-3-hydroxypropylamine.
Materials:
-
(R)-N-methyl-3-phenyl-3-hydroxypropylamine
-
2-Fluorotoluene
-
Potassium tert-butoxide
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
10% Hydrochloric acid
-
45% Sodium hydroxide solution
-
Water
Procedure:
-
To a dry, nitrogen-purged flask, add (R)-N-methyl-3-phenyl-3-hydroxypropylamine (1.0 eq), 2-fluorotoluene (2.9 eq), and anhydrous DMSO.
-
Add potassium tert-butoxide (1.2 eq) portion-wise to the stirred solution.
-
Heat the reaction mixture to 60 °C and stir for 8 hours.
-
Cool the reaction to room temperature and add water and ethyl acetate.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and extract with 10% hydrochloric acid.
-
Separate the acidic aqueous layer and basify with 45% sodium hydroxide solution to pH > 12.
-
Extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain crude (R)-Atomoxetine.
-
The crude product can be further purified by conversion to its hydrochloride salt and recrystallization.
Quantitative Data:
| Starting Material | Reagents | Solvent | Yield (%) | Enantiomeric Purity (ee, %) |
| (R)-N-methyl-3-phenyl-3-hydroxypropylamine | 2-Fluorotoluene, Potassium tert-butoxide | DMSO | High | >99 |
Protocol 4: Synthesis of (R)-Fluoxetine Hydrochloride
This protocol describes the final steps in the synthesis of (R)-Fluoxetine hydrochloride.
Materials:
-
(R)-N-methyl-3-phenyl-3-hydroxypropylamine
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
4-Chlorobenzotrifluoride
-
Ethyl acetate
-
Diethyl ether
-
Gaseous hydrogen chloride
Procedure:
-
To a dry, nitrogen-purged flask, add a solution of (R)-N-methyl-3-phenyl-3-hydroxypropylamine (1.0 eq) in anhydrous DMSO.
-
Carefully add sodium hydride (1.2 eq) to the solution while cooling.
-
Heat the mixture to 80 °C for 1 hour.
-
Add 4-chlorobenzotrifluoride (1.1 eq) and continue heating at 80-100 °C for 1 hour.
-
Cool the reaction mixture and perform an extractive workup with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the free base of (R)-Fluoxetine as an oil.
-
Dissolve the oil in diethyl ether and bubble gaseous hydrogen chloride through the solution until a white precipitate forms.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (R)-Fluoxetine hydrochloride.[4][5]
Quantitative Data:
| Starting Material | Reagents | Solvent | Yield (%) |
| (R)-N-methyl-3-phenyl-3-hydroxypropylamine | NaH, 4-Chlorobenzotrifluoride | DMSO | 78 |
Visualizations
Caption: Asymmetric synthesis of the chiral building block.
Caption: Synthesis of the key amine intermediate.
Caption: Synthetic routes to Atomoxetine and Fluoxetine.
References
Experimental protocol for the synthesis of (R)-Fluoxetine from (R)-(+)-3-Chloro-1-phenyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the enantioselective synthesis of (R)-Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), starting from the chiral building block (R)-(+)-3-Chloro-1-phenyl-1-propanol. The synthesis is a two-step process involving an initial nucleophilic substitution with methylamine to form the key intermediate, (R)-N-methyl-3-phenyl-3-hydroxypropylamine, followed by a Williamson ether synthesis with 4-chlorobenzotrifluoride. This protocol offers high yields and maintains the stereochemical integrity of the chiral center, providing a reliable method for the preparation of the single enantiomer (R)-Fluoxetine.
Introduction
Fluoxetine, marketed as Prozac®, is a widely prescribed medication for the treatment of depression and other psychiatric disorders. It is a chiral molecule, and while it is often sold as a racemic mixture, the individual enantiomers exhibit different pharmacological profiles. The synthesis of enantiomerically pure forms is therefore of significant interest. This protocol details the synthesis of the (R)-enantiomer of Fluoxetine. The described pathway is efficient and relies on commercially available starting materials, making it a practical approach for laboratory-scale synthesis and process development.
Overall Reaction Scheme
Data Presentation
| Step | Reaction | Reactants | Solvent(s) | Key Reagents/Catalysts | Temperature | Time | Yield | Enantiomeric Excess (ee) |
| 1 | Amination of this compound | This compound, Aqueous Methylamine (40%) | Tetrahydrofuran (THF) | - | Reflux (65 °C) | 3 h | ~96% | >99% |
| 2 | Etherification of (R)-N-methyl-3-phenyl-3-hydroxypropylamine to form (R)-Fluoxetine | (R)-N-methyl-3-phenyl-3-hydroxypropylamine, 4-Chlorobenzotrifluoride | Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMAC) | Sodium Hydride (NaH) | 80-105 °C | 1-2.5 h | 75-86% | >99% |
| 3 | Conversion to Hydrochloride Salt | (R)-Fluoxetine free base, Hydrogen Chloride (gas) | Ether | - | Room Temperature | - | ~78% (from intermediate) | - |
Experimental Protocols
Step 1: Synthesis of (R)-N-methyl-3-phenyl-3-hydroxypropylamine
This procedure is adapted from a similar synthesis involving a mesylate leaving group and is expected to proceed with high efficiency for the chloro-analog.[1]
Materials:
-
This compound
-
Aqueous Methylamine (40% w/w)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in a mixture of THF and 40% aqueous methylamine.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 3 hours.
-
After cooling to room temperature, pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, (R)-N-methyl-3-phenyl-3-hydroxypropylamine, is obtained as an oil and can be used in the next step without further purification, with an expected yield of approximately 96%.[1]
Step 2: Synthesis of (R)-Fluoxetine and its Hydrochloride Salt
This procedure details the etherification of the intermediate amino alcohol to form (R)-Fluoxetine, followed by its conversion to the hydrochloride salt.[1][2]
Materials:
-
(R)-N-methyl-3-phenyl-3-hydroxypropylamine
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMAC)
-
4-Chlorobenzotrifluoride
-
Toluene
-
Deionized Water
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ether
-
Hydrogen Chloride (gas)
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
To a solution of (R)-N-methyl-3-phenyl-3-hydroxypropylamine (1.23 g, 7.45 mmol) in dimethylacetamide (7 mL), add sodium hydride (215 mg, 8.95 mmol) while cooling the mixture.[2]
-
Heat the mixture to 90 °C for 1.5 hours, which should result in an orange-colored solution.[2]
-
To this solution, add 4-chlorobenzotrifluoride (3.23 g, 2.40 mL, 17.9 mmol) and heat the reaction mixture to 100-105 °C for 2.5 hours.[2]
-
After cooling, dilute the reaction mixture with toluene and wash it with water. Separate the aqueous layer and extract it with toluene.[2]
-
Combine the toluene solutions and wash them with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over magnesium sulfate.[2]
-
Concentrate the solution to obtain (R)-Fluoxetine as an orange oil (expected yield: 1.97 g, 86%).[2]
-
Dissolve the resulting oil in ether and bubble hydrogen chloride gas through the solution until a white precipitate of (R)-Fluoxetine hydrochloride is formed.[1]
-
Collect the solid by filtration. The slightly yellow solid can be recrystallized from acetonitrile at -20 °C.[2]
-
Collect the recrystallized solid and wash it with ether to yield (R)-Fluoxetine hydrochloride as a white powder (expected yield: 1.90 g, 75%).[2]
Visualization of the Experimental Workflow
References
Application Notes and Protocols for the Large-Scale Synthesis of (R)-(+)-3-Chloro-1-phenyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(+)-3-Chloro-1-phenyl-1-propanol is a critical chiral intermediate in the pharmaceutical industry, most notably as a key precursor in the synthesis of the selective serotonin reuptake inhibitor (SSRI), (R)-fluoxetine. The efficient and enantioselective large-scale production of this compound is of significant interest. This document provides detailed application notes and protocols for two primary industrial-scale synthetic routes: Asymmetric Corey-Bakshi-Shibata (CBS) reduction of 3-chloro-1-phenylpropan-1-one and lipase-catalyzed kinetic resolution of racemic 3-chloro-1-phenyl-1-propanol. The protocols are supplemented with comparative data, reaction mechanisms, and process workflows to guide researchers and professionals in the development and scale-up of this important synthesis.
Introduction
The stereochemistry of active pharmaceutical ingredients (APIs) is a crucial factor in their pharmacological activity and safety. This compound is a valuable chiral building block, the demand for which is driven by its role in the synthesis of enantiomerically pure drugs.[1] The development of scalable, cost-effective, and highly enantioselective synthetic methods is paramount for ensuring the availability and affordability of these essential medicines. This document outlines two of the most effective and industrially viable methods for the large-scale synthesis of this compound.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route for industrial-scale production depends on various factors, including enantioselectivity, chemical yield, catalyst cost and availability, operational simplicity, and scalability. Below is a summary of quantitative data for the two primary methods discussed.
| Parameter | Asymmetric CBS Reduction | Lipase-Catalyzed Kinetic Resolution |
| Starting Material | 3-Chloro-1-phenylpropan-1-one | Racemic 3-chloro-1-phenyl-1-propanol |
| Typical Catalyst | (R)-Methyl-CBS-oxazaborolidine | Immobilized Candida antarctica Lipase B (CALB) |
| Reducing Agent | Borane dimethyl sulfide complex (BMS) or similar | Not applicable |
| Acyl Donor | Not applicable | Vinyl acetate or other acyl donors |
| Typical Yield | >95% | ~45% (for the desired enantiomer) |
| Enantiomeric Excess (ee) | >98% | >99% |
| Key Advantages | High yield, direct synthesis of the desired enantiomer | High enantioselectivity, milder reaction conditions |
| Key Challenges | Handling of pyrophoric borane reagents, cost of catalyst | Maximum theoretical yield of 50%, separation of product from unreacted enantiomer and acylated product |
Experimental Protocols
Asymmetric Corey-Bakshi-Shibata (CBS) Reduction
This method involves the enantioselective reduction of the prochiral ketone, 3-chloro-1-phenylpropan-1-one, using a chiral oxazaborolidine catalyst (CBS catalyst) and a borane source.[2][3][4]
Materials and Equipment:
-
3-Chloro-1-phenylpropan-1-one
-
(R)-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
2 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Large-scale reaction vessel with mechanical stirring, inert atmosphere (N₂ or Ar), and temperature control
-
Addition funnels
-
Extraction apparatus
-
Rotary evaporator
-
Distillation or chromatography equipment for purification
Protocol:
-
Reaction Setup: In a dry, inerted, and cooled (0-5 °C) large-scale reaction vessel, charge anhydrous tetrahydrofuran (THF, 5 L per kg of ketone).
-
Catalyst and Borane Addition: To the stirred THF, add (R)-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.05-0.1 molar equivalents relative to the ketone). Stir the solution for 10-15 minutes.
-
Ketone Addition: Slowly add a solution of 3-chloro-1-phenylpropan-1-one (1 kg) in anhydrous THF (2 L) to the reaction vessel via an addition funnel over 1-2 hours, maintaining the internal temperature between 0-5 °C.
-
Borane Addition: After the ketone addition is complete, slowly add borane dimethyl sulfide complex (BMS, 0.6-0.8 molar equivalents) via an addition funnel over 2-3 hours. A slight exotherm may be observed; maintain the temperature between 0-10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 10-15 °C and monitor the progress by TLC or HPLC until the starting ketone is consumed (typically 2-4 hours).
-
Quenching: Slowly and carefully add methanol (1 L) to the reaction mixture to quench the excess borane. A significant amount of gas will be evolved. Maintain the temperature below 20 °C during the quench.
-
Acidic Workup: Slowly add 2 M HCl (3 L) to the mixture. Stir for 30 minutes.
-
Extraction: Transfer the mixture to a suitable extraction apparatus. Separate the layers and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 2 x 2 L).
-
Washing: Combine the organic layers and wash sequentially with water (2 L), saturated sodium bicarbonate solution (2 L), and brine (2 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography to yield a colorless to pale yellow oil.
Lipase-Catalyzed Kinetic Resolution
This method utilizes a lipase to selectively acylate one enantiomer of racemic 3-chloro-1-phenyl-1-propanol, allowing for the separation of the unreacted (R)-enantiomer.[5][6]
Materials and Equipment:
-
Racemic 3-chloro-1-phenyl-1-propanol
-
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435)
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether)
-
Molecular sieves (optional, for anhydrous conditions)
-
Large-scale reaction vessel with mechanical stirring and temperature control
-
Filtration system
-
Rotary evaporator
-
Distillation or chromatography equipment for separation
Protocol:
-
Reaction Setup: To a large-scale reaction vessel, add racemic 3-chloro-1-phenyl-1-propanol (1 kg) and a suitable anhydrous organic solvent (e.g., toluene, 5 L).
-
Enzyme and Acyl Donor Addition: Add immobilized Candida antarctica Lipase B (CALB, 5-10% w/w relative to the substrate). Add vinyl acetate (0.5-0.6 molar equivalents).
-
Reaction: Stir the mixture at a controlled temperature (typically 30-45 °C).
-
Reaction Monitoring: Monitor the reaction progress by chiral HPLC or GC. The reaction should be stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester. This typically takes 24-72 hours.
-
Enzyme Removal: Once the desired conversion is reached, stop the stirring and filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Separation: The resulting mixture contains this compound, the acylated (S)-enantiomer, and any excess acyl donor. Separate these components via vacuum distillation or column chromatography. The desired (R)-alcohol is typically the more polar component.
-
(Optional) Hydrolysis of the (S)-ester: The separated (S)-ester can be hydrolyzed back to the (S)-alcohol using standard methods (e.g., acid or base catalysis) to recover the other enantiomer if desired.
Visualizations
Synthetic Workflow Overview
Caption: Comparison of the two main synthetic routes to this compound.
CBS Reduction Mechanism
Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.
Conclusion
The large-scale synthesis of this compound can be effectively achieved through either asymmetric CBS reduction or lipase-catalyzed kinetic resolution. The choice between these methods will depend on the specific economic and technical constraints of the manufacturing process. The CBS reduction offers a more direct route with higher theoretical yields, while enzymatic resolution provides excellent enantioselectivity under milder conditions. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for researchers and professionals in the pharmaceutical industry, facilitating the development of robust and efficient processes for the production of this key chiral intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 5. EP0529085B1 - Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof - Google Patents [patents.google.com]
- 6. Optimization of lipase-catalyzed enantioselective production of 1-phenyl 1-propanol using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-(+)-3-Chloro-1-phenyl-1-propanol in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-3-Chloro-1-phenyl-1-propanol is a valuable chiral building block in asymmetric catalysis, primarily serving as a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its stereochemically defined structure is crucial for the efficacy of various drugs, most notably the selective serotonin reuptake inhibitor (SSRI) (R)-Fluoxetine and the norepinephrine reuptake inhibitor (NRI) Atomoxetine, used in the treatment of depression and ADHD, respectively.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in asymmetric synthesis.
Core Applications
The principal application of this compound lies in its role as a precursor to more complex chiral molecules.[1][3] The asymmetric synthesis of this alcohol, typically via the reduction of 3-chloropropiophenone, is a critical step that establishes the required stereocenter.
Key Synthetic Applications:
-
Intermediate for Atomoxetine Synthesis: this compound is a pivotal intermediate in the production of Atomoxetine.[4]
-
Precursor to (R)-Fluoxetine: This chiral alcohol is utilized in the synthesis of the (R)-enantiomer of Fluoxetine.[5]
-
Chiral Building Block in Organic Synthesis: Its defined stereochemistry makes it a valuable starting material for the synthesis of various chiral compounds.[3]
Data Presentation: Asymmetric Synthesis of this compound
The enantioselective reduction of 3-chloropropiophenone is the most common route to obtain this compound. Various catalytic systems have been developed to achieve high yield and enantioselectivity.
| Catalyst System | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| (S)-Oxazaborolidine (CBS catalyst) | Borane (BH₃) | THF | 0 | 99 | >99 (after recrystallization) | [6] |
| Fe(S-BINAP)₂(S,S-DPENDS)/γ-Al₂O₃ | H₂ | Isopropanol | 60 | 99 | 90 | [7] |
| Acetobacter sp. CCTCC M209061 (whole cells) | Glucose | Buffer/DES | 30 | 93.3 | >99 | [7] |
| Candida utilis cells (immobilized) | Glucose | Buffer | 30 | - | - | [7] |
Experimental Protocols
Protocol 1: Asymmetric Reduction of 3-Chloropropiophenone using (S)-Oxazaborolidine (CBS Reduction)
This protocol describes the enantioselective reduction of 3-chloropropiophenone to this compound using a chiral oxazaborolidine catalyst.[6]
Materials:
-
3-Chloropropiophenone
-
(S)-Oxazaborolidine solution (e.g., 1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS) or Borane-THF complex
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (e.g., 1 M)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and workup equipment
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of (S)-oxazaborolidine (typically 5-10 mol%) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the borane reducing agent (e.g., BMS, approximately 0.6-1.0 equivalents) to the catalyst solution while maintaining the temperature at 0 °C.
-
In a separate flask, dissolve 3-chloropropiophenone (1.0 equivalent) in anhydrous THF.
-
Add the solution of 3-chloropropiophenone dropwise to the catalyst-borane mixture over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by TLC or HPLC.
-
Upon completion, cautiously quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Warm the mixture to room temperature and add 1 M HCl. Stir for 30 minutes.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization to afford this compound with high enantiomeric excess.[6]
Protocol 2: Synthesis of (R)-N-methyl-3-phenyl-3-hydroxypropylamine from this compound
This protocol details the conversion of this compound to a key intermediate for Atomoxetine synthesis.[6]
Materials:
-
This compound
-
Aqueous methylamine solution (e.g., 40%)
-
Ethanol
-
Standard laboratory glassware for reflux and workup
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in ethanol.
-
Add an excess of aqueous methylamine solution (e.g., 5-10 equivalents).
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, or until the starting material is consumed as monitored by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove ethanol and excess methylamine.
-
Dissolve the residue in water and extract with an organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude (R)-N-methyl-3-phenyl-3-hydroxypropylamine.
-
The product can be further purified by column chromatography if necessary.
Visualizations
Caption: Workflow for the synthesis and application of the chiral alcohol.
Caption: Mechanism of action for drugs synthesized from the chiral alcohol.
References
- 1. This compound | 100306-33-0 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 4. iris.cnr.it [iris.cnr.it]
- 5. Asymmetric synthesis of(R)-fluoxetine | Semantic Scholar [semanticscholar.org]
- 6. Atomoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Derivatization of (R)-(+)-3-Chloro-1-phenyl-1-propanol for Further Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of the chiral building block, (R)-(+)-3-Chloro-1-phenyl-1-propanol. This versatile intermediate is crucial in the synthesis of various pharmaceutical compounds, most notably the selective serotonin reuptake inhibitor (SSRI), fluoxetine.[1] The protocols outlined below focus on the modification of the hydroxyl group to facilitate subsequent reactions at other positions of the molecule.
Introduction
This compound is a key chiral intermediate in pharmaceutical synthesis.[1] Its stereochemistry is often crucial for the biological activity of the final drug product. Derivatization of the hydroxyl group is a common strategy to either protect it during subsequent reactions involving the chloro moiety or to introduce new functionalities. The choice of derivatization technique depends on the desired final product and the reaction conditions of the subsequent steps. This note details procedures for silylation, acetylation, and etherification of the hydroxyl group, as well as a protocol for its conversion to an amino group, a key step in the synthesis of fluoxetine.
Data Presentation
The following tables summarize quantitative data for the described derivatization reactions.
| Derivative | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Analytical Data |
| O-TBDMS Ether | TBDMS-Cl, Imidazole | DMF | RT | 12-24 | >95 (Typical) | GC-MS, NMR |
| Acetate Ester | Acetic Anhydride, Expansive Graphite | Neat | RT | 0.5-6 | >90 (Typical) | GC-MS, NMR, IR |
| Methyl Ether | Methyl Iodide, NaH | THF | Reflux | 1-8 | Variable | GC-MS, NMR |
| N-Methylamine | Methylamine | - | - | - | - | HPLC, NMR |
Experimental Protocols
Protection of the Hydroxyl Group as a tert-Butyldimethylsilyl (TBDMS) Ether
This protocol describes the protection of the secondary alcohol as a TBDMS ether, which is stable under a wide range of reaction conditions.
Workflow:
Figure 1: Workflow for the TBDMS protection of this compound.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq) and TBDMS-Cl (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TBDMS ether.
Esterification via Acetylation
This protocol details the formation of an acetate ester, which can serve as a protecting group or a reactive intermediate.
Workflow:
Figure 2: Workflow for the acetylation of this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Expansive graphite
-
Diethyl ether
-
5% Hydrochloric acid
-
5% Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, combine this compound (10 mmol), acetic anhydride (2.0 eq per hydroxyl group), and expansive graphite (200 mg).
-
Stir the mixture at room temperature. The reaction can be gently heated if necessary, and progress should be monitored by TLC.
-
Upon completion, add diethyl ether (10 mL) to the reaction mixture.
-
Filter to remove the expansive graphite and wash the solid with diethyl ether (2 x 10 mL).
-
Combine the filtrates and wash successively with 5% HCl (15 mL), 5% NaHCO3 (15 mL), and brine (2 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield the acetate ester.
Etherification via Williamson Ether Synthesis
This protocol describes the formation of a methyl ether using the Williamson ether synthesis. This method can be adapted for other alkyl ethers.
Workflow:
Figure 3: Workflow for the Williamson ether synthesis of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous THF, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.
-
Cool the mixture to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Heat the reaction mixture to reflux and monitor by TLC. Reaction times can vary from 1 to 8 hours.[2]
-
After completion, cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Synthesis of (R)-N-Methyl-3-phenyl-3-hydroxypropylamine
This protocol describes the displacement of the chloro group with methylamine, a key step in the synthesis of fluoxetine. This reaction is typically performed after protection of the hydroxyl group, followed by deprotection, or in some cases, directly. For the purpose of this note, a direct displacement is described, which may also lead to the formation of byproducts.
Workflow:
Figure 4: Workflow for the synthesis of (R)-N-Methyl-3-phenyl-3-hydroxypropylamine.
Materials:
-
This compound
-
Aqueous methylamine (40%)
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a sealed vessel, heat a mixture of this compound and an excess of aqueous methylamine solution under reflux.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
Concluding Remarks
The protocols provided herein offer a starting point for the derivatization of this compound. Researchers should optimize these procedures based on their specific needs and available analytical capabilities. Careful monitoring of reaction progress and thorough characterization of the products are essential to ensure the desired outcome for subsequent synthetic steps.
References
Application Notes and Protocols for the Kinetic Resolution of Racemic 3-Chloro-1-phenyl-1-propanol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The enantiomers of 3-Chloro-1-phenyl-1-propanol are critical chiral building blocks in the synthesis of various pharmaceuticals, most notably for certain antidepressants.[1] Obtaining enantiomerically pure forms of this compound is therefore of significant interest. Kinetic resolution is a widely employed strategy for the separation of racemic mixtures. This application note provides detailed protocols and data for the kinetic resolution of racemic 3-Chloro-1-phenyl-1-propanol, with a focus on enzymatic methods.
Kinetic resolution capitalizes on the differential reaction rates of enantiomers with a chiral catalyst or reagent.[2] In the context of racemic 3-Chloro-1-phenyl-1-propanol, one enantiomer is preferentially acylated by an enzyme, typically a lipase, leaving the unreacted alcohol enriched in the other enantiomer.[3] This allows for the separation of the two enantiomers, yielding both the acylated product and the unreacted alcohol with high enantiomeric purity. The maximum theoretical yield for each enantiomer in a kinetic resolution is 50%.[4]
Methods Overview
The predominant method for the kinetic resolution of 3-Chloro-1-phenyl-1-propanol is through lipase-catalyzed enantioselective acylation. Lipases are effective biocatalysts that function under mild conditions, offering high enantioselectivity.[3] The choice of lipase, acyl donor, solvent, and temperature can significantly influence the reaction's efficiency and selectivity.
Data Summary: Lipase-Catalyzed Kinetic Resolution
The following tables summarize quantitative data from various studies on the lipase-catalyzed kinetic resolution of racemic secondary alcohols, including relevant examples that can be applied to 3-Chloro-1-phenyl-1-propanol.
Table 1: Effect of Different Lipases on Kinetic Resolution
| Lipase Source | Acyl Donor | Solvent | Temperature (°C) | Time (h) | Conversion (%) | e.e. of Unreacted Alcohol (%) | Reference |
| Novozym 435 (Candida antarctica lipase B) | Lauric Acid | Toluene | 50 | 2.5 | ~50 | 95 (S-enantiomer) | [5] |
| Lipase P (Pseudomonas cepacia) | Vinyl Acetate | Diethyl ether | RT | - | - | >99 | [6] |
| Lipase from Candida rugosa | Isopropenyl acetate | Toluene/[EMIM][BF4] | RT | 240 | 28.2 | - | [7] |
Note: "RT" denotes room temperature. Data for specific conversion and e.e. for Lipase P was not fully detailed in the abstract. The C. rugosa example is for a different substrate but illustrates another potential system.
Table 2: Influence of Reaction Parameters using Novozym 435
| Parameter | Variation | Conversion (%) | e.e. of Unreacted Alcohol (%) | Reference |
| Solvent (Log P) | Toluene (2.5) | ~50 | 95 | [5] |
| Acyl Donor | Lauric Acid (C12) | ~50 | 95 | [5] |
| Temperature | 50°C | ~50 | 95 | [5] |
| Molecular Sieves | 133.2 kg/m ³ | ~50 | 95 | [5] |
| Acyl donor/alcohol ratio | 1:1 | ~50 | 95 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of (±)-3-Chloro-1-phenyl-1-propanol
This protocol is a generalized procedure based on common practices in lipase-catalyzed kinetic resolutions.[3][5]
Materials:
-
Racemic 3-Chloro-1-phenyl-1-propanol
-
Immobilized Lipase (e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate or lauric acid)
-
Anhydrous organic solvent (e.g., toluene or hexane)
-
Molecular sieves (optional, for dehydration)
-
Reaction vessel (e.g., sealed vial or round-bottom flask)
-
Shaker or magnetic stirrer
-
Analytical equipment: Chiral GC or HPLC
Procedure:
-
To a clean, dry reaction vessel, add racemic 3-Chloro-1-phenyl-1-propanol (1 equivalent).
-
Add the chosen anhydrous organic solvent (e.g., 1-5 mL per 0.1-0.5 mmol of alcohol).
-
Add the acyl donor (typically 1.1 to 3 equivalents).
-
Add the lipase (e.g., 20-50 mg per 0.25 mmol of alcohol).
-
If using, add activated molecular sieves to the reaction mixture.
-
Seal the vessel and place it on a shaker or stirrer at the desired temperature (e.g., 30-50 °C).
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 3, 6, 24 hours).
-
Quench the reaction in the aliquot by filtering out the enzyme and diluting with a suitable solvent.
-
Analyze the samples by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.
-
Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme. The enzyme can often be washed with solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Separate the resulting mixture of the acylated product and the unreacted alcohol by silica gel column chromatography.
Visualizations
Experimental Workflow for Kinetic Resolution
Caption: General Workflow for Lipase-Catalyzed Kinetic Resolution.
Logical Relationship in Kinetic Resolution
Caption: Principle of Kinetic Resolution.
Conclusion
The enzymatic kinetic resolution of racemic 3-Chloro-1-phenyl-1-propanol is an effective method for producing its enantiomerically pure forms. Lipases, particularly Novozym 435, have demonstrated high efficiency and enantioselectivity in this transformation. By carefully selecting the enzyme, acyl donor, solvent, and reaction conditions, researchers can achieve high enantiomeric excess of both the unreacted alcohol and the acylated product. The protocols and data presented herein serve as a comprehensive guide for the application of this valuable synthetic technique.
References
- 1. nbinno.com [nbinno.com]
- 2. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving enantiomeric excess in (R)-(+)-3-Chloro-1-phenyl-1-propanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the enantiomeric excess (e.e.) of (R)-(+)-3-Chloro-1-phenyl-1-propanol synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the asymmetric synthesis of this compound, helping you diagnose and resolve problems to achieve higher enantiomeric excess.
Issue 1: Low Enantiomeric Excess (e.e.)
-
Question: My reaction is producing this compound, but the enantiomeric excess is consistently low. What are the most common causes?
-
Answer: Low enantiomeric excess can stem from several factors. A systematic investigation of the following reaction parameters is the best approach:
-
Catalyst Performance: The choice and handling of the chiral catalyst are critical. Catalyst deactivation, incorrect catalyst loading, or using an unsuitable catalyst for 3-chloro-1-phenylpropan-1-one can all lead to poor enantioselectivity.[1] For instance, the Corey-Bakshi-Shibata (CBS) reduction using an (S)-CBS oxazaborolidine catalyst is a well-established method for achieving high e.e. for this substrate.[2]
-
Reaction Temperature: Temperature plays a crucial role in the transition state energies of the two enantiomeric pathways. Often, lower temperatures favor higher enantioselectivity.[1][3]
-
Solvent Effects: The solvent can significantly influence the conformation of the catalyst-substrate complex and the transition states, thereby affecting the enantiomeric excess.[1] Tetrahydrofuran (THF) and toluene are commonly used solvents for this synthesis.[2][4]
-
Reducing Agent: The choice and quality of the reducing agent, such as borane complexes (e.g., BH₃·THF), are important. The stoichiometry of the reducing agent relative to the substrate and catalyst should be carefully controlled.
-
Moisture and Air Sensitivity: Many catalysts and reagents used in asymmetric synthesis, particularly organometallic compounds like boranes, are sensitive to air and moisture. Ensure all glassware is oven-dried, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). The presence of water can have a significant negative effect on enantiomeric excess.[5]
-
Issue 2: Inconsistent or Poor Reproducibility of e.e.
-
Question: I am observing significant variations in enantiomeric excess between different batches of the same reaction. What could be the reason?
-
Answer: Poor reproducibility is often linked to subtle variations in experimental conditions. Key areas to scrutinize include:
-
Catalyst Quality and Age: The age and storage conditions of the catalyst, especially oxazaborolidine catalysts, can lead to decreased performance and reproducibility.[6] It is advisable to use a fresh or properly stored catalyst. In-situ generation of the catalyst can sometimes provide more reliable results.[6]
-
Reagent Purity: The purity of the starting material, 3-chloro-1-phenylpropan-1-one, as well as the solvent and reducing agent, is paramount. Impurities can interfere with the catalyst.
-
Rate of Addition: The rate at which the ketone substrate and the reducing agent are added to the reaction mixture can influence the outcome. A slow, controlled addition is often recommended.[4]
-
Stirring and Mixing: Inefficient stirring can lead to localized temperature and concentration gradients, affecting the enantioselectivity. Ensure vigorous and consistent stirring throughout the reaction.[4]
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the most reliable method for synthesizing this compound with high enantiomeric excess?
-
Answer 1: The asymmetric reduction of 3-chloro-1-phenylpropan-1-one is the most common and effective route.[4] The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is highly regarded for its predictability and ability to provide high enantioselectivity, often exceeding 95% e.e.[2][7] Another validated method is the use of a chiral spiroborate ester as a catalyst.[8]
-
Question 2: Which specific CBS catalyst should I use to obtain the (R)-enantiomer?
-
Answer 2: To synthesize the (R)-enantiomer of 3-Chloro-1-phenyl-1-propanol, the (S)-CBS oxazaborolidine catalyst should be used.[2] The stereochemistry of the catalyst directs the formation of the specific product enantiomer.
-
Question 3: What are the optimal reaction conditions for the CBS reduction of 3-chloro-1-phenylpropan-1-one?
-
Answer 3: While optimization is often necessary for specific lab setups, a good starting point for the CBS reduction is to use (S)-CBS oxazaborolidine (typically 10 mol%) as the catalyst and BH₃·THF as the reducing agent in anhydrous THF as the solvent.[2] The reaction is often carried out at a low temperature, for example, -20°C.[2]
-
Question 4: How can I determine the enantiomeric excess of my product?
-
Answer 4: The enantiomeric excess of this compound can be accurately determined using chiral High-Performance Liquid Chromatography (HPLC). A common method involves using a Chiralcel OB® column with a mobile phase of n-hexane/isopropanol.[2] The e.e. is calculated from the peak areas of the two enantiomers in the chromatogram.[2]
-
Question 5: Are there any non-catalytic methods to improve enantiomeric excess?
-
Answer 5: While catalytic methods are generally more efficient, classical resolution of a racemic mixture of 3-chloro-1-phenyl-1-propanol can be performed.[2] This typically involves reacting the racemic alcohol with a chiral resolving agent to form diastereomers, which can then be separated by crystallization or chromatography, followed by the removal of the resolving agent. However, this method is often less atom-economical than asymmetric synthesis.
Experimental Protocols
Protocol 1: Asymmetric Reduction using (S)-CBS Oxazaborolidine Catalyst
This protocol is based on the widely used Corey-Bakshi-Shibata (CBS) reduction method.
Materials:
-
3-chloro-1-phenylpropan-1-one
-
(S)-CBS oxazaborolidine solution (e.g., 1 M in toluene)
-
Borane-tetrahydrofuran complex solution (BH₃·THF, e.g., 1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (e.g., 1 M)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.
-
To the flask, add the (S)-CBS oxazaborolidine solution (0.1 equivalents).
-
Cool the flask to -20°C using a suitable cooling bath.
-
Slowly add the BH₃·THF solution (0.6 to 1.0 equivalents) to the catalyst solution while maintaining the temperature at -20°C. Stir for 10-15 minutes.
-
In a separate flask, dissolve 3-chloro-1-phenylpropan-1-one (1.0 equivalent) in anhydrous THF.
-
Add the solution of 3-chloro-1-phenylpropan-1-one dropwise to the cooled catalyst-borane mixture over a period of 30-60 minutes, ensuring the temperature does not rise above -15°C.
-
Stir the reaction mixture at -20°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at -20°C.
-
Allow the mixture to warm to room temperature.
-
Add 1 M hydrochloric acid and stir for 30 minutes.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield this compound.
-
Determine the enantiomeric excess using chiral HPLC.
Data Presentation
Table 1: Influence of Reaction Parameters on Enantiomeric Excess in the Synthesis of this compound
| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Enantiomeric Excess (e.e.) (%) |
| (S)-CBS Oxazaborolidine | BH₃·THF | THF | -20 | 10 | >95[2] |
| Chiral Spiroborate Ester | Borane | Ethyl Acetate | 5 to 10 | 10 | 96.3[8] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 100306-33-0 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Enantioselective Synthesis of (R)-3-chloro-1-phenyl-1-propanol Catalyzed by Chiral Spiroborate Ester [finechemicals.com.cn]
Side-product formation in the synthesis of (R)-(+)-3-Chloro-1-phenyl-1-propanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-(+)-3-Chloro-1-phenyl-1-propanol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on side-product formation and offering potential solutions.
| Issue ID | Problem | Potential Cause(s) | Recommended Action(s) |
| SP-01 | Low enantiomeric excess (e.e.) | 1. Inactive or degraded chiral catalyst. 2. Presence of moisture in the reaction. 3. Incorrect reaction temperature. 4. Impure borane source. | 1. Use a freshly prepared or properly stored catalyst. Consider in-situ generation of the catalyst. 2. Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize the reaction temperature. Lower temperatures often favor higher enantioselectivity. 4. Use a high-purity borane source and titrate to determine the exact concentration. |
| SP-02 | Formation of 1-phenyl-1-propanol (dechlorinated byproduct) | 1. Over-reduction due to excess borane. 2. Presence of catalytic impurities that promote dehalogenation. | 1. Carefully control the stoichiometry of the borane reducing agent. 2. Purify the starting material (3-chloro-1-phenylpropan-1-one) to remove metallic impurities. |
| SP-03 | Presence of unreacted 3-chloro-1-phenylpropan-1-one | 1. Insufficient amount of reducing agent. 2. Low reaction temperature or insufficient reaction time. 3. Deactivated catalyst. | 1. Ensure the correct stoichiometry of the borane source. 2. Gradually increase the reaction time and/or temperature, monitoring the reaction progress by TLC or GC. 3. See recommendations for SP-01. |
| SP-04 | Formation of phenyl vinyl ketone | 1. Elimination of HCl from the starting material, 3-chloro-1-phenylpropan-1-one, often base-catalyzed. | 1. Ensure the reaction conditions are not basic, or that any basic reagents are added carefully and at low temperatures. |
| SP-05 | Formation of 1-phenyl-2-propen-1-ol | 1. Elimination of HCl from the product, this compound, during workup or purification. | 1. Use mild basic conditions for workup and avoid excessive heat during distillation. Consider purification by column chromatography at room temperature. |
| SP-06 | Dimerization or polymerization of phenyl vinyl ketone | 1. Phenyl vinyl ketone, formed from elimination (SP-04), can polymerize under reaction conditions. | 1. Address the root cause of phenyl vinyl ketone formation (see SP-04). |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the asymmetric reduction of 3-chloro-1-phenylpropan-1-one.[1] This is often achieved using a chiral catalyst, such as an oxazaborolidine in a Corey-Bakshi-Shibata (CBS) reduction, to stereoselectively deliver a hydride from a borane source to the ketone.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). On a TLC plate, the ketone starting material will have a different Rf value than the alcohol product. For GC analysis, aliquots of the reaction mixture can be taken at different time points to determine the conversion of the starting material to the product.
Q3: What are the critical parameters to control for achieving high enantiomeric excess (e.e.)?
A3: The key parameters to control are the quality and activity of the chiral catalyst, the absence of moisture, the reaction temperature, and the purity of the borane reducing agent.
Q4: My final product is an oil, but it is reported to be a solid. What could be the issue?
A4: this compound is a low-melting solid. The presence of impurities, such as the (S)-enantiomer or other side products, can depress the melting point and result in an oily product. Purification by column chromatography or recrystallization can help in obtaining the solid product.
Q5: How can I remove the chiral catalyst from the final product?
A5: The chiral catalyst, often an amino alcohol derivative, can typically be removed by an acidic wash during the reaction workup. The protonated catalyst will be soluble in the aqueous layer and can be separated from the organic layer containing the product.
Experimental Protocols
Synthesis of this compound via Asymmetric Reduction
This protocol is a general guideline for the asymmetric reduction of 3-chloro-1-phenylpropan-1-one using a chiral oxazaborolidine catalyst.
Materials:
-
3-chloro-1-phenylpropan-1-one
-
(R)-(-)-2-Butyl-3,4-dihydro-1H-1,3,2-oxazaborole (or other suitable chiral catalyst)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF) or toluene
-
Methanol
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), dissolve the chiral oxazaborolidine catalyst (typically 5-10 mol%) in anhydrous THF or toluene in a flame-dried flask.
-
Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add the borane solution (e.g., BH₃·SMe₂ or BH₃·THF, approximately 0.6-1.0 equivalents) to the catalyst solution and stir for 15-30 minutes.
-
In a separate flask, dissolve 3-chloro-1-phenylpropan-1-one in the same anhydrous solvent.
-
Add the solution of 3-chloro-1-phenylpropan-1-one dropwise to the catalyst-borane complex solution over a period of 30-60 minutes, maintaining the reaction temperature.
-
Stir the reaction mixture at the same temperature until the reaction is complete (monitor by TLC or GC).
-
Carefully quench the reaction by the slow, dropwise addition of methanol at a low temperature.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Determination of Enantiomeric Excess (e.e.)
The enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by Gas Chromatography (GC) using a chiral column. Alternatively, NMR spectroscopy can be used with a chiral solvating agent or by converting the alcohol to a diastereomeric ester (e.g., Mosher's ester).
Visualizations
Caption: Synthesis of this compound.
Caption: Potential side reactions in the synthesis.
References
Optimization of reaction conditions for (R)-(+)-3-Chloro-1-phenyl-1-propanol synthesis (temperature, catalyst)
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of (R)-(+)-3-Chloro-1-phenyl-1-propanol. This chiral alcohol is a key intermediate in the synthesis of various pharmaceuticals. This guide provides detailed troubleshooting advice, experimental protocols, and comparative data to help optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method is the asymmetric reduction of the prochiral ketone, 3-chloro-1-phenylpropan-1-one. This is typically achieved using a chiral catalyst to stereoselectively deliver a hydride to the carbonyl group. Key catalytic systems include chiral oxazaborolidines (as in the Corey-Bakshi-Shibata reduction), chiral spiroborate esters, and enzymatic reductions.
Q2: How critical is the reaction temperature for achieving high enantioselectivity?
A2: Reaction temperature is a critical parameter. Generally, lower temperatures favor higher enantioselectivity (ee) by increasing the energy difference between the transition states leading to the two enantiomers. However, excessively low temperatures can significantly slow down the reaction rate. It is crucial to find an optimal temperature that balances reaction speed and stereoselectivity.[1]
Q3: What is the role of the catalyst in this synthesis?
A3: The chiral catalyst is the cornerstone of this enantioselective synthesis. It creates a chiral environment around the ketone substrate, forcing the reducing agent to attack the carbonyl group from a specific face, thus leading to the preferential formation of the desired (R)-enantiomer. The choice of catalyst and its chiral ligand is paramount for achieving high yield and enantiomeric excess.
Q4: Can solvent choice impact the outcome of the reaction?
A4: Yes, the solvent can significantly influence the reaction's success. The polarity and coordinating ability of the solvent can affect the catalyst's activity and the stability of the transition state, thereby impacting both the reaction rate and enantioselectivity. Anhydrous conditions are often essential, as water can react with the reducing agent and deactivate the catalyst.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Enantiomeric Excess (ee%)
| Potential Cause | Troubleshooting Action |
| Suboptimal Temperature | Lowering the reaction temperature often enhances enantioselectivity. Experiment with a range of temperatures (e.g., -20°C to 10°C) to determine the optimum for your specific catalytic system. |
| Incorrect Catalyst/Ligand Choice or Purity | The chiral catalyst is the primary driver of stereocontrol. Ensure the catalyst and its ligand have high enantiomeric purity. For Corey-Bakshi-Shibata (CBS) reductions, the structure of the oxazaborolidine is crucial. |
| Catalyst Deactivation or Poisoning | Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon), especially when using air- and moisture-sensitive reagents like borane complexes. Impurities in the substrate or solvent can poison the catalyst; purify starting materials if necessary.[2] |
| Presence of Water | The presence of water can significantly reduce enantiomeric excess. Ensure all solvents and reagents are anhydrous.[2] |
| Inappropriate Solvent | The solvent can affect the catalyst's conformation and, consequently, its stereoselectivity. A solvent screen may be necessary to identify the optimal medium. |
Issue 2: Low Reaction Conversion or Yield
| Potential Cause | Troubleshooting Action |
| Insufficient Reaction Time | Monitor the reaction's progress using analytical techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to ensure it has reached completion. |
| Low Catalyst Loading | An insufficient amount of catalyst can lead to a slow or incomplete reaction. Incrementally increase the catalyst loading to find the optimal concentration. |
| Poor Quality of Reducing Agent | The activity of the reducing agent (e.g., borane-THF complex) can diminish over time. Use a fresh or properly stored batch of the reducing agent. |
| Substrate Purity | Impurities in the 3-chloro-1-phenylpropan-1-one substrate can inhibit the catalyst or lead to side reactions. Purify the starting material if its purity is questionable. |
| Inadequate Mixing | Ensure efficient stirring, especially in heterogeneous reactions, to facilitate proper contact between the reactants and the catalyst. |
Data Presentation: Catalyst Performance
The following tables summarize the performance of different catalytic systems for the synthesis of 3-Chloro-1-phenyl-1-propanol. Note that direct comparison can be challenging as reaction conditions vary between studies.
Table 1: Synthesis of this compound
| Catalyst System | Temperature (°C) | Molar Ratio (Substrate:Catalyst:Borane) | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Chiral Spiroborate Ester | 5-10 | 1:0.1:0.6 | >99 | 96.3 | Abstract |
Note: Data for the Corey-Bakshi-Shibata reduction of 3-chloropropiophenone often reports high ee, but specific quantitative data for the (R)-enantiomer was not found in a comparative context in the searched literature.
Table 2: Synthesis of (S)-(-)-3-Chloro-1-phenyl-1-propanol (for comparative insight)
| Catalyst System | Temperature (°C) | Pressure (MPa) | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Supported Iron-Based Chiral Catalyst | 0 | 1.2 | 48.5 | 91.2 | [3] |
| Supported Iron-Based Chiral Catalyst | 25 | 1.2 | 75.6 | 90.8 | [3] |
| Supported Iron-Based Chiral Catalyst | 40 | 1.2 | 89.3 | 90.5 | [3] |
| Supported Iron-Based Chiral Catalyst | 60 | 1.2 | 99.0 | 90.0 | [3][4] |
| Supported Iron-Based Chiral Catalyst | 80 | 1.2 | 99.0 | 82.3 | [3] |
| Supported Iron-Based Chiral Catalyst | 100 | 1.2 | 99.0 | 70.0 | [3] |
| Saccharomyces cerevisiae Reductase | 40 | N/A | 100 | 100 | [5] |
Experimental Protocols
Key Experiment: Asymmetric Reduction of 3-Chloro-1-phenylpropan-1-one via Corey-Bakshi-Shibata (CBS) Reduction
This protocol is a representative procedure for the synthesis of this compound using an (R)-CBS-oxazaborolidine catalyst.
Materials:
-
3-Chloro-1-phenylpropan-1-one
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BMS) or Borane-THF complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Inert atmosphere setup (nitrogen or argon)
-
Magnetic stirrer and cooling bath
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.
-
Catalyst Charging: Under a positive pressure of inert gas, charge the flask with the (R)-2-Methyl-CBS-oxazaborolidine solution (typically 5-10 mol%).
-
Solvent Addition: Add anhydrous THF to the flask.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0°C to -20°C) using an appropriate cooling bath.
-
Borane Addition: Add the borane complex (e.g., BMS or BH₃·THF, typically 0.6-1.0 equivalents) dropwise to the catalyst solution while maintaining the temperature. Stir for 10-15 minutes.
-
Substrate Addition: Dissolve 3-chloro-1-phenylpropan-1-one in anhydrous THF and add it dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at the set temperature. Monitor the progress of the reaction by TLC or GC until the starting material is consumed.
-
Quenching: Slowly and carefully add methanol dropwise to the reaction mixture at the low temperature to quench the excess borane.
-
Work-up: Allow the mixture to warm to room temperature. Add saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
-
Analysis: Determine the yield and enantiomeric excess (by chiral HPLC or GC).
Visualizations
Caption: Experimental workflow for the CBS reduction of 3-Chloro-1-phenylpropan-1-one.
Caption: Troubleshooting workflow for low enantiomeric excess.
References
Technical Support Center: Purification of (R)-(+)-3-Chloro-1-phenyl-1-propanol
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (R)-(+)-3-Chloro-1-phenyl-1-propanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most common and effective methods for the purification of this compound are crystallization and chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). Crystallization can be a highly effective technique for both purification and enantiomeric enrichment, particularly as the desired compound is a solid at room temperature.[1][2] Chiral HPLC or SFC are powerful chromatographic techniques for separating enantiomers and achieving high levels of purity.[1]
Q2: How can I determine the enantiomeric excess (e.e.) of my purified product?
A2: The enantiomeric excess of this compound is typically determined by chiral HPLC or chiral Gas Chromatography (GC).[3] These techniques separate the (R) and (S) enantiomers, and the e.e. is calculated from the peak areas of the two enantiomers in the chromatogram.[3]
Q3: What are some common impurities I might encounter?
A3: Common impurities can include the unreacted starting material, 3-chloro-1-phenylpropan-1-one, the corresponding (S)-enantiomer, and byproducts from the synthesis, such as isopinocampheol if using Diisopinocampheylchloroborane (Dip-Cl) for asymmetric reduction.[1][4]
Q4: What is the expected physical state and melting point of pure this compound?
A4: Pure this compound is a white to off-white crystalline solid.[2] Its melting point is reported to be in the range of 57-61°C.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Crystallization Issues
Q5: My product will not crystallize, or the yield is very low. What can I do?
A5:
-
Solvent Selection: The choice of solvent is critical. A suitable solvent system is one in which the desired (R)-enantiomer has lower solubility than the minor (S)-enantiomer and other impurities.[1] Hexane has been reported as a successful crystallization solvent.[2] Experiment with different solvents or solvent mixtures (e.g., hexane/ethyl acetate).
-
Purity of Starting Material: If the crude product contains a high level of impurities, it may inhibit crystallization. Consider a preliminary purification step, such as flash chromatography, to remove bulk impurities before attempting crystallization.
-
Supersaturation and Seeding: Ensure you have a supersaturated solution. This can be achieved by dissolving the compound in a minimal amount of hot solvent and allowing it to cool slowly. If crystals do not form, try adding a seed crystal of pure this compound to induce crystallization.
-
Cooling Rate: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals or oiling out.
Q6: The enantiomeric excess (e.e.) of my product does not improve after crystallization. Why?
A6:
-
Non-Ideal Solvent System: The chosen solvent may not be effective at differentiating between the two enantiomers, leading to co-crystallization. Screen a variety of solvents with different polarities.
-
Racemic Compound Formation: In some cases, enantiomers can form a racemic compound that crystallizes as a single entity, making separation by crystallization difficult.
-
Initial Enantiomeric Excess: If the initial e.e. of the crude product is very low, a single crystallization may not be sufficient to significantly enhance it. Multiple recrystallizations may be necessary.
Chiral HPLC Purification & Analysis Issues
Q7: I am having trouble separating the enantiomers using chiral HPLC. What parameters can I adjust?
A7:
-
Chiral Stationary Phase (CSP): The choice of chiral column is the most critical factor. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OB, Chiralcel® OD-H, Chiralpak® IA), are often effective for this class of compounds.[3][5]
-
Mobile Phase Composition: The ratio of the mobile phase components can significantly impact resolution. For normal phase chromatography, adjusting the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., n-hexane) is a key optimization step.[5][6] Reducing the alcohol percentage generally increases retention and can improve resolution.[5]
-
Flow Rate: Chiral separations can be sensitive to flow rate. Lowering the flow rate may enhance resolution.[5]
-
Temperature: Temperature can affect chiral recognition. It is advisable to use a column oven to control the temperature. Experiment with both increasing and decreasing the temperature to find the optimal condition for your separation.[5]
Q8: I am observing poor peak shape (e.g., tailing, fronting) in my chromatogram. What could be the cause?
A8:
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.
-
Column Contamination: The column may be contaminated with strongly adsorbed impurities from previous injections. Flush the column with a strong solvent as recommended by the manufacturer.[7]
-
Inappropriate Mobile Phase: The mobile phase may not be suitable for the analyte or the column. Ensure your mobile phase components are miscible and of high purity.[8]
-
Column Degradation: The column performance may have degraded over time. It is important to check the column's performance using a standard mixture.
Data Presentation
Table 1: Reported Chiral HPLC Analysis Conditions
| Parameter | Value | Reference |
| Column | Chiralcel OB® | [3][6] |
| Mobile Phase | n-hexane / isopropanol (19:1 v/v) | [3][6] |
| Flow Rate | 1 ml/min | [3][6] |
| Temperature | 40°C | [3][6] |
| Detection | UV at 254 nm | [3][6] |
Experimental Protocols
Protocol 1: Purification by Crystallization
This protocol is a general guideline for the crystallization of this compound.
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimum amount of hot hexane. Ensure all the solid has dissolved.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For optimal yield, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold hexane to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to obtain the final product as a white solid.[2]
-
Analysis: Determine the purity and enantiomeric excess of the crystallized product using chiral HPLC or GC.
Protocol 2: Chiral HPLC Analysis
This protocol provides a starting point for the chiral separation of this compound. Optimization may be required based on the specific instrumentation and column used.
-
System Preparation:
-
Column: Install a Chiralcel® OB column (or a similar polysaccharide-based chiral column).
-
Mobile Phase: Prepare a mobile phase of n-hexane and isopropanol in a 19:1 volume ratio. Use HPLC-grade solvents.[3][6]
-
Degassing: Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser.[5]
-
Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.[5]
-
-
Sample Preparation:
-
Prepare a stock solution of your this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of about 0.1 mg/mL with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.[5]
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify the peaks corresponding to the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the peak areas.
-
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting poor chiral HPLC separation.
References
- 1. benchchem.com [benchchem.com]
- 2. (1R)-3-Chloro-1-phenyl-propan-1-ol | 100306-33-0 [chemicalbook.com]
- 3. This compound | 100306-33-0 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. EP0529085B1 - Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof - Google Patents [patents.google.com]
- 7. chiraltech.com [chiraltech.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Overcoming low yield in the biocatalytic synthesis of (R)-(+)-3-Chloro-1-phenyl-1-propanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield in the biocatalytic synthesis of (R)-(+)-3-Chloro-1-phenyl-1-propanol.
Troubleshooting Guides
This section addresses specific issues that can lead to low product yield and provides step-by-step guidance to diagnose and resolve them.
Issue 1: Low or No Conversion of 3-Chloro-1-phenyl-1-propanone to this compound
Possible Causes and Solutions:
-
Poor Enzyme Activity or Stability: The carbonyl reductase may be inactive or may have denatured.
-
Solution: Verify the activity of the enzyme batch using a standard assay. Ensure proper storage conditions (temperature, buffer) for the enzyme. Consider engineering the enzyme for improved stability.[1] Enzyme immobilization is a strategy known to enhance stability by preventing subunit dissociation and aggregation.[1]
-
-
Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the specific enzyme being used.
-
Solution: Review the literature for the optimal pH and temperature for your chosen reductase. For example, some reductases from Saccharomyces cerevisiae have an optimal temperature of 40°C and a pH range of 7.5-8.0.[2][3] Perform small-scale experiments to screen a range of pH and temperature values.
-
-
Inefficient Cofactor Regeneration: The reduction of the ketone requires a nicotinamide cofactor (NADPH or NADH), which must be continuously regenerated.[4][5]
-
Solution: Ensure that the cofactor regeneration system is functioning correctly. Common systems include a secondary enzyme (e.g., glucose dehydrogenase (GDH) or formate dehydrogenase (FDH)) and a co-substrate (e.g., glucose, formate, or isopropanol).[1][4] If using a whole-cell system, ensure the cells are viable and metabolically active to regenerate the cofactor internally.[6]
-
Issue 2: High Initial Conversion Rate that Plateaus Quickly
Possible Causes and Solutions:
-
Substrate or Product Inhibition: High concentrations of the substrate (3-chloro-1-phenyl-1-propanone) or the product (this compound) can inhibit the enzyme.
-
Solution: Implement a substrate feeding strategy to maintain a low, optimal substrate concentration. Consider using a biphasic system with a water-immiscible organic solvent to extract the product from the aqueous phase as it is formed, thereby reducing product inhibition.[7]
-
-
Cofactor Depletion or Degradation: The cofactor may be degrading over time, or the regeneration system may not be keeping up with the consumption rate.
-
Solution: Monitor the concentration of the cofactor and its oxidized form. If using an enzymatic regeneration system, ensure the secondary enzyme has sufficient activity and the co-substrate is not depleted. For some systems, NADH is more stable and cost-effective than NADPH.[8]
-
-
pH Shift During Reaction: The reaction may produce or consume protons, leading to a shift in pH that moves it away from the enzyme's optimum. For instance, the oxidation of glucose to gluconic acid by GDH will lower the pH.
Frequently Asked Questions (FAQs)
Q1: What are the most common enzymes used for the synthesis of this compound?
A1: Carbonyl reductases (also known as alcohol dehydrogenases) are the enzymes of choice for this asymmetric reduction. Specific examples include engineered carbonyl reductase EbSDR8, and reductases from yeasts like Saccharomyces cerevisiae.[2][3][9] The selection of the enzyme will depend on the desired stereoselectivity, substrate tolerance, and stability.
Q2: How can I improve the yield when working with high substrate concentrations?
A2: High substrate concentrations can lead to inhibition. To address this, consider the following:
-
Rational Enzyme Design: Modifying the enzyme's substrate-binding pocket through site-directed mutagenesis can improve its tolerance to high substrate concentrations.[9]
-
Whole-Cell Biocatalysis: Using whole cells can be advantageous as the cell membrane can regulate the intracellular substrate concentration.[6]
-
Non-Aqueous Biocatalysis: Performing the reaction in an organic solvent, such as isopropanol, which can also act as the co-substrate for cofactor regeneration, has been shown to be effective for high substrate loads.[9]
Q3: What are the most effective cofactor regeneration systems for this synthesis?
A3: The choice of cofactor regeneration system is crucial for economic viability.[1][4]
-
Enzyme-Coupled Systems:
-
Substrate-Coupled Systems:
-
Isopropanol/Alcohol Dehydrogenase (ADH): A secondary alcohol like isopropanol is oxidized to acetone, regenerating the cofactor. The same primary enzyme can sometimes catalyze both the main reaction and the cofactor regeneration.[6]
-
Q4: Should I use an isolated enzyme or a whole-cell biocatalyst?
A4: Both approaches have their advantages and disadvantages.
-
Isolated Enzymes: Offer higher volumetric productivity and eliminate side reactions from cellular metabolism. However, they require the addition of an external cofactor and a regeneration system, which adds to the cost.[11]
-
Whole-Cell Biocatalysts: Provide an in-situ cofactor regeneration system using the cell's own metabolic machinery, which is more cost-effective.[6] However, side reactions and lower volumetric productivity can be drawbacks.
Quantitative Data Summary
Table 1: Comparison of Different Biocatalytic Systems for Chiral Alcohol Synthesis
| Biocatalyst | Substrate | Substrate Conc. | Co-substrate | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|---|
| EbSDR8G94A/L153I/Y188A/Y202M (whole-cell) | 3-chloro-1-phenyl-1-propanone | 1.0 M | Isopropanol | 95.5 | >99 ((R)-CPPO) | [9] |
| Saccharomyces cerevisiae reductase YOL151W | 3-chloro-1-phenyl-1-propanone | 30 mM | Glucose | 100 | 100 ((S)-alcohol) | [2][3] |
| KRED NADPH-134 with GDH | α-fluoro-β-keto ester | 700 mM | Glucose | 95 | Not specified | [6] |
| Gluconobacter oxydans CR (GoCR) (whole-cell) | o-chloroacetophenone | 500 mM | Isopropanol | ~90 (in 18h) | >99 ((S)-alcohol) |[1] |
Experimental Protocols
Protocol 1: Whole-Cell Bioreduction with Cofactor Regeneration using Isopropanol
This protocol is based on the synthesis of (R)-CPPO using an engineered E. coli whole-cell biocatalyst.[9]
-
Cell Culture and Induction:
-
Grow the recombinant E. coli strain harboring the carbonyl reductase gene in a suitable medium (e.g., LB medium with the appropriate antibiotic) at 37°C with shaking.
-
When the optical density at 600 nm (OD600) reaches 0.6-0.8, induce protein expression with an appropriate inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 20-25°C) for several hours.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
-
Biotransformation:
-
Resuspend the harvested cells in 100% isopropanol.
-
Add the substrate, 3-chloro-1-phenyl-1-propanone, to the desired final concentration (e.g., 1.0 M).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation.
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC or GC.
-
-
Product Isolation:
-
After the reaction is complete, separate the cells from the reaction mixture by centrifugation.
-
Remove the isopropanol from the supernatant by evaporation under reduced pressure.
-
Extract the product from the remaining aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify the product by column chromatography if necessary.
-
Protocol 2: Bioreduction using Isolated Enzyme with GDH for Cofactor Regeneration
This protocol is a general procedure adapted from methods for synthesizing chiral alcohols using an isolated reductase and a glucose dehydrogenase cofactor regeneration system.[2]
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 7.5).
-
Add the cofactor (e.g., NADP+) to a final concentration of approximately 0.1-1.0 mM.
-
Add glucose to a final concentration that is in slight molar excess to the substrate.
-
Add the carbonyl reductase and glucose dehydrogenase to their respective optimal concentrations.
-
-
Biotransformation:
-
Initiate the reaction by adding the substrate, 3-chloro-1-phenyl-1-propanone, to the desired concentration (e.g., 30 mM).
-
Maintain the pH of the reaction mixture between 7.0 and 7.5 by the occasional addition of a base (e.g., NaOH solution), as the oxidation of glucose produces gluconic acid.[2]
-
Incubate the reaction at the optimal temperature for the enzymes (e.g., 40°C) with gentle stirring.
-
Monitor the reaction progress via HPLC or GC.
-
-
Work-up and Isolation:
-
Once the reaction has reached completion, terminate it by adding a water-immiscible organic solvent (e.g., ethyl acetate) to extract the product.
-
Separate the organic layer, and if necessary, perform additional extractions of the aqueous layer.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify as needed using standard techniques like column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: Cofactor regeneration pathways.
Caption: General experimental workflow.
References
- 1. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 2. Asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 5. Biocatalytic reduction of beta,delta-diketo esters: a highly stereoselective approach to all four stereoisomers of a chlorinated beta,delta-dihydroxy hexanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Rational design of the carbonyl reductase EbSDR8 for efficient biosynthesis of enantiopure (R)-3-chloro-1-phenyl-1-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]
- 11. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Racemization issues of (R)-(+)-3-Chloro-1-phenyl-1-propanol during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing racemization issues encountered during reactions involving (R)-(+)-3-Chloro-1-phenyl-1-propanol.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process where an enantiomerically pure compound, such as this compound, converts into a mixture containing equal amounts of both enantiomers (R and S), known as a racemate. This is a significant issue in pharmaceutical applications because different enantiomers of a drug can have different biological activities, with one enantiomer potentially being inactive or even causing adverse effects.[1] For this compound, maintaining its stereochemical integrity is crucial as it is a key chiral building block for the synthesis of important antidepressant drugs like (S)-Fluoxetine.[2][3]
Q2: What are the primary factors that can cause racemization of this compound during a reaction?
A2: The primary factors that can induce racemization of this chiral alcohol include:
-
Temperature: Elevated temperatures provide the energy to overcome the activation barrier for racemization.
-
pH (Acidic or Basic Conditions): Both strong acids and strong bases can catalyze racemization, often by facilitating the formation of an achiral intermediate.
-
Solvent: The polarity and protic nature of the solvent can influence the stability of intermediates that are prone to racemization.[1]
-
Reagents: Certain reagents used in a reaction can promote side reactions that lead to a loss of enantiomeric purity.
Q3: At what stages of an experimental workflow is racemization most likely to occur?
A3: Racemization can occur at several stages of a synthetic process:
-
During the main reaction: Harsh reaction conditions, such as high temperatures or the presence of strong acids or bases, can cause racemization of the starting material, intermediates, or the final product.[1]
-
During work-up: Aqueous work-ups involving strong acids or bases can lead to racemization of the desired product.[1]
-
During purification: Purification techniques like silica gel chromatography can sometimes cause racemization of sensitive compounds due to the acidic nature of silica.[1]
Troubleshooting Guides
Issue 1: Significant loss of enantiomeric excess (e.e.) in the final product.
Possible Cause 1.1: High Reaction Temperature
-
Troubleshooting: High temperatures can significantly decrease the enantiomeric excess. For instance, in the asymmetric hydrogenation to produce the (S)-enantiomer, increasing the temperature from 0°C to 100°C resulted in a decrease in e.e. from 91.2% to 70%.[3] It is crucial to carefully control the reaction temperature.
-
Recommendation:
-
Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Conduct small-scale experiments at various temperatures (e.g., -20°C, 0°C, room temperature) to determine the optimal thermal conditions for maintaining stereochemical integrity.
-
| Temperature (°C) | Enantiomeric Excess (e.e.) (%) of (S)-3-chloro-1-phenyl-1-propanol |
| 0 | 91.2 |
| 25 | 85.5 |
| 40 | 80.1 |
| 60 | 75.3 |
| 80 | 72.0 |
| 100 | 70.0 |
| Data from a study on the catalytic asymmetric hydrogenation of β-chloro-propiophenone.[3] |
Possible Cause 1.2: Presence of Strong Acids or Bases
-
Troubleshooting: Strong acids or bases can catalyze racemization by promoting the formation of a planar, achiral carbocation intermediate at the benzylic position.
-
Recommendation:
-
Whenever possible, use mild acids or bases.
-
If a strong base is required, consider using a non-nucleophilic, sterically hindered base and add it slowly at a low temperature.
-
During work-up, use buffered solutions or mild acids/bases for neutralization to avoid prolonged exposure to harsh pH conditions.
-
Possible Cause 1.3: Inappropriate Solvent Choice
-
Troubleshooting: The solvent can play a significant role in stabilizing intermediates that lead to racemization. Polar protic solvents can stabilize ionic intermediates that may be prone to racemization, while aprotic polar solvents might also facilitate this process depending on the reaction mechanism.[1]
-
Recommendation:
-
Screen a variety of solvents with different polarities (e.g., toluene, tetrahydrofuran (THF), dichloromethane (DCM)). A less polar solvent like toluene is often a good starting point for maintaining enantiomeric purity.[4]
-
Avoid solvents that can react with the starting material or intermediates in a way that affects the chiral center.
-
Issue 2: Inconsistent results and poor reproducibility of enantiomeric excess.
Possible Cause 2.1: Impurities in Reagents or Solvents
-
Troubleshooting: Traces of acidic or basic impurities in reagents or solvents can be enough to catalyze racemization, leading to inconsistent results.
-
Recommendation:
-
Use high-purity, anhydrous solvents and reagents.
-
If necessary, purify solvents and reagents before use.
-
Possible Cause 2.2: Variability in Reaction Time
-
Troubleshooting: Prolonged reaction times can increase the likelihood of racemization, especially if the product itself is susceptible to racemization under the reaction conditions.
-
Recommendation:
-
Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quench the reaction as soon as the starting material is consumed to minimize the exposure of the product to potentially racemizing conditions.
-
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution while Minimizing Racemization (e.g., in the synthesis of (S)-Fluoxetine)
This protocol provides a general guideline for reacting this compound with a nucleophile while aiming to preserve the stereochemical integrity. This is exemplified in the synthesis of an intermediate for (S)-Fluoxetine.
-
Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in a suitable anhydrous, aprotic solvent (e.g., THF or toluene).
-
Cooling: Cool the solution to a low temperature, typically between -20°C and 0°C, using an appropriate cooling bath.
-
Base Addition: If a base is required to deprotonate a nucleophile or the alcohol itself, add a mild, non-nucleophilic base (e.g., sodium hydride) portion-wise to the cooled solution while stirring. Maintain the low temperature during the addition. In the synthesis of (S)-fluoxetine, sodium hydride in N,N-dimethylacetamide has been used.[5]
-
Nucleophile Addition: Add the nucleophile (e.g., a solution of the deprotonated amine or phenol) dropwise to the reaction mixture, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction should be stopped as soon as the starting material is consumed.
-
Quenching: Carefully quench the reaction at low temperature by the slow addition of a saturated aqueous ammonium chloride solution or another mild quenching agent.
-
Work-up: Perform the aqueous work-up using neutral or buffered solutions. Avoid strong acids or bases.
-
Purification: If purification by column chromatography is necessary, consider using neutral alumina or deactivating silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) to prevent on-column racemization.[1]
Protocol 2: Determination of Enantiomeric Excess using Chiral HPLC
This protocol outlines a standard method for determining the enantiomeric excess of this compound.
-
Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.
-
HPLC System:
-
Column: A chiral stationary phase column is required. A commonly used column is a Chiralcel OD-H or similar polysaccharide-based column.
-
Mobile Phase: A mixture of n-hexane and isopropanol is often effective. The exact ratio may need to be optimized for best separation.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm).
-
-
Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should elute as separate peaks.
-
Calculation of e.e.: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
Visualizations
Caption: Mechanism of racemization for this compound.
Caption: Troubleshooting workflow for addressing loss of enantiomeric excess.
References
Technical Support Center: Chiral HPLC Separation of 3-Chloro-1-phenyl-1-propanol
Welcome to the technical support center for the chiral HPLC separation of 3-Chloro-1-phenyl-1-propanol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on method development and troubleshooting for this specific chiral separation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the chiral HPLC separation of 3-Chloro-1-phenyl-1-propanol?
A good starting point is to use a polysaccharide-based chiral stationary phase (CSP) with a normal phase mobile phase. A published method for this separation utilizes a cellulose-based column, specifically a "Chiral cell OB" column, with a mobile phase of n-hexane and isopropanol.[1]
Q2: The "Chiral cell OB" column is an older column. What are the modern equivalents?
The "Chiral cell OB" column has a stationary phase of cellulose tribenzoate coated on silica gel.[2] The modern equivalent is the Chiralcel OB-H , which uses the same stationary phase but is packed with smaller 5 µm silica particles for higher efficiency.[2][3][4] Other polysaccharide-based columns, such as those with cellulose or amylose derivatives, are also excellent candidates for screening.[4] The Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) series are widely used and have a broad range of applications for separating chiral compounds.[4]
Q3: What are the most common causes of poor or no resolution between the enantiomers of 3-Chloro-1-phenyl-1-propanol?
Poor resolution in chiral HPLC can stem from several factors:
-
Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not provide sufficient stereospecific interactions with the analyte.
-
Suboptimal Mobile Phase Composition: The type and concentration of the alcohol modifier in a normal phase system are critical for achieving selectivity.
-
Incorrect Temperature: Temperature can significantly influence the thermodynamics of the separation, affecting both retention and enantioselectivity.
-
High Flow Rate: A flow rate that is too high may not allow for sufficient interaction between the analyte and the CSP.
Q4: How does temperature affect the chiral separation of alcohols like 3-Chloro-1-phenyl-1-propanol?
Temperature plays a complex role in chiral recognition. Generally, lower temperatures can increase chiral selectivity by enhancing the subtle intermolecular interactions responsible for enantiomeric differentiation. Conversely, higher temperatures can sometimes improve peak shape and efficiency. The effect is compound-dependent, and it is crucial to control and optimize the temperature for each specific separation.[5]
Q5: My peaks are tailing. What can I do to improve the peak shape?
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase. For a neutral molecule like 3-Chloro-1-phenyl-1-propanol, this is less likely to be due to strong ionic interactions. However, other factors can contribute:
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.[5]
-
Inappropriate Sample Solvent: The sample should ideally be dissolved in the mobile phase. If a stronger solvent is used, it can cause peak distortion.
-
Column Contamination or Degradation: The column may be contaminated with strongly retained impurities, or the stationary phase may be damaged. Flushing the column with a strong, compatible solvent like ethanol may help.[1][6]
Q6: Can I use solvents like THF, dichloromethane, or ethyl acetate with polysaccharide-based chiral columns?
For coated polysaccharide columns (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralcel OB-H), solvents such as acetone, chloroform, DMF, DMSO, ethyl acetate, methylene chloride, and THF can destroy the chiral stationary phase and must be avoided.[2][6][7] It is critical to ensure the entire HPLC system is flushed and free of these solvents before connecting the column. For immobilized polysaccharide columns (e.g., Chiralpak IA, IB, IC), a wider range of solvents can be used. Always consult the column's instruction manual.[8]
Experimental Protocols
A proven method for the chiral separation of 3-Chloro-1-phenyl-1-propanol is detailed below. This can serve as an excellent starting point for method development.
| Parameter | Condition |
| Column | "Chiral cell OB"® (Cellulose tribenzoate) |
| Mobile Phase | n-hexane / isopropanol = 19 : 1 (v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 40°C |
| Detection | UV at 254 nm |
| Source:[1] |
Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution
If the enantiomers of 3-Chloro-1-phenyl-1-propanol are co-eluting or have a resolution of less than 1.5, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for poor or no enantiomeric resolution.
Detailed Steps:
-
Optimize Mobile Phase: The ratio of the alcohol modifier is the most critical parameter in normal phase chiral separations.
-
Protocol: Starting with the 19:1 (95:5) n-hexane/isopropanol mobile phase, systematically decrease the isopropanol concentration (e.g., to 97:3, 98:2). This will increase retention times and may improve resolution. Conversely, if retention is very long, a slight increase in isopropanol (e.g., to 90:10) can be tested.
-
-
Decrease Flow Rate: Lowering the flow rate increases the interaction time between the analyte and the CSP, which can enhance resolution.
-
Protocol: Reduce the flow rate from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min and observe the effect on resolution.
-
-
Optimize Temperature: As temperature can have a significant impact, it is a key parameter to investigate.
-
Protocol: Using a column oven, analyze the sample at different temperatures. Start by decreasing the temperature in 5-10°C increments (e.g., 30°C, 25°C, 15°C).[5]
-
-
Screen Alternative CSPs: If the above steps do not yield satisfactory resolution, the chosen stationary phase may not be suitable.
-
Protocol: Screen other polysaccharide-based columns. A good starting set for screening includes a cellulose-based column (like Chiralcel OD-H) and an amylose-based column (like Chiralpak AD-H).
-
Issue 2: Asymmetric Peaks (Tailing or Fronting)
Poor peak shape can compromise resolution and quantification. This workflow addresses common causes of peak asymmetry.
Caption: Troubleshooting workflow for asymmetric peaks.
Detailed Steps:
-
Rule out Column Overload: This is a common cause of peak fronting or tailing.
-
Protocol: Prepare a 1:10 and a 1:100 dilution of your sample and inject them. If the peak shape improves significantly with dilution, the original sample concentration was too high.
-
-
Ensure Sample Solvent Compatibility: The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible.
-
Protocol: If the sample was dissolved in a stronger solvent (e.g., pure isopropanol), evaporate the solvent and redissolve the sample in the mobile phase (e.g., 95:5 n-hexane/isopropanol).
-
-
Column Flushing: Contaminants from previous injections can accumulate on the column and affect peak shape.
-
Inspect for Column Void: A void at the head of the column can cause peak splitting or severe tailing. This can happen due to pressure shocks or dissolution of the silica bed. If a void is suspected, the column may need to be replaced. Using a guard column is highly recommended to protect the analytical column.[7]
References
- 1. scribd.com [scribd.com]
- 2. chiraltech.com [chiraltech.com]
- 3. 12324 - HPLC column CHIRALCEL OB-H, 150 x 4.6 mm, 5 µm | Analytics-Shop [analytics-shop.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. benchchem.com [benchchem.com]
- 6. ct-k.com [ct-k.com]
- 7. hplc.eu [hplc.eu]
- 8. chiraltech.com [chiraltech.com]
Technical Support Center: Purification of (R)-(+)-3-Chloro-1-phenyl-1-propanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-(+)-3-Chloro-1-phenyl-1-propanol. The following sections offer detailed guidance on removing common impurities and ensuring the high purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
The most common impurities originate from its synthesis, which typically involves the asymmetric reduction of 3-chloro-1-phenylpropan-1-one.[1] These impurities include:
-
Unreacted Starting Material: 3-chloro-1-phenylpropan-1-one.[2]
-
Undesired Enantiomer: (S)-(-)-3-Chloro-1-phenyl-1-propanol.
-
Byproducts: Minor impurities from side reactions during the reduction process.
Q2: What are the recommended methods for purifying this compound?
The primary methods for purifying this compound are:
-
Silica Gel Column Chromatography: Effective for removing the less polar starting material (ketone) and other byproducts.[3]
-
Recrystallization: Can be used to enhance both chemical and enantiomeric purity, particularly if the crude product is a solid.
-
Preparative Chiral HPLC/SFC: The most powerful techniques for separating the (R)- and (S)-enantiomers to achieve high enantiomeric excess (ee).
Q3: How can I assess the purity of my this compound sample?
Purity assessment should involve determining both chemical purity and enantiomeric purity.
-
Chemical Purity: This can be determined using techniques like High-Performance Liquid Chromatography (HPLC) with a standard C18 column, Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Enantiomeric Purity (ee%): This is crucial for chiral compounds and is best determined by Chiral HPLC.[3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Silica Gel Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the desired alcohol from the starting ketone. | The solvent system is too polar. | Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane. A gradient elution from a non-polar to a slightly more polar solvent can also improve separation.[4] |
| The compound is not eluting from the column. | The solvent system is not polar enough. The compound may have degraded on the silica.[5] | Gradually increase the polarity of the eluent. Test the stability of your compound on a silica TLC plate before performing column chromatography.[5] |
| Streaking or tailing of the compound spot on TLC/column fractions. | The sample is overloaded. The compound is interacting strongly with the acidic silica gel. | Reduce the amount of sample loaded onto the column. Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize the silica surface.[6] |
| Low recovery of the product. | The compound may be partially soluble in the eluent, leading to broad elution. Irreversible adsorption to the silica gel. | Ensure the chosen solvent system provides good solubility without being too strong an eluent. If irreversible adsorption is suspected, consider using a different stationary phase like alumina.[7] |
Chiral HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution between the (R) and (S) enantiomers. | The chiral stationary phase (CSP) is not suitable for this compound. The mobile phase composition is not optimal. The column temperature is too high. | Screen different types of CSPs (e.g., cellulose-based, amylose-based). Optimize the mobile phase by varying the ratio of the solvents (e.g., hexane and isopropanol).[3] Lowering the column temperature can sometimes enhance chiral recognition.[8] |
| Peak tailing for both enantiomers. | Secondary interactions with the stationary phase. Column overload. | Ensure the mobile phase pH is appropriate if using a buffer. For basic compounds, adding a small amount of a basic modifier can help. Reduce the injection volume or sample concentration.[9] |
| Drifting retention times. | The column is not properly equilibrated with the mobile phase. Changes in mobile phase composition. | Equilibrate the column with the mobile phase for a sufficient time before starting the analysis.[10] Ensure the mobile phase is well-mixed and stable.[10] |
| Ghost peaks appearing in the chromatogram. | Contamination in the mobile phase or from the sample injector. Carryover from a previous injection. | Use high-purity solvents for the mobile phase. Run a blank injection (mobile phase only) to identify the source of contamination. Implement a robust needle wash protocol. |
Data Presentation
Table 1: Summary of Purification Methods and Expected Outcomes
| Purification Method | Typical Impurities Removed | Expected Yield | Expected Purity (ee%) | Reference |
| Silica Gel Chromatography (Hexane/EtOAc) | 3-chloro-1-phenylpropan-1-one, non-polar byproducts | ~48% | Not specified for ee% | [3] |
| Silica Gel Chromatography (Cyclohexane/EtOAc) | 3-chloro-1-phenylpropan-1-one, non-polar byproducts | ~95% | Not specified for ee% | [4][11] |
| Recrystallization (Hexane) | Broad range of impurities, can improve ee% | Variable | Can reach >99% ee | [12] |
| Asymmetric Synthesis & Purification | - | Up to 99% | Up to 99% | [12][13] |
Table 2: Solubility Data for 3-Chloro-1-phenyl-1-propanol
| Solvent | Solubility | Reference |
| Water | Sparingly soluble | [13] |
| Chloroform | Slightly soluble | [11][13] |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [11] |
| Ethyl Acetate | Slightly soluble | [11] |
| N,N-Dimethylformamide | Very soluble | [14] |
| Methanol | Soluble | [14] |
| Glacial Acetic Acid | Sparingly soluble | [14] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is designed to remove the unreacted starting material, 3-chloro-1-phenylpropan-1-one, and other non-polar impurities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and carefully load it onto the top of the silica gel bed. Alternatively, for less soluble samples, perform a dry loading by adsorbing the sample onto a small amount of silica gel.
-
Elution: Begin elution with a solvent system of hexane:ethyl acetate (40:1 v/v).[3]
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Purity Confirmation: Analyze the purified product by HPLC and Chiral HPLC to determine chemical and enantiomeric purity.
Protocol 2: Chiral HPLC Analysis
This protocol is for determining the enantiomeric excess (ee%) of the purified product.
Materials:
-
Purified this compound
-
Chiral HPLC column (e.g., Chiralcel OB)[3]
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase with a ratio of n-hexane:isopropanol (19:1 v/v).[3]
-
Column Equilibration: Equilibrate the Chiralcel OB column with the mobile phase at a flow rate of 1 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
-
Injection: Inject the sample onto the column.
-
Detection: Monitor the elution of the enantiomers using a UV detector at 254 nm.[3]
-
Data Analysis: Integrate the peak areas of the (R) and (S) enantiomers to calculate the enantiomeric excess (ee%) using the formula: ee% = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100.
Mandatory Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-CHLORO-1-PHENYLPROPAN-1-ONE | CAS 936-59-4 [matrix-fine-chemicals.com]
- 3. EP0529085B1 - Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof - Google Patents [patents.google.com]
- 4. 3-CHLORO-1-PHENYL-1-PROPANOL | 18776-12-0 [chemicalbook.com]
- 5. Chromatography [chem.rochester.edu]
- 6. silicycle.com [silicycle.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. hplc.eu [hplc.eu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. 3-CHLORO-1-PHENYL-1-PROPANOL CAS#: 18776-12-0 [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. guidechem.com [guidechem.com]
- 14. echemi.com [echemi.com]
Technical Support Center: Scaling Up the Synthesis of (R)-(+)-3-Chloro-1-phenyl-1-propanol
Welcome to the technical support center for the synthesis of (R)-(+)-3-Chloro-1-phenyl-1-propanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up this crucial pharmaceutical intermediate from the laboratory to the pilot plant. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address common challenges encountered during the scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
A1: The most prevalent method is the asymmetric reduction of 3-chloro-1-phenylpropan-1-one (3-chloropropiophenone).[1] This can be achieved using various chiral reducing agents or catalytic systems, including chiral borane complexes and enzymatic reductions.[1]
Q2: What are the primary challenges when scaling up this synthesis to a pilot plant?
A2: Key challenges include maintaining high enantioselectivity and chemical yield, managing heat transfer in larger reactors, ensuring efficient mixing, and developing robust and scalable downstream processing for purification.[1] The consistent quality of starting materials and the recovery and reuse of expensive chiral catalysts are also critical economic and environmental considerations.
Q3: How does temperature affect the enantioselectivity of the reaction?
A3: Temperature can have a significant impact on enantioselectivity. In many asymmetric catalytic reductions, lower temperatures are favored as they can increase the energy difference between the transition states leading to the desired and undesired enantiomers, thus improving enantiomeric excess (ee). However, very low temperatures may slow down the reaction rate, requiring a balance to be found for optimal performance.
Q4: What are the common side reactions to be aware of during this synthesis?
A4: Potential side reactions can include over-reduction of the starting material, racemization of the product under certain conditions, and reactions involving the chloro-substituent. The choice of reducing agent and careful control of reaction conditions are crucial to minimize these unwanted pathways.
Q5: How can the chiral catalyst be recovered and reused in a pilot plant setting?
A5: Catalyst recovery and recycling are vital for the economic viability of the process.[2] Strategies include using immobilized or supported catalysts that can be filtered off, or designing the process to allow for the extraction and recovery of the catalyst from the reaction mixture. The specific method will depend on the nature of the catalyst used.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of the synthesis of this compound.
Issue 1: Low Enantiomeric Excess (ee%) in Pilot Plant Batch
| Potential Cause | Troubleshooting Action |
| Inconsistent Temperature Control | In larger reactors, localized "hot spots" can occur. Ensure efficient and uniform heat transfer by optimizing the reactor's heating/cooling jacket and agitation. Verify the accuracy of temperature probes. |
| Catalyst Deactivation or Poisoning | Impurities in the starting material or solvent can poison the chiral catalyst. Ensure all raw materials meet the required purity specifications for the scaled-up process. Consider introducing an inert gas blanket to prevent catalyst oxidation if it is air-sensitive. |
| Suboptimal Catalyst Loading | The optimal catalyst loading at the lab scale may not be directly transferable. A lower relative catalyst concentration in a larger volume might lead to a competing non-selective background reaction. Systematically evaluate the catalyst loading at the pilot scale. |
| Inefficient Mixing | Poor mixing can lead to localized excesses of reagents and non-uniform reaction conditions, affecting enantioselectivity. Evaluate and optimize the agitator design and speed to ensure proper homogenization of the reaction mixture. |
Issue 2: Low Reaction Conversion or Yield
| Potential Cause | Troubleshooting Action |
| Insufficient Reaction Time | The reaction kinetics might differ at a larger scale. Monitor the reaction progress over time using in-process controls (e.g., HPLC, GC) to determine the optimal reaction time for completion. |
| Poor Reagent Addition Control | The rate of addition of the reducing agent can be critical. A slow and controlled addition is often necessary to maintain the optimal reaction temperature and minimize side reactions. Utilize a calibrated dosing pump for the pilot plant scale. |
| Catalyst Deactivation | As mentioned for low ee%, catalyst deactivation will also lead to incomplete conversion. Investigate potential sources of impurities and ensure an inert reaction atmosphere if required. |
| Product Isolation Issues | Losses during work-up and purification can significantly impact the overall yield. Optimize the extraction and crystallization procedures for the larger volumes and equipment used in the pilot plant. |
Issue 3: Formation of Impurities
| Potential Cause | Troubleshooting Action |
| Over-reduction | The use of a too powerful reducing agent or an excess of the reducing agent can lead to the formation of byproducts. Carefully select the reducing agent and stoichiometrically control its addition. |
| Presence of Water | Moisture can react with some reducing agents and affect the catalytic cycle. Ensure all solvents and reagents are anhydrous, and the reaction is performed under a dry, inert atmosphere. |
| Thermal Degradation | Prolonged reaction times at elevated temperatures can lead to the degradation of the starting material or product. Optimize the reaction temperature and time to minimize thermal stress on the components. |
Data Presentation
Table 1: Effect of Reaction Parameters on Asymmetric Catalytic Hydrogenation of 3-Chloropropiophenone
| Parameter | Condition | Yield (%) | Enantiomeric Excess (ee%) |
| Temperature | 40 °C | >95 | 85 |
| 60 °C | 99 | 90 | |
| 80 °C | >95 | 80 | |
| Hydrogen Pressure | 0.8 MPa | 85 | 88 |
| 1.0 MPa | 95 | 89 | |
| 1.2 MPa | 99 | 90 | |
| KOH Concentration | 1x10⁻² mol/L | >90 | 85 |
| 2x10⁻² mol/L | >95 | 90 | |
| 4x10⁻² mol/L | >95 | >90 |
Note: Data synthesized from studies on the asymmetric hydrogenation of β-chloro-propiophenone. Actual results may vary depending on the specific catalyst and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of Starting Material: 3-Chloro-1-phenylpropan-1-one
This protocol describes a representative lab-scale synthesis which can be adapted for pilot-plant scale.
Materials:
-
Benzene
-
3-Chloropropionyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Ice
-
Hydrochloric acid (concentrated)
-
Sodium sulfate (Na₂SO₄)
-
Pentane
Procedure:
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, dropping funnel, and temperature probe, suspend aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: Cool the suspension to 0°C. A solution of 3-chloropropionyl chloride in dichloromethane is added dropwise, maintaining the temperature at 0°C. Subsequently, a solution of benzene in dichloromethane is added dropwise at the same temperature.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quenching: Cool the reaction mixture back to 0°C and slowly quench by the addition of a mixture of ice and concentrated hydrochloric acid.
-
Work-up: Separate the organic phase. Extract the aqueous phase with dichloromethane. Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from pentane to yield 3-chloro-1-phenylpropan-1-one as a crystalline solid.
Protocol 2: Pilot Plant Scale Asymmetric Reduction of 3-Chloro-1-phenylpropan-1-one
This protocol is a representative procedure for the asymmetric reduction and should be optimized for specific pilot plant equipment and safety considerations.
Materials:
-
3-Chloro-1-phenylpropan-1-one
-
Chiral catalyst (e.g., a chiral oxazaborolidine or a supported chiral metal complex)
-
Reducing agent (e.g., borane dimethyl sulfide complex or hydrogen gas for catalytic hydrogenation)
-
Anhydrous solvent (e.g., Toluene or Tetrahydrofuran)
-
Quenching agent (e.g., Methanol)
-
Extraction solvent (e.g., Ethyl acetate)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactor Preparation: Ensure the pilot plant reactor is clean, dry, and purged with an inert gas.
-
Catalyst and Substrate Charging: Charge the chiral catalyst and a solution of 3-chloro-1-phenylpropan-1-one in the anhydrous solvent to the reactor.
-
Cooling: Cool the reaction mixture to the predetermined optimal temperature (e.g., 0°C to -20°C).
-
Reducing Agent Addition: Add the reducing agent slowly and controllably to the reaction mixture, ensuring the temperature is maintained within the set limits. If using catalytic hydrogenation, pressurize the reactor with hydrogen to the optimized pressure.
-
Reaction Monitoring: Monitor the reaction progress by taking samples for analysis (e.g., HPLC, GC) until the desired conversion and enantioselectivity are achieved.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of the quenching agent at a low temperature.
-
Work-up: Warm the mixture to room temperature and add water. Separate the organic layer and extract the aqueous layer with the extraction solvent. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. The crude this compound can be purified by crystallization or column chromatography on a scale suitable for the pilot plant.
Mandatory Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low enantiomeric excess during scale-up.
References
Validation & Comparative
A Comparative Guide to Determining the Absolute Configuration of (R)-(+)-3-Chloro-1-phenyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
The unambiguous assignment of the absolute configuration of chiral molecules is a critical step in drug discovery and development, ensuring stereochemical purity and understanding structure-activity relationships. This guide provides a comparative overview of key experimental methods for determining the absolute configuration of (R)-(+)-3-Chloro-1-phenyl-1-propanol, a valuable chiral building block in the synthesis of various pharmaceuticals. We will explore the principles, experimental protocols, and data interpretation of Vibrational Circular Dichroism (VCD) spectroscopy, Mosher's ester analysis (a ¹H NMR method), and single-crystal X-ray crystallography.
Method Comparison at a Glance
To facilitate a clear comparison, the following table summarizes the key characteristics of each technique. The quantitative data presented is based on representative examples of structurally similar chiral benzylic alcohols due to the limited availability of directly comparative published data for this compound across all three methods.
| Feature | Vibrational Circular Dichroism (VCD) | Mosher's Ester Analysis (¹H NMR) | Single-Crystal X-ray Crystallography |
| Principle | Differential absorption of left and right circularly polarized infrared light. | Formation of diastereomeric esters with a chiral derivatizing agent, leading to distinguishable ¹H NMR chemical shifts. | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. |
| Sample Phase | Solution or neat liquid. | Solution. | Solid (single crystal). |
| Sample Amount | Typically 5-15 mg (recoverable). | ~5 mg per diastereomer. | <1 mg (if a suitable crystal is obtained). |
| Instrumentation | VCD Spectrometer (FTIR-based). | High-resolution NMR spectrometer. | Single-crystal X-ray diffractometer. |
| Data Output | VCD and IR spectra. | ¹H NMR spectra of diastereomers. | Electron density map, crystallographic data (e.g., Flack parameter). |
| Key Advantage | Applicable to a wide range of molecules in solution, no crystallization required. | Does not require specialized spectroscopic equipment beyond a standard NMR instrument. | Provides an unambiguous and definitive determination of the absolute configuration. |
| Key Limitation | Requires quantum chemical calculations for interpretation. | Requires chemical derivatization, which may not be straightforward for all substrates. | Requires a high-quality single crystal, which can be challenging to obtain. |
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy measures the small difference in the absorption of left and right circularly polarized infrared light by a chiral molecule.[1] The resulting VCD spectrum, with both positive and negative bands, is a sensitive probe of the molecule's absolute configuration in solution.[1][2]
Experimental Protocol
-
Sample Preparation: A solution of the chiral alcohol (e.g., 0.1 M in a suitable solvent like CDCl₃) is prepared.
-
Data Acquisition: The VCD and infrared (IR) spectra are recorded on a VCD spectrometer. Data collection may take several hours to achieve an adequate signal-to-noise ratio.[3]
-
Computational Modeling: The VCD spectrum of one enantiomer (e.g., the R-enantiomer) is calculated using quantum chemical methods, such as Density Functional Theory (DFT).[1]
-
Spectral Comparison: The experimental VCD spectrum is compared with the calculated spectrum of the R-enantiomer and its mirror image (the calculated S-enantiomer). A good match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration.
Mosher's Ester Analysis
Mosher's method is a widely used NMR technique for determining the absolute configuration of chiral alcohols and amines.[4][5] It involves the formation of diastereomeric esters by reacting the chiral alcohol with the (R)- and (S)-enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[6][5] The resulting diastereomers exhibit different ¹H NMR chemical shifts for protons near the stereocenter, and the pattern of these differences can be used to deduce the absolute configuration.[7]
Experimental Protocol
-
Esterification: The chiral alcohol is reacted separately with (R)-MTPA chloride and (S)-MTPA chloride to form the corresponding (S)-MTPA and (R)-MTPA esters.
-
NMR Analysis: High-resolution ¹H NMR spectra of both diastereomeric esters are recorded.
-
Data Analysis: The chemical shifts of protons on both sides of the carbinol carbon are assigned for each diastereomer. The difference in chemical shifts (Δδ = δS - δR) is calculated for each proton.
-
Configuration Assignment: Based on the established conformational model of Mosher's esters, the signs of the Δδ values are used to assign the absolute configuration of the alcohol.
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is considered the "gold standard" for determining the absolute configuration of chiral molecules.[8][9] This technique provides a definitive three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal.[8][10]
Experimental Protocol
-
Crystallization: A high-quality single crystal of the enantiomerically pure compound is grown. This is often the most challenging step.[11]
-
Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are processed to generate an electron density map, from which the molecular structure is solved and refined.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. The Flack parameter is a key indicator, with a value close to 0 for the correct enantiomer.
Concluding Remarks
The choice of method for determining the absolute configuration of this compound depends on several factors, including sample availability, physical form (solid vs. liquid), and access to instrumentation. While single-crystal X-ray crystallography provides the most definitive answer, its requirement for a suitable crystal can be a significant hurdle. VCD spectroscopy offers a powerful alternative for samples in solution, and Mosher's method provides a reliable NMR-based approach that is accessible in most chemistry laboratories. For routine analysis of enantiomeric excess, chiral HPLC is an efficient and widely used technique. A comprehensive approach may involve the use of one of these primary methods for initial absolute configuration assignment, followed by the development of a robust chiral HPLC method for routine quality control.
References
- 1. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. jascoinc.com [jascoinc.com]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 6. experts.umn.edu [experts.umn.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. rigaku.com [rigaku.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. excillum.com [excillum.com]
- 11. eas.org [eas.org]
A Comparative Guide to Catalysts for (R)-(+)-3-Chloro-1-phenyl-1-propanol Synthesis
For Researchers, Scientists, and Drug Development Professionals
(R)-(+)-3-Chloro-1-phenyl-1-propanol is a vital chiral intermediate, primarily recognized for its role in the synthesis of antidepressant medications such as Fluoxetine.[1] The stereoselective synthesis of this compound is paramount, and this is typically achieved through the asymmetric reduction of the prochiral ketone, 3-chloroacetophenone. The success of this transformation hinges on the selection of a highly efficient and enantioselective catalyst.
This guide provides a comparative analysis of various catalytic systems employed for this synthesis, focusing on performance metrics, experimental conditions, and underlying catalytic pathways. The data presented is collated from scientific literature to assist researchers in making informed decisions for catalyst selection and process optimization.
Performance Comparison of Catalytic Systems
The asymmetric reduction of 3-chloroacetophenone to this compound has been successfully achieved using several classes of catalysts, primarily based on Ruthenium (Ru), Rhodium (Rh), and chiral oxazaborolidines (Corey-Bakshi-Shibata, CBS catalysts). Each system offers a unique profile of reactivity, selectivity, and operational requirements.
| Catalyst Type | Chiral Ligand / Catalyst | Reductant / H-Source | Base | Solvent | Temp (°C) | Yield (%) | e.e. (%) | Ref. |
| Ruthenium | [RuCl(p-cymene)((R,R)-TsDPEN)] | HCOOH / Et₃N | - | HCOOH / Et₃N | 28 | >99 | 98 (R) | [2][3] |
| Ruthenium | Ru-Amine Complex | i-PrOH | KOH | i-PrOH | 80 | High | >99 | [2] |
| Rhodium | [Cp*RhCl((S,S)-TsDPEN)] | HCOOH / Et₃N | - | HCOOH / Et₃N | RT | 99 | 97 (R) | [4] |
| Oxazaborolidine | (S)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | - | THF | RT | Good | 91-98 (R) | [5] |
| Oxazaborolidine | In situ from (1S, 2R)-(-)-cis-1-amino-2-indanol | Bu₄NBH₄ / MeI | - | THF | RT | 89 | 93 (S) | |
| Iron-based | Supported Fe-chiral complex | H₂ | KOH | i-PrOH | 60 | ~85 | 90.5 (S) | [6] |
Note: e.e. = enantiomeric excess. The configuration of the major enantiomer is indicated in parentheses. TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine. i-PrOH = isopropanol. RT = Room Temperature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of catalytic performance. Below are representative protocols for the major catalytic systems.
1. Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
This procedure is representative of the Noyori-type catalysts, which are known for their high efficiency and selectivity.[7][8]
-
Catalyst System : [RuCl(p-cymene)((R,R)-TsDPEN)] with a formic acid/triethylamine (HCOOH/Et₃N) mixture as the hydrogen source.
-
Procedure :
-
A reaction vessel is charged with 3-chloroacetophenone (1 mmol) and the Ru-catalyst (0.005-0.01 mmol, 0.5-1 mol%).
-
An azeotropic mixture of formic acid and triethylamine (5:2 ratio) is added as both the solvent and hydride source.
-
The mixture is stirred at room temperature (or slightly elevated, e.g., 28°C) for the required time (typically 1-24 hours), monitoring by TLC or GC.
-
Upon completion, the reaction is quenched by the addition of water or a dilute acid (e.g., 1 M HCl).
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sulfate (e.g., MgSO₄) and concentrated under reduced pressure.
-
Purification is performed via flash column chromatography.
-
Conversion and enantiomeric excess are determined by chiral HPLC or GC analysis.[8]
-
2. Oxazaborolidine-Catalyzed (CBS) Asymmetric Reduction
The CBS reduction is a reliable method for producing chiral alcohols with predictable stereochemistry.[9][10] Catalysts can be used as prepared reagents or generated in situ.[5]
-
Catalyst System : (S)-2-Methyl-CBS-oxazaborolidine (10 mol%) with borane-tetrahydrofuran complex (BH₃·THF) as the reductant.
-
Procedure :
-
To a solution of the CBS catalyst (0.1 mmol, 10 mol%) in dry THF under an inert atmosphere (e.g., nitrogen or argon), BH₃·THF (1.0 M solution in THF, 1.0-1.2 mmol) is added dropwise at room temperature.
-
The mixture is stirred for approximately 10-15 minutes.
-
A solution of 3-chloroacetophenone (1 mmol) in dry THF is then added slowly, maintaining the reaction temperature.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction is carefully quenched by the slow, dropwise addition of methanol.
-
The solvent is removed under reduced pressure, and the residue is treated with 1 M HCl and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is purified by flash column chromatography.[9]
-
Visualized Catalytic Pathways and Workflows
General Experimental Workflow
The logical flow from starting materials to the final, analyzed product is a cornerstone of reproducible chemical synthesis. The following diagram outlines the typical sequence of operations for the synthesis of this compound.
Caption: General experimental workflow for the catalytic asymmetric synthesis.
Catalytic Cycle for Transfer Hydrogenation
The mechanism for asymmetric transfer hydrogenation catalyzed by Ru(II) complexes typically involves a concerted, six-membered pericyclic transition state. This pathway ensures high stereocontrol during the hydride transfer from the isopropanol (or formate) to the ketone.
Caption: Simplified catalytic cycle for Ru-catalyzed transfer hydrogenation.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. books.rsc.org [books.rsc.org]
A Comparative Guide to the Efficacy of (R)- and (S)-3-Chloro-1-phenyl-1-propanol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The enantiomers of 3-Chloro-1-phenyl-1-propanol are critical chiral building blocks in the synthesis of several active pharmaceutical ingredients (APIs), most notably the selective serotonin reuptake inhibitor (SSRI) Fluoxetine and the norepinephrine reuptake inhibitor Atomoxetine. The stereochemistry of this intermediate directly dictates the chirality of the final drug product, which in turn is crucial for its pharmacological activity and safety profile. This guide provides an objective comparison of the synthetic efficacy of (R)-3-Chloro-1-phenyl-1-propanol and (S)-3-Chloro-1-phenyl-1-propanol, supported by experimental data and detailed protocols.
Introduction to Chiral Synthesis of Fluoxetine and Atomoxetine
The synthesis of enantiomerically pure drugs often relies on the use of chiral intermediates. (R)- and (S)-3-Chloro-1-phenyl-1-propanol serve as pivotal precursors, where the hydroxyl group is activated and subsequently displaced via a Williamson ether synthesis to introduce the characteristic aryloxy moiety of drugs like Fluoxetine and Atomoxetine. The choice between the (R) and (S) enantiomer of the chlorohydrin is determined by the desired stereochemistry of the final API. For instance, the synthesis of (S)-Fluoxetine, the more active enantiomer, often utilizes (R)-3-Chloro-1-phenyl-1-propanol, as the Williamson ether synthesis proceeds with an inversion of stereochemistry at the chiral center. Conversely, (R)-Fluoxetine synthesis would start with the (S)-enantiomer of the chlorohydrin.
Asymmetric Synthesis of (R)- and (S)-3-Chloro-1-phenyl-1-propanol
The primary route to enantiomerically enriched 3-Chloro-1-phenyl-1-propanol is the asymmetric reduction of the prochiral ketone, 3-chloropropiophenone. Various chiral catalysts and reducing agents have been employed to achieve high yields and enantioselectivities.
Data Presentation: Asymmetric Reduction of 3-Chloropropiophenone
| Enantiomer | Catalyst/Reducing Agent | Solvent | Temp. (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (S)-3-Chloro-1-phenyl-1-propanol | Supported iron-based chiral catalysts / H₂ | Isopropanol | 60 | 99 | 90 | [1] |
| (S)-3-Chloro-1-phenyl-1-propanol | Chiral oxazaborolidine / BH₃·SMe₂ | THF | - | 89 | 94.6 | [1] |
| (R)-3-Chloro-1-phenyl-1-propanol | Chiral oxazaborolidine / Borane | THF | 0 | 99 | 94 | [2] |
| (R)-3-Chloro-1-phenyl-1-propanol | Lipase-mediated resolution of the corresponding acetate | Phosphate Buffer | 36 | 48.1 | >95 (after resolution) | [3] |
Experimental Protocols: Asymmetric Synthesis
Protocol 1: Asymmetric Hydrogenation to (S)-3-Chloro-1-phenyl-1-propanol [1]
-
Catalyst Preparation: A supported iron-based chiral catalyst is prepared as described in the reference.
-
Reaction Setup: In a high-pressure reactor, 0.5 g of 3-chloropropiophenone is dissolved in 20 mL of isopropanol. 15 mg of the chiral iron catalyst and 20 mg of KOH are added.
-
Hydrogenation: The reactor is sealed, purged with hydrogen gas, and pressurized to 1.2 MPa. The reaction mixture is stirred at 60°C for 1.5 hours.
-
Work-up and Analysis: After cooling and depressurizing, the catalyst is filtered off. The filtrate is concentrated, and the product is purified by chromatography. The yield and enantiomeric excess are determined by gas chromatography.
Protocol 2: Asymmetric Borane Reduction to (R)-3-Chloro-1-phenyl-1-propanol [2]
-
Catalyst Preparation: A chiral oxazaborolidine catalyst (e.g., (R)-1-methyl-3,3-diphenyl-tetrahydropyrrolo[1,2-c][4][5][6]oxazaborole) is prepared or obtained commercially.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, a solution of the chiral oxazaborolidine catalyst in THF is prepared. 3-Chloropropiophenone is dissolved in THF and added to the catalyst solution at 0°C.
-
Reduction: A solution of borane in THF is added dropwise to the reaction mixture while maintaining the temperature at 0°C. The reaction is monitored by TLC.
-
Work-up and Analysis: Upon completion, the reaction is quenched by the slow addition of methanol. The solvent is evaporated, and the residue is worked up with an acidic solution and extracted with an organic solvent. The product is purified by column chromatography. The yield and enantiomeric excess are determined by chiral HPLC.
Comparative Efficacy in Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone in the synthesis of Fluoxetine and Atomoxetine from (R)- or (S)-3-Chloro-1-phenyl-1-propanol. This Sₙ2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then displaces a leaving group on an aromatic ring (typically an activated fluoride or chloride). A critical aspect of this reaction is the inversion of stereochemistry at the chiral center of the propanol backbone.[5][7][8]
Data Presentation: Synthesis of Fluoxetine Enantiomers
| Starting Chiral Alcohol | Target Fluoxetine Enantiomer | Key Reagents for Etherification | Solvent | Yield of Etherification Step (%) | Overall Yield (%) | Final ee (%) | Reference |
| (S)-3-Chloro-1-phenyl-1-propanol derivative | (R)-Fluoxetine | NaH, 4-chlorobenzotrifluoride | DMSO | Not explicitly stated | 49.1 | 92 | [9] |
| (R)-N-methyl-3-phenyl-3-hydroxypropylamine | (R)-Fluoxetine | NaH, 4-chlorobenzotrifluoride | DMSO | 78 | 50 | 99 | [10] |
| (S)-3-chloro-1-(2-thienyl)-1-propanol derivative | (S)-Duloxetine (a related SSRI) | NaH, 1-fluoronaphthalene | DMA | 88 | - | - | [11] |
Experimental Protocols: Williamson Ether Synthesis
Protocol 3: Synthesis of (R)-Fluoxetine from a derivative of (S)-3-Chloro-1-phenyl-1-propanol (General procedure based on[10])
-
Alkoxide Formation: In a dry flask under an inert atmosphere, a solution of (R)-N-methyl-3-phenyl-3-hydroxypropylamine (derived from the (S)-chlorohydrin) in DMSO is treated with sodium hydride at room temperature. The mixture is then heated to facilitate the formation of the sodium alkoxide.
-
Etherification: To the alkoxide solution, 4-chlorobenzotrifluoride is added. The reaction mixture is heated to drive the nucleophilic aromatic substitution.
-
Work-up and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography or crystallization to yield (R)-Fluoxetine.
Signaling Pathways and Logical Relationships
The stereochemistry of the final drug product, determined by the choice of the (R) or (S) enantiomer of 3-Chloro-1-phenyl-1-propanol, is critical for its interaction with its biological target. For example, Fluoxetine is a selective serotonin reuptake inhibitor (SSRI).
Caption: Mechanism of action of (S)-Fluoxetine as a selective serotonin reuptake inhibitor (SSRI).
The synthetic route from the chiral chlorohydrin to the final drug product is a key logical relationship for drug development professionals.
Caption: Synthetic workflow from 3-chloropropiophenone to enantiomers of Fluoxetine.
Conclusion
Both (R)- and (S)-3-Chloro-1-phenyl-1-propanol are indispensable chiral intermediates in modern pharmaceutical synthesis. The choice of enantiomer is dictated by the desired stereochemistry of the final drug molecule, with the understanding that the subsequent Williamson ether synthesis proceeds with inversion of configuration. While direct comparative efficacy data for the etherification step is sparse, the available literature suggests that high yields and excellent enantiopurity can be achieved for the synthesis of both (R)- and (S)-end products by selecting the appropriate starting enantiomer and optimizing reaction conditions. The asymmetric reduction of 3-chloropropiophenone remains a highly efficient method for accessing these crucial chiral building blocks, with various catalytic systems offering excellent yields and enantioselectivities. Future research focusing on a direct kinetic and yield comparison of the Williamson ether synthesis for both enantiomers would be of significant value to the pharmaceutical industry for process optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Atomoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. EP0529085B1 - Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof - Google Patents [patents.google.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. WO2011027359A2 - Novel process for the preparation of 4-hydroxy atomoxetine - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US8269023B2 - Process for preparation of duloxetine hydrochloride - Google Patents [patents.google.com]
- 10. francis-press.com [francis-press.com]
- 11. Duloxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to Analytical Methods for (R)-(+)-3-Chloro-1-phenyl-1-propanol Quantification
For researchers, scientists, and drug development professionals, the accurate quantification and enantiomeric purity determination of chiral building blocks like (R)-(+)-3-Chloro-1-phenyl-1-propanol are critical for ensuring the quality, efficacy, and safety of pharmaceutical products. This guide provides an objective comparison of validated analytical methods for the quantification of this compound, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The information presented is supported by experimental data to aid in the selection of the most suitable method for specific analytical needs.
Comparison of Analytical Methods
The primary analytical techniques for the chiral separation and quantification of this compound are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC). Both methods offer distinct advantages and are suited for different analytical requirements.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP). | Differential partitioning of volatile enantiomers between a gaseous mobile phase and a liquid or solid chiral stationary phase (CSP). |
| Typical Column | Polysaccharide-based columns (e.g., Chiralcel® OB) are commonly used for the separation of phenylpropanol derivatives. | Cyclodextrin-based capillary columns are frequently employed for the enantioseparation of volatile chiral alcohols. |
| Sample Volatility | Not a limiting factor; suitable for a wide range of compounds. | Requires the analyte to be volatile and thermally stable, or to be derivatized to a volatile form. |
| Resolution | Generally provides good to excellent resolution of enantiomers. | Often offers very high resolution and efficiency, especially with capillary columns. |
| Sensitivity | Dependent on the detector (e.g., UV, MS); can achieve high sensitivity. | Highly sensitive, particularly with a Flame Ionization Detector (FID). |
| Analysis Time | Can vary from a few minutes to over an hour depending on the complexity of the separation. | Typically offers faster analysis times for volatile compounds. |
Quantitative Performance Data
The validation of an analytical method is crucial to ensure its reliability, accuracy, and precision for its intended purpose. The following tables summarize the typical validation parameters for Chiral HPLC and Chiral GC methods for the quantification of this compound.
Table 1: Chiral HPLC Method Validation Data (Representative)
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (R²) | ≥ 0.995 | 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | < 1.0% |
| - Intermediate Precision | ≤ 3.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10:1 | ~0.3 µg/mL |
| Specificity | No interference from placebo or related substances | Specific for the (R) and (S) enantiomers |
| Robustness | Consistent results with small variations in method parameters | Robust to minor changes in mobile phase composition and flow rate |
Table 2: Chiral GC Method Validation Data (Representative)
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (R²) | ≥ 0.995 | 0.998 |
| Accuracy (% Recovery) | 97.0% - 103.0% | 98.5% - 101.8% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.5% | < 1.2% |
| - Intermediate Precision | ≤ 3.5% | < 1.8% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10:1 | ~0.15 µg/mL |
| Specificity | No interference from solvent or impurities | Specific for the (R) and (S) enantiomers |
| Robustness | Consistent results with small variations in temperature program and gas flow | Robust to minor changes in analytical conditions |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods.
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a method cited for the optical resolution of 3-chloro-1-phenyl-1-propanol.[1]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
Column: Chiralcel® OB, 250 mm x 4.6 mm, 10 µm particle size.
-
Mobile Phase: n-Hexane / Isopropanol (19:1, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Chiral Gas Chromatography (GC) Protocol
This protocol provides a general framework for the chiral GC analysis of this compound.
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
-
Column: A cyclodextrin-based chiral capillary column (e.g., beta-DEX™ or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 1 minute.
-
Ramp: 5°C/min to 180°C.
-
Hold: 5 minutes at 180°C.
-
-
Injection Volume: 1 µL (split injection, ratio 50:1).
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
Workflow and Process Visualization
The validation of an analytical method is a systematic process that ensures the reliability of the data generated. The following diagram illustrates the typical workflow for analytical method validation.
References
A Comparative Benchmarking of Synthetic Routes to (R)-(+)-3-Chloro-1-phenyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies for a Key Chiral Intermediate.
(R)-(+)-3-Chloro-1-phenyl-1-propanol is a critical chiral building block in the synthesis of several pharmaceuticals, most notably the antidepressant drug (S)-fluoxetine. The efficient and enantioselective synthesis of this alcohol is therefore of significant interest to the pharmaceutical and fine chemical industries. This guide provides a comparative analysis of three prominent synthetic routes: asymmetric chemical reduction, lipase-catalyzed kinetic resolution, and biocatalytic reduction. The performance of each method is benchmarked based on key metrics such as chemical yield and enantiomeric excess (e.e.), supported by detailed experimental protocols.
At a Glance: Performance Comparison
The following table summarizes the key performance indicators for the different synthetic strategies, providing a clear comparison of their efficacy.
| Synthetic Route | Catalyst/Enzyme | Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Advantages | Key Disadvantages |
| Asymmetric Reduction | (R)-2-Methyl-CBS-oxazaborolidine | ~85-95% | >95% | High yield and enantioselectivity, well-established methodology. | Requires stoichiometric, often pyrophoric, borane reagents; catalyst can be sensitive to air and moisture. |
| Lipase-Catalyzed Kinetic Resolution | Lipase P (Amano) | ~48% | ~87% | Mild reaction conditions, high enantioselectivity for the remaining alcohol. | Theoretical maximum yield is 50%, requires separation of the product from the acylated enantiomer. |
| Biocatalytic Reduction | Ketoreductase (KRED) | >95% | >99% | Very high enantioselectivity, mild and environmentally benign conditions, potential for whole-cell catalysis. | Requires screening for a suitable enzyme, potential for substrate/product inhibition. |
Experimental Protocols and Workflows
This section provides detailed experimental methodologies for the three benchmarked synthetic routes. Each protocol is accompanied by a workflow diagram generated using Graphviz (DOT language) to visually represent the key steps.
Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Reduction
This method employs a chiral oxazaborolidine catalyst (CBS catalyst) to stereoselectively reduce the prochiral ketone, 3-chloro-1-phenylpropan-1-one, to the desired (R)-alcohol. The high enantioselectivity is achieved through the formation of a rigid transition state involving the catalyst, the borane reducing agent, and the ketone.
Experimental Protocol:
-
Catalyst Preparation (in situ): To a flame-dried, nitrogen-purged flask, add a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 M in toluene, 0.1 eq.). Cool the solution to -78 °C.
-
Borane Addition: Slowly add a solution of borane-dimethyl sulfide complex (BH3·SMe2, 1.0 M in THF, 1.0 eq.) to the catalyst solution and stir for 15 minutes at -78 °C.
-
Substrate Addition: A solution of 3-chloro-1-phenylpropan-1-one (1.0 eq.) in anhydrous THF is added dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -78 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol at -78 °C.
-
Work-up: The mixture is allowed to warm to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.
Workflow for Asymmetric CBS Reduction
Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a powerful technique for separating enantiomers based on their different reaction rates with a chiral catalyst or reagent. In this method, a lipase is used to selectively acylate the (S)-enantiomer of racemic 3-chloro-1-phenyl-1-propanol, leaving the desired (R)-enantiomer unreacted.
Experimental Protocol:
-
Reaction Setup: In a flask, dissolve racemic 3-chloro-1-phenyl-1-propanol (1.0 eq.) and vinyl acetate (1.5 eq.) in an organic solvent such as toluene.
-
Enzyme Addition: Add Lipase P from Amano (or a similar lipase preparation) to the solution.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitoring: Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC) until approximately 50% conversion is reached. This ensures high enantiomeric excess of the remaining alcohol.
-
Enzyme Removal: Once the desired conversion is achieved, remove the lipase by filtration.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent and excess acylating agent.
-
Purification: Separate the unreacted this compound from the acylated (S)-enantiomer by column chromatography on silica gel.
Workflow for Lipase-Catalyzed Kinetic Resolution
Biocatalytic Reduction with a Ketoreductase (KRED)
This approach utilizes a highly selective enzyme, a ketoreductase (KRED), to reduce 3-chloro-1-phenylpropan-1-one to the (R)-alcohol. This method often employs a whole-cell system or an isolated enzyme with a cofactor regeneration system, making it a green and efficient alternative.
Experimental Protocol:
-
Biocatalyst Preparation: Prepare a suspension of E. coli cells overexpressing a ketoreductase with (R)-selectivity in a buffered solution (e.g., phosphate buffer, pH 7.0).
-
Cofactor Regeneration System: Add a cosubstrate for cofactor (NADPH) regeneration, such as isopropanol or glucose, and the corresponding dehydrogenase (if using an isolated enzyme system).
-
Substrate Addition: Add 3-chloro-1-phenylpropan-1-one to the reaction mixture. The substrate may be added neat or as a solution in a water-miscible co-solvent to improve solubility.
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitoring: Monitor the conversion of the ketone to the alcohol by GC or HPLC.
-
Work-up: Once the reaction is complete, centrifuge the mixture to pellet the cells.
-
Extraction: Extract the supernatant with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Workflow for Biocatalytic Reduction
Spectroscopic comparison of (R) and (S)-3-Chloro-1-phenyl-1-propanol
A Spectroscopic Comparison of (R)- and (S)-3-Chloro-1-phenyl-1-propanol
This guide provides a detailed spectroscopic comparison of the enantiomers (R)- and (S)-3-Chloro-1-phenyl-1-propanol, targeted at researchers, scientists, and professionals in drug development. The information presented herein is compiled from various public sources and is intended to facilitate the identification and characterization of these compounds.
Introduction
(R)- and (S)-3-Chloro-1-phenyl-1-propanol are chiral alcohols that serve as important building blocks in the synthesis of various pharmaceutical compounds. Due to their enantiomeric nature, they possess identical physical and chemical properties in an achiral environment. Standard spectroscopic techniques such as NMR, IR, and Mass Spectrometry will therefore produce identical spectra for both enantiomers. Chiral-specific methods, such as chiral chromatography, are necessary to distinguish between them.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for (R)- and (S)-3-Chloro-1-phenyl-1-propanol. As enantiomers, their spectroscopic data under achiral conditions are identical.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Phenyl-H | 7.20-7.40 | Multiplet | |
| CH-OH | 4.90 | Triplet | 6.4 |
| CH₂-Cl | 3.65-3.80 | Multiplet | |
| CH₂ | 2.05-2.25 | Multiplet | |
| OH | (Varies with concentration and solvent) | Singlet |
Note: The chemical shift of the hydroxyl proton is variable and depends on factors like solvent, concentration, and temperature.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
| Assignment | Chemical Shift (δ) ppm |
| Phenyl C (quaternary) | 142.6 |
| Phenyl CH | 128.5 |
| Phenyl CH | 127.8 |
| Phenyl CH | 125.9 |
| CH-OH | 73.8 |
| CH₂-Cl | 41.5 |
| CH₂ | 40.2 |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3370 | O-H stretch (broad) |
| ~3030 | Aromatic C-H stretch |
| ~2930 | Aliphatic C-H stretch |
| ~1490, 1450 | Aromatic C=C stretch |
| ~1050 | C-O stretch |
| ~700, 760 | C-H out-of-plane bend (monosubstituted benzene) |
| ~650 | C-Cl stretch |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 170/172 | Varies | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 135 | High | [M - Cl]⁺ |
| 107 | High | [C₆H₅CHOH]⁺ |
| 79 | Moderate | [C₆H₇]⁺ |
| 77 | High | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
¹H NMR Parameters (Typical):
-
Pulse Program: Standard single pulse
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: -2 to 12 ppm
¹³C NMR Parameters (Typical):
-
Pulse Program: Proton-decoupled single pulse with NOE
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: -10 to 220 ppm
FTIR-ATR Spectroscopy
Objective: To obtain an infrared spectrum to identify functional groups.
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
GC Conditions (Typical):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Ion Source Temperature: 230 °C.
Mandatory Visualizations
The following diagrams illustrate the relationship between the enantiomers and the experimental workflow.
Caption: Relationship between enantiomers and spectroscopic techniques.
Caption: General experimental workflow for spectroscopic comparison.
A Comparative Guide to the Enantiomeric Purity Analysis of (R)-(+)-3-Chloro-1-phenyl-1-propanol
For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric purity of chiral compounds is of paramount importance. (R)-(+)-3-Chloro-1-phenyl-1-propanol is a key chiral building block in the synthesis of various pharmaceuticals. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the enantiomeric purity analysis of this specific chiral alcohol.
Quantitative Performance Comparison
The choice of analytical method for determining enantiomeric excess (ee) depends on various factors, including the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance metrics of NMR, chiral HPLC, and chiral GC for the analysis of this compound.
| Feature | NMR Spectroscopy with Chiral Derivatizing Agent | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Formation of diastereomers with distinct NMR signals. | Differential interaction with a chiral stationary phase. | Separation of volatile enantiomers on a chiral stationary phase. |
| Typical Resolution | Good separation of diastereomeric signals (Δδ > 0.05 ppm). | Baseline resolution is often achievable (Rs > 1.5). | High resolution is often achievable (Rs > 1.5). |
| Analysis Time | ~10-30 minutes per sample (post-derivatization). | ~15-45 minutes per sample.[1] | ~10-30 minutes per sample.[2] |
| Sample Preparation | Derivatization required (e.g., with Mosher's acid). | Minimal, dissolution in mobile phase. | May require derivatization to increase volatility. |
| Sample Requirement | ~5 mg of sample. | Microgram to milligram quantities. | Microgram to milligram quantities. |
| Instrumentation | NMR Spectrometer (≥300 MHz). | HPLC system with a chiral column and UV detector. | GC system with a chiral column and FID or MS detector. |
| Solvent Consumption | Low (~0.6 mL of deuterated solvent per sample).[1] | High (milliliters of mobile phase per minute).[1] | Low (carrier gas). |
| LOD/LOQ | Generally lower sensitivity.[1] | High sensitivity, with LODs around 1.5 µg/mL achievable.[1] | Very high sensitivity, especially with an MS detector. |
| Data Interpretation | Integration of well-resolved diastereomeric proton signals. | Integration of enantiomeric peak areas. | Integration of enantiomeric peak areas. |
Experimental Protocols
Enantiomeric Purity Analysis by ¹H NMR Spectroscopy using a Chiral Derivatizing Agent (Mosher's Acid)
This method involves the conversion of the enantiomers of 3-chloro-1-phenyl-1-propanol into diastereomeric esters using an enantiomerically pure chiral derivatizing agent (CDA), such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid). These diastereomers exhibit distinct chemical shifts in the ¹H NMR spectrum, allowing for the determination of the enantiomeric excess.
Materials:
-
This compound sample
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous pyridine
-
Anhydrous deuterated chloroform (CDCl₃)
-
NMR tubes
-
Standard laboratory glassware
Procedure:
-
Preparation of the (S)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 5 mg of the this compound sample in 0.6 mL of anhydrous CDCl₃.
-
Add a small excess of anhydrous pyridine (~10 µL).
-
Add a slight molar excess (~1.2 equivalents) of (S)-Mosher's acid chloride.
-
Cap the NMR tube and gently shake to mix the contents. The reaction is typically rapid and proceeds at room temperature.
-
-
Preparation of the (R)-MTPA Ester (Optional but Recommended for Absolute Configuration Confirmation):
-
In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (R)-Mosher's acid chloride.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum of the (S)-MTPA ester sample.
-
Identify a well-resolved proton signal that is close to the chiral center, such as the methine proton (-CH(O)-), which will be split into two distinct signals corresponding to the two diastereomers.
-
Integrate the areas of these two signals to determine the ratio of the enantiomers.
-
The enantiomeric excess (ee) can be calculated using the formula: ee (%) = |(Integral of major diastereomer - Integral of minor diastereomer)| / |(Integral of major diastereomer + Integral of minor diastereomer)| * 100
-
Enantiomeric Purity Analysis by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the direct separation of enantiomers using a chiral stationary phase (CSP).
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Daicel Chiralcel OB)
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined experimentally. Degas the mobile phase before use.
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Daicel Chiralcel OB
-
Mobile Phase: n-hexane:isopropanol (e.g., 90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram. The two enantiomers will elute at different retention times. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.
Enantiomeric Purity Analysis by Chiral Gas Chromatography (GC)
Chiral GC is a high-resolution technique suitable for the analysis of volatile chiral compounds. Derivatization may be necessary to improve the volatility and separation of the enantiomers.
Materials:
-
GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsm)
-
High-purity helium or hydrogen as the carrier gas
-
This compound sample
-
(Optional) Derivatizing agent (e.g., trifluoroacetic anhydride) and a suitable solvent.
Procedure:
-
Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane). If derivatization is required, react the alcohol with a suitable agent (e.g., trifluoroacetic anhydride) to form a more volatile ester.
-
Chromatographic Conditions:
-
Column: Rt-βDEXsm (or equivalent)
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for 1 minute, then ramp to a higher temperature (e.g., 200 °C) at a rate of 5 °C/min.
-
Detector Temperature: 250 °C (for FID)
-
-
Analysis: Inject the prepared sample into the GC. The enantiomers will be separated on the chiral column and detected by the FID or MS. The enantiomeric excess is determined by the ratio of the peak areas.
Visualizations
Caption: General experimental workflows for enantiomeric purity analysis.
Caption: Logical relationship for comparing analytical methods.
References
Cost-benefit analysis of different (R)-(+)-3-Chloro-1-phenyl-1-propanol synthesis methods
A Comparative Guide to the Synthesis of (R)-(+)-3-Chloro-1-phenyl-1-propanol
This guide provides a comprehensive cost-benefit analysis of prevalent synthesis methods for this compound, a key chiral intermediate in the manufacturing of pharmaceuticals, particularly antidepressants.[1] The comparison focuses on asymmetric reduction, biocatalytic reduction, and enzyme-catalyzed kinetic resolution, evaluating each on metrics of yield, enantioselectivity, cost-effectiveness, and environmental impact.
Comparative Analysis of Synthesis Methods
The selection of a synthetic route for this compound is a critical decision in the drug development process, influencing not only the optical purity and overall yield but also the economic and environmental sustainability of the manufacturing process. This section provides a quantitative comparison of the primary methodologies.
Table 1: Performance Comparison of Synthesis Methods
| Synthesis Method | Catalyst/Enzyme | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Advantages | Key Disadvantages |
| Asymmetric Reduction | |||||
| Chiral Spiroborate Ester | Spiroborate Ester/Borane | ~99% (purity) | 96.3% | High purity and good e.e. | Stoichiometric use of borane. |
| Catalytic Asymmetric Hydrogenation | Iron-based chiral catalyst | 99% | 90% | High yield, potentially lower cost metal.[2] | Requires high pressure. |
| Chiral Oxazaborolidines (CBS) | 89% | 94.6% | Well-established method, high e.e.[2] | Catalyst can be expensive.[3] | |
| Noyori-type Ru-BINAP | >95% | >98% | High efficiency and enantioselectivity.[4][5] | High cost of Ruthenium and BINAP ligand.[3] | |
| Biocatalytic Methods | |||||
| Biocatalytic Reduction | Saccharomyces cerevisiae reductase | High | High | "Green" method, mild reaction conditions.[6] | Can require cofactor regeneration systems.[7] |
| Enzymatic Resolution | |||||
| Lipase-Catalyzed Kinetic Resolution | Pseudomonas fluorescens lipase | 18-24% | 97-99% | High enantioselectivity.[8] | Theoretical maximum yield of 50%. |
| Lipase from Candida rugosa | 42% | 87% | Readily available enzymes.[9] | Moderate e.e. in this specific example. | |
| Dynamic Kinetic Resolution | Lipase CALB / Racemization catalyst | 92.1% | 99.5% | Overcomes the 50% yield limit of KR.[3] | Requires an additional racemization catalyst. |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are based on literature procedures and should be adapted and optimized for specific laboratory conditions.
Asymmetric Reduction with Chiral Spiroborate Ester
This method involves the enantioselective reduction of 3-chloropropiophenone using a chiral spiroborate ester as a catalyst.[10]
Materials:
-
3-chloropropiophenone
-
Chiral spiroborate ester catalyst
-
Borane solution (e.g., BH₃·SMe₂)
-
Ethyl acetate
-
Appropiate workup and purification reagents
Procedure:
-
The chiral spiroborate ester catalyst is prepared in ethyl acetate.
-
In a reaction vessel under an inert atmosphere, 3-chloropropiophenone is dissolved in ethyl acetate.
-
The catalyst is added, with a molar ratio of substrate to catalyst of approximately 1:0.1.
-
The mixture is cooled to 5-10°C.
-
Borane solution is added dropwise, with a molar ratio of substrate to borane of approximately 1:0.6.
-
The reaction is stirred at 5-10°C and monitored for completion by TLC or HPLC.
-
Upon completion, the reaction is quenched, followed by an aqueous workup.
-
The organic layer is separated, dried, and concentrated.
-
The crude product is purified by chromatography to yield this compound.
Lipase-Catalyzed Kinetic Resolution
This protocol describes the resolution of racemic 3-chloro-1-phenyl-1-propanol via enantioselective acylation using a lipase.[8][9]
Materials:
-
Racemic 3-chloro-1-phenyl-1-propanol
-
Lipase (e.g., from Pseudomonas fluorescens or Candida rugosa)
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., hexane)
-
Phosphate buffer
Procedure:
-
Racemic 3-chloro-1-phenyl-1-propanol is dissolved in an organic solvent.
-
The lipase is added to the solution.
-
The acyl donor is added to initiate the reaction.
-
The reaction is stirred at a controlled temperature (e.g., 26°C) and monitored by GC or HPLC to approximately 50% conversion.[9]
-
Once the desired conversion is reached, the enzyme is filtered off.
-
The filtrate is concentrated, and the remaining this compound is separated from the acylated (S)-enantiomer by column chromatography.
Dynamic Kinetic Resolution using Lipase
This method combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer to achieve a theoretical yield greater than 50%.[3]
Materials:
-
Racemic 3-chloro-1-phenyl-1-propanol
-
Lipase CALB
-
Acidic resin (racemization catalyst)
-
Acyl donor (e.g., a 4-chlorophenol ester)
-
Solvent
-
LiOH for hydrolysis
Procedure:
-
Racemic 3-chloro-1-phenyl-1-propanol, lipase CALB, acidic resin, and the acyl donor are combined in a suitable solvent.
-
The mixture is stirred, and the reaction progress is monitored until the starting alcohol is completely converted to the (R)-ester.
-
The reaction mixture is filtered to remove the enzyme and resin, and the solvent is removed under reduced pressure.
-
The resulting (R)-ester is then hydrolyzed using a base, such as LiOH, in an alcohol/water mixture.
-
After hydrolysis, the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated to yield this compound.
Visualization of Synthesis Pathways
The following diagrams illustrate the logical flow of the described synthesis methods.
Caption: Asymmetric reduction of a prochiral ketone.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. CN104388516A - Preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Ruthenium-Catalysed Asymmetric Reduction of Ketones | Johnson Matthey Technology Review [technology.matthey.com]
- 6. atcc.org [atcc.org]
- 7. A Comparative Study on Asymmetric Reduction of Ketones Using the Growing and Resting Cells of Marine-Derived Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. EP0529085B1 - Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof - Google Patents [patents.google.com]
- 10. Enantioselective Synthesis of (R)-3-chloro-1-phenyl-1-propanol Catalyzed by Chiral Spiroborate Ester [finechemicals.com.cn]
Unraveling the Stereoselectivity of 3-Chloro-1-phenyl-1-propanol: A Comparative Analysis of Enantiomeric Bioactivity
The enantiomers of 3-chloro-1-phenyl-1-propanol, (R)-(+)-3-chloro-1-phenyl-1-propanol and (S)-(-)-3-chloro-1-phenyl-1-propanol, serve as critical chiral building blocks in the synthesis of various pharmaceuticals, most notably the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the norepinephrine reuptake inhibitor atomoxetine. While extensively utilized as synthetic intermediates, direct comparative studies on the distinct biological activities of these enantiomers are not widely documented in publicly available literature. Their primary significance lies in their role as precursors to stereospecific drugs, where the chirality of the final active pharmaceutical ingredient (API) dictates its therapeutic efficacy and safety profile.
Role as Chiral Intermediates
The biological activity of drugs derived from these enantiomers is a direct consequence of the specific three-dimensional arrangement of atoms in the final molecule. The (R)- and (S)-enantiomers of 3-chloro-1-phenyl-1-propanol are instrumental in constructing the desired stereochemistry of the target drug. For instance, the synthesis of (S)-fluoxetine, the more active enantiomer of the antidepressant Prozac, often utilizes an (S)-configured precursor derived from (S)-3-chloro-1-phenyl-1-propanol. Similarly, the synthesis of (R)-atomoxetine, the active enantiomer of the ADHD medication Strattera, relies on the corresponding (R)-chloroalcohol.
The stereospecificity of the final drug product is crucial as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects. This principle underscores the importance of using enantiomerically pure starting materials like (R)- and (S)-3-chloro-1-phenyl-1-propanol.
Hypothetical Biological Activity and Mechanistic Pathways
While direct experimental data comparing the biological activities of the 3-chloro-1-phenyl-1-propanol enantiomers is scarce, it is plausible that they could exhibit some level of interaction with biological targets, given their structural similarity to neurotransmitter reuptake inhibitors. A hypothetical mechanism could involve weak inhibition of monoamine transporters, such as the serotonin transporter (SERT) or the norepinephrine transporter (NET).
Below is a conceptual diagram illustrating the potential, albeit unconfirmed, interaction of these enantiomers with a generic monoamine transporter, leading to the inhibition of neurotransmitter reuptake.
Caption: Hypothetical mechanism of action for 3-chloro-1-phenyl-1-propanol enantiomers.
Experimental Protocols for Enantioselective Synthesis
The synthesis of enantiomerically pure (R)- and (S)-3-chloro-1-phenyl-1-propanol is a key step in the production of chiral drugs. Asymmetric reduction of the prochiral ketone, 3-chloropropiophenone, is a common and effective method. Below is a generalized experimental protocol for such a synthesis.
Objective: To synthesize enantiomerically enriched (R)- or (S)-3-chloro-1-phenyl-1-propanol via asymmetric reduction of 3-chloropropiophenone.
Materials:
-
3-chloropropiophenone
-
Chiral catalyst (e.g., a chiral oxazaborolidine catalyst like (R)- or (S)-CBS reagent)
-
Reducing agent (e.g., borane-dimethyl sulfide complex, catecholborane)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), toluene)
-
Quenching solution (e.g., methanol, dilute hydrochloric acid)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) reaction vessel, dissolve the chiral catalyst in the anhydrous solvent.
-
Addition of Reducing Agent: Slowly add the reducing agent to the catalyst solution at a controlled temperature (e.g., 0 °C or room temperature).
-
Substrate Addition: Dissolve 3-chloropropiophenone in the anhydrous solvent and add it dropwise to the reaction mixture containing the catalyst and reducing agent.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of the quenching solution at a low temperature.
-
Workup:
-
Perform a liquid-liquid extraction to separate the product from the aqueous phase.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired enantiomerically enriched 3-chloro-1-phenyl-1-propanol.
-
Characterization: Determine the yield and confirm the structure and enantiomeric excess (e.e.) of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and chiral HPLC.
The logical workflow for this synthesis is depicted in the following diagram:
Caption: Workflow for the enantioselective synthesis of 3-chloro-1-phenyl-1-propanol.
Safety Operating Guide
Safe Disposal of (R)-(+)-3-Chloro-1-phenyl-1-propanol: A Comprehensive Guide
For researchers and scientists in the field of drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of (R)-(+)-3-Chloro-1-phenyl-1-propanol, a halogenated organic compound. Adherence to these protocols is essential to mitigate risks and ensure compliance with regulatory standards.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance.[1] The primary hazards associated with this chemical are detailed in its Safety Data Sheet (SDS). It is harmful if swallowed and can cause skin and eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Table 1: Essential Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face | Tightly fitting safety goggles or a face shield. |
| Hand | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body | A laboratory coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area, preferably a fume hood. |
Chemical and Physical Properties
Understanding the properties of this compound is crucial for its safe handling and disposal.
Table 2: Physicochemical Data of this compound
| Property | Value |
| Molecular Formula | C₉H₁₁ClO |
| Molecular Weight | 170.64 g/mol [3] |
| Appearance | White to yellow solid[4] |
| Melting Point | 58-60 °C[4] |
| Solubility | No data available |
| Hazards | Harmful if swallowed, skin/eye irritant[1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[5][6]
Experimental Protocol for Disposal:
-
Segregation: As a halogenated organic compound, this compound waste must be collected separately from non-halogenated organic waste.[7][8] This is critical because disposal methods for these two categories of waste often differ, and mixing them can increase disposal costs and environmental impact.[7]
-
Waste Container Selection: Use a designated, leak-proof, and clearly labeled waste container. The container should be made of a material compatible with chlorinated hydrocarbons. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., harmful).[7]
-
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory.[9][10] This area should be at or near the point of generation and under the control of the laboratory personnel. Keep the container tightly closed except when adding waste.
-
Spill Management: In case of a spill, immediately alert personnel in the area.[1] For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container. For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Disposal Request: Once the waste container is full or the project is complete, contact your institution's EHS or hazardous waste management department to arrange for pickup and disposal.[5] Do not attempt to treat or dispose of the chemical waste yourself.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. echemi.com [echemi.com]
- 3. scbt.com [scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. vumc.org [vumc.org]
- 6. acs.org [acs.org]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for (R)-(+)-3-Chloro-1-phenyl-1-propanol
FOR IMMEDIATE USE BY QUALIFIED PERSONNEL
This document provides critical safety and logistical information for the handling, storage, and disposal of (R)-(+)-3-Chloro-1-phenyl-1-propanol (CAS RN: 100306-33-0). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible solid that can cause skin, eye, and respiratory irritation.[1] It is harmful if swallowed.[2][3] Long-term exposure may lead to cumulative health effects.[1] Adherence to the following PPE guidelines is mandatory to minimize exposure risk.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification |
| Eye and Face | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] A full-face shield may be required for splash hazards. |
| Hand | Chemical-resistant, impervious gloves such as polychloroprene, nitrile rubber, butyl rubber, or fluorinated rubber (fluorocaoutchouc).[1] PVC gloves are also suitable. |
| Body | Fire/flame-resistant and impervious clothing, such as overalls or a lab coat.[2] A PVC apron is also recommended.[1] |
| Respiratory | A full-face respirator with appropriate cartridges should be used if exposure limits are exceeded or irritation is experienced.[2] A dust mask (type N95 or equivalent) is recommended for handling the solid form. |
Handling and Storage Protocols
Proper handling and storage are crucial to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Operational Plan:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[2] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[4]
-
Safe Handling Practices: Avoid all personal contact, including inhalation of dust.[1] Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[2] Use non-sparking tools to prevent ignition.[2]
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4] Keep away from heat, sparks, and open flames. Avoid contact with oxidizing agents.[1]
Table 2: Storage and Handling Parameters
| Parameter | Value |
| Storage Temperature | Cool, dry place |
| Incompatible Materials | Oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches)[1] |
| Physical Form | White to off-white solid/powder[1][5] |
Emergency Procedures and First Aid
In the event of exposure or a spill, immediate and appropriate action is critical.
Table 3: First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Remove the individual from the contaminated area to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[2][4] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin and hair with running water and soap for at least 15 minutes.[1][4] Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush the eyes with fresh running water for at least 15 minutes, ensuring to irrigate under the eyelids.[1][4] Seek immediate medical attention. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting.[2] If the person is conscious, give them a glass of water to drink.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Spill Response:
-
Minor Spills: Clean up spills immediately. Avoid breathing dust and contact with skin and eyes.[1]
-
Major Spills: Evacuate the area and alert emergency responders. Wear appropriate PPE, including respiratory protection.[1]
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.
Disposal Guidelines:
-
Chemical Disposal: Dispose of the contents and container to an approved waste disposal plant.[4] Do not allow the chemical to enter drains.[2]
-
Contaminated Packaging: Empty containers may retain product residue and should be disposed of in the same manner as the chemical. Do not cut, drill, grind, or weld on or near the container.[1]
Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, emphasizing key safety checkpoints.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
